DCVJ
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-ylmethylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c17-10-13(11-18)7-12-8-14-3-1-5-19-6-2-4-15(9-12)16(14)19/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROAUBRDKLVBCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=CC3=C2N(C1)CCC3)C=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90973835 | |
| Record name | [(2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)methylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90973835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58293-56-4 | |
| Record name | 2-[(2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)methylene]propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58293-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 58293-56-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160064 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [(2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)methylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90973835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(2,2-Dicyanovinyl)julolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unveiling the Mechanism of Action of 9-(2,2-Dicyanovinyl)julolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-(2,2-Dicyanovinyl)julolidine (DCVJ) is a fluorescent molecular rotor renowned for its sensitivity to the micro-viscosity of its environment. This property has established this compound as a versatile tool in various research fields, from materials science to cellular biology. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its photophysical properties, and its applications in monitoring biological processes. This document is intended to serve as a comprehensive resource for researchers employing this compound in their experimental workflows.
Core Mechanism of Action: A Molecular Rotor
The fundamental mechanism of action of 9-(2,2-Dicyanovinyl)julolidine lies in its identity as a molecular rotor. Its fluorescence quantum yield is intricately linked to the rotational freedom of the dicyanovinyl group relative to the julolidine ring. In environments with low viscosity, the molecule can freely undergo intramolecular rotation upon photoexcitation. This rotation provides a non-radiative decay pathway, leading to efficient quenching of fluorescence and consequently, a low quantum yield.[1]
Conversely, in a viscous medium or when the molecule's rotation is sterically hindered—for instance, upon binding to proteins or intercalating into lipid membranes—the non-radiative decay pathway is suppressed. This restriction of intramolecular rotation forces the excited molecule to return to the ground state via radiative decay, resulting in a significant enhancement of its fluorescence intensity.[1] This fluorescence enhancement can be substantial, with reports of up to a 30-fold increase when transitioning from a low-viscosity solvent like propan-1-ol to a high-viscosity one like glycerol.[1]
This viscosity-dependent fluorescence is attributed to the formation of a Twisted Intramolecular Charge Transfer (TICT) state.[2][3] Upon excitation, an electron is transferred from the electron-donating julolidine moiety to the electron-accepting dicyanovinyl group. The subsequent rotation around the single bond connecting these two parts leads to the formation of the non-emissive TICT state. By restricting this rotation, the molecule is locked in a more planar conformation that is highly fluorescent.
Photophysical and Chemical Properties
The utility of this compound as a fluorescent probe is defined by its specific photophysical and chemical characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₅N₃ | [4] |
| Molecular Weight | 249.32 g/mol | [4][5] |
| Excitation Maximum (λex) | ~450 nm | [6] |
| Emission Maximum (λem) | 480 nm (low viscosity) - 505 nm (high viscosity) | [6] |
| Extinction Coefficient | 36,000 ± 3,000 cm⁻¹ M⁻¹ | [4] |
| Solubility | Soluble in DMF, DMSO, and a mixture of Methanol/Chloroform. | [4] |
| Purity | ≥97.0% (HPLC) |
Key Biological Applications and Interactions
The unique properties of this compound have led to its widespread use in probing various biological phenomena.
Cytoskeletal Dynamics: Tubulin and Actin Polymerization
This compound serves as an effective probe for monitoring the polymerization of cytoskeletal proteins like tubulin and actin.[6][7] Upon binding to tubulin dimers or actin monomers, its fluorescence is enhanced. A significant increase in fluorescence intensity is observed as these monomers polymerize into microtubules and actin filaments, respectively, due to the increased viscosity of the local environment and the steric hindrance imposed by the polymer structure.[6][7]
Protein Aggregation and Amyloid Fibril Detection
This compound has demonstrated high sensitivity in the characterization of protein aggregation, particularly in the early stages of amyloid beta (Aβ) peptide aggregation, which is a hallmark of Alzheimer's disease.[1][8] It can detect the formation of oligomers during the lag phase, a capability that is often lacking in other conventional probes like Thioflavin T.[8] The binding of this compound to these early aggregates restricts its intramolecular rotation, leading to a detectable increase in fluorescence.[1]
Cell Membrane Viscosity
As a lipophilic molecule, this compound readily partitions into cellular membranes.[7] Within the lipid bilayer, its fluorescence is influenced by the local membrane fluidity. This allows for the measurement of microviscosity in different membrane domains and the study of processes that alter membrane dynamics, such as temperature changes or the effects of shear stress.[4][9] However, its tendency to bind to serum proteins can lead to background signals in cellular assays.[2]
Calmodulin Conformation
This compound can bind to the calcium-binding protein calmodulin. The fluorescence of this compound bound to calmodulin is sensitive to the protein's conformation. In the presence of calcium, calmodulin undergoes a conformational change that creates a more rigid binding site for this compound, leading to a 10-fold increase in its fluorescence intensity.[10] This allows this compound to be used as a probe for calcium-induced conformational changes in calmodulin.[10]
Experimental Protocols
The following are generalized experimental workflows. Specific concentrations, incubation times, and instrument settings should be optimized for each experimental system.
General Workflow for Viscosity Measurement
Caption: General workflow for using this compound to measure changes in microviscosity.
Monitoring Protein Aggregation
Caption: Workflow for real-time monitoring of protein aggregation using this compound.
Signaling Pathway Interactions
It is important to note that this compound is primarily a fluorescent probe and not a modulator of signaling pathways in the classical sense of a drug. However, the biological processes it monitors are integral components of various signaling cascades. The interaction of this compound with these processes can be visualized as follows:
Caption: this compound as a reporter on downstream events of cellular signaling.
Conclusion
9-(2,2-Dicyanovinyl)julolidine is a powerful fluorescent probe whose mechanism of action is rooted in its properties as a molecular rotor. Its ability to translate changes in microviscosity into a fluorescent signal makes it an invaluable tool for studying a range of biological processes in real-time. This guide provides a foundational understanding of this compound's mechanism and applications, empowering researchers to effectively integrate this versatile probe into their experimental designs. For specific applications, further optimization of protocols and careful consideration of potential artifacts, such as non-specific protein binding, are recommended.
References
- 1. Fluorescent Probe this compound Shows High Sensitivity for Characterization of Amyloid β-Peptide Early in the Lag Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00334E [pubs.rsc.org]
- 3. WO2005072216A2 - Supported molecular biofluid viscosity sensors for in vitro and in vivo use - Google Patents [patents.google.com]
- 4. interchim.fr [interchim.fr]
- 5. moleculardepot.com [moleculardepot.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. A Method for High‐Throughput Measurements of Viscosity in Sub‐micrometer‐Sized Membrane Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 9-(Dicyanovinyl)julolidine binding to bovine brain calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
DCVJ Fluorescent Probe: A Technical Guide for Researchers
Introduction
9-(dicyanovinyl)julolidine (DCVJ) is a fluorescent molecular rotor, a class of dyes renowned for their sensitivity to the micro-viscosity of their environment.[1][2] This property makes this compound an invaluable tool in cellular biology, biochemistry, and drug development for probing changes in local viscosity. Its fluorescence quantum yield is directly influenced by the rotational freedom of its dicyanovinyl group. In environments with low viscosity, this group can rotate freely, leading to non-radiative decay and quenched fluorescence.[1][3] Conversely, in viscous environments, such as within protein aggregates or cellular membranes, this rotation is restricted, causing a significant increase in fluorescence intensity.[1][2][3] This guide provides an in-depth overview of this compound's properties, experimental protocols, and key applications.
Core Principle: The Molecular Rotor Mechanism
The fluorescence of this compound is governed by a process known as Twisted Intramolecular Charge Transfer (TICT). In its excited state, the molecule can undergo a conformational change by twisting around the single bond connecting the julolidine and dicyanovinyl groups. In low-viscosity media, this twisting leads to the formation of a non-emissive TICT state, providing a pathway for non-radiative energy dissipation and thus, low fluorescence. When the local environment becomes more viscous, this intramolecular rotation is hindered. This suppression of the non-radiative decay pathway forces the excited molecule to relax by emitting a photon, resulting in a dramatic increase in fluorescence quantum yield.[1][3][4]
Quantitative Data and Properties
The utility of this compound as a probe is defined by its distinct photophysical properties, which are summarized below.
Table 1: General Properties of this compound
| Property | Value | Reference |
| Full Name | 9-(2,2-Dicyanovinyl)julolidine | [2] |
| Synonym | 9-Julolidinylmethylenemalononitrile | [2] |
| Molecular Formula | C₁₆H₁₅N₃ | [2] |
| Molecular Weight | 249.32 g/mol | [2][5] |
| Solubility | DMF, DMSO, 10-20% Methanol/Chloroform | [2] |
| Storage | +4°C, Protect from light and moisture | [2] |
Table 2: Photophysical Properties of this compound
| Parameter | Value / Range | Conditions / Notes | Reference |
| Absorption Max (λabs) | ~455 - 490 nm | Variable depending on solvent/environment. | [2][6] |
| Emission Max (λem) | ~490 - 510 nm | Monomeric form. Variable based on environment. | [1][2] |
| Excimer Emission Max | ~575 nm | Observed upon binding to Aβ40 oligomers. | [1][7] |
| Extinction Coefficient | 36,000 ± 3,000 cm⁻¹ M⁻¹ | [2] | |
| Quantum Yield Increase | Up to 30-fold | When transferred from propan-1-ol to glycerol. | [1] |
| Fluorescence Lifetime | Increases upon binding | Fast component: 0.03 to 0.3 ns; Slow component: 0.2 to 1.15 ns (Aβ40 oligomer-bound). | [1] |
Experimental Protocols and Visualized Workflows
This compound is employed in a variety of experimental contexts. Below are detailed protocols for its most common applications.
Application 1: Monitoring Protein Aggregation
This compound is highly effective for studying the kinetics of protein aggregation, particularly the formation of early-stage oligomers, which are often missed by traditional probes like Thioflavin T.[1][7] It has been successfully used to monitor the aggregation of Amyloid-β (Aβ), α-synuclein, and tubulin.[1][2][3]
Detailed Protocol: Monitoring Amyloid-β (Aβ) Aggregation [1][6]
-
Reagent Preparation :
-
Prepare a stock solution of this compound at 1 mM in DMSO.
-
Prepare a stock solution of Aβ peptide (e.g., Aβ40) at 80 µM in an appropriate buffer.
-
-
Assay Setup :
-
In a fluorometer cuvette, prepare the reaction mixture by diluting the stock solutions to final concentrations of 1 µM this compound and 8 µM Aβ.
-
The total volume should be suitable for the instrument being used.
-
-
Data Acquisition :
-
Place the cuvette in a spectrofluorometer equipped with a stirring mechanism and temperature control set to 37°C.
-
Set the excitation wavelength to 465 nm and the emission scan range from 480 nm to 600 nm.
-
Record fluorescence spectra at regular intervals (e.g., every 4-10 minutes) to monitor the change in intensity over time.
-
-
Data Analysis :
Application 2: Measuring Cellular and Membrane Viscosity
This compound can be used to probe the viscosity of cellular compartments and artificial membranes.[8][9] Its fluorescence intensity and lifetime are sensitive to changes in membrane fluidity and have been used to study processes like mast cell degranulation and the effects of fluid shear stress on endothelial cells.[2][6]
Detailed Protocol: Monitoring Mast Cell Degranulation [6]
-
Cell Preparation & Staining :
-
Isolate mast cells using standard procedures.
-
Incubate the cells with a solution containing this compound (concentration to be optimized, typically low µM range) to allow the probe to incorporate into the cell membranes.
-
-
Imaging Setup :
-
Place the stained cells in an observation chamber on a confocal fluorescence microscope stage maintained at 37°C.
-
Set the excitation wavelength to 488 nm and collect emission signals above 515 nm.
-
-
Stimulation and Time-Lapse Imaging :
-
Acquire baseline images of the resting cells.
-
Induce degranulation by adding a stimulant (e.g., Compound 48/80 at 12.5 µg/mL).
-
Immediately begin time-lapse imaging, collecting fluorescence images every 10-30 seconds to capture the dynamic changes in this compound fluorescence as degranulation proceeds.
-
-
Data Analysis :
-
Use image processing software (e.g., ImageJ) to quantify the mean fluorescence intensity of individual cells in each frame.[6]
-
Plot the change in fluorescence intensity over time to correlate it with the degranulation process. This can be compared with other indicators, such as the calcium-sensitive dye Fluo-3, to understand the associated signaling events.[6]
-
References
- 1. Fluorescent Probe this compound Shows High Sensitivity for Characterization of Amyloid β-Peptide Early in the Lag Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. moleculardepot.com [moleculardepot.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Fluorescent Probe this compound Shows High Sensitivity for Characterization of Amyloid β-Peptide Early in the Lag Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A minireview of viscosity-sensitive fluorescent probes: design and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
9-(2,2-Dicyanovinyl)julolidine (DCVJ): A Technical Guide to its Applications as a Fluorescent Molecular Rotor
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-(2,2-Dicyanovinyl)julolidine, commonly known as DCVJ, is a fluorescent dye renowned for its unique properties as a "molecular rotor." Its fluorescence quantum yield is highly sensitive to the viscosity of its immediate environment, a characteristic that has established it as a powerful tool in various scientific disciplines. This technical guide provides an in-depth overview of the primary applications of this compound, with a focus on its use in biophysical and materials science research. Detailed experimental methodologies, quantitative data, and visual representations of key processes are presented to facilitate its practical application in the laboratory.
Core Principle: Viscosity-Dependent Fluorescence
This compound's utility stems from its molecular structure, which features a dicyanovinyl group attached to a julolidine moiety. In low-viscosity environments, the dicyanovinyl group can freely rotate, leading to non-radiative decay of the excited state and, consequently, low fluorescence. However, in more viscous or sterically hindered environments, this intramolecular rotation is restricted. This restriction closes the non-radiative decay pathway, forcing the molecule to relax through fluorescence emission, resulting in a significant increase in fluorescence intensity.[1] This relationship between viscosity and fluorescence quantum yield forms the basis of its application as a microviscosity sensor.
The relationship between the fluorescence quantum yield (Φ) and the viscosity (η) of the medium can be described by the Förster-Hoffmann equation:
log(Φ) = C + x * log(η)
where C is a constant and x is an exponent that is dependent on the specific molecular rotor and the solvent. This power-law dependence allows for the quantitative measurement of microviscosity by calibrating the fluorescence intensity or lifetime of this compound in solvents of known viscosity.[2]
Key Applications
Probing Protein Aggregation and Polymerization
The sensitivity of this compound to changes in local viscosity makes it an excellent probe for monitoring processes that involve changes in molecular crowding and conformational state, such as protein aggregation and polymerization.
The aggregation of amyloid β (Aβ) peptides is a hallmark of Alzheimer's disease. This compound can be used to monitor the early stages of Aβ oligomerization, a critical phase in the aggregation pathway. As Aβ monomers assemble into oligomers and fibrils, the viscosity of the microenvironment around the binding sites increases, leading to a significant enhancement of this compound fluorescence.[1]
Experimental Protocol: Monitoring Aβ40 Aggregation with this compound [1]
-
Reagent Preparation:
-
Prepare a stock solution of Aβ40 peptide (e.g., 80 µM) in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of this compound (e.g., 1 mM) in dimethyl sulfoxide (DMSO).
-
The final concentrations for the assay are typically 8 µM Aβ40 and 1 µM this compound.[1]
-
-
Assay Procedure:
-
In a microplate, add the Aβ40 stock solution to the this compound solution.
-
Incubate the mixture at 37°C with constant stirring.
-
Measure the fluorescence intensity at regular intervals (e.g., every 10 minutes for Aβ40) using a plate reader.[1]
-
Excitation wavelength: 465 nm.[1]
-
Emission wavelength range: 480–600 nm.[1] An increase in fluorescence intensity at approximately 510 nm indicates oligomer formation. A second peak around 575 nm may appear, corresponding to an excimer formed by two this compound molecules in close proximity within the aggregate.[1]
-
-
Data Analysis:
-
Plot the fluorescence intensity at 510 nm as a function of time to obtain the aggregation kinetics.
-
This compound is a valuable tool for studying the dynamics of tubulin polymerization into microtubules. The binding of this compound to tubulin dimers and its subsequent incorporation into the growing microtubule restricts its intramolecular rotation, leading to a significant fluorescence enhancement. This allows for real-time monitoring of microtubule formation.[3]
Experimental Protocol: Tubulin Polymerization Assay using this compound
-
Reagent Preparation:
-
Reconstitute purified tubulin protein to a concentration of 2-3 mg/ml in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA). Keep on ice.
-
Prepare a 1 mM stock solution of GTP in buffer.
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
The final reaction mixture typically contains 2 mg/ml tubulin, 1 mM GTP, and a low micromolar concentration of this compound.
-
-
Assay Procedure:
-
In a pre-warmed (37°C) 96-well plate, add the tubulin solution, GTP, and this compound.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Monitor the fluorescence intensity over time (e.g., every 30 seconds for 60 minutes).
-
Excitation wavelength: ~450 nm.
-
Emission wavelength: ~505 nm.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to observe the characteristic sigmoidal curve of tubulin polymerization, showing the nucleation, elongation, and steady-state phases.
-
Measuring Membrane Fluidity and Viscosity
This compound can be incorporated into lipid bilayers to report on the fluidity and microviscosity of cellular membranes. Changes in membrane composition or the application of external stimuli, such as fluid shear stress, can alter membrane fluidity, which can be detected by changes in this compound fluorescence.
Experimental Protocol: High-Throughput Measurement of Membrane Viscosity [2]
-
Calibration Curve:
-
Prepare a series of solvents with known viscosities (e.g., glycerol-water or glycerol-methanol mixtures).
-
Add a constant concentration of this compound to each solvent.
-
Measure the absorbance and fluorescence emission of this compound in each solvent using a plate reader.
-
Calculate the relative brightness (R), defined as the ratio of the integrated fluorescence emission to the absorbance.
-
Plot log(R) versus log(η) to generate a calibration curve based on the Förster-Hoffmann equation.
-
-
Sample Preparation (Liposomes):
-
Prepare liposomes with the desired lipid composition.
-
Incorporate this compound into the liposome membranes at a low concentration to avoid self-quenching.
-
-
Measurement and Analysis:
-
Measure the absorbance and fluorescence emission of the this compound-labeled liposomes.
-
Calculate the relative brightness (R) for the liposome sample.
-
Use the calibration curve to determine the microviscosity of the lipid membrane.
-
Live Cell Imaging of Intracellular Viscosity
This compound can be used to visualize and quantify viscosity within living cells. Changes in intracellular viscosity are associated with various cellular processes and disease states.
Experimental Protocol: Live Cell Imaging of Intracellular Viscosity
-
Cell Culture and Staining:
-
Culture cells on a suitable imaging dish (e.g., glass-bottom dish).
-
Prepare a working solution of this compound in a physiologically compatible buffer (e.g., Hanks' Balanced Salt Solution - HBSS). The final concentration typically ranges from 1-10 µM.
-
Incubate the cells with the this compound solution for 15-30 minutes at 37°C.
-
Wash the cells with fresh buffer to remove excess dye.
-
-
Fluorescence Microscopy:
-
Image the stained cells using a fluorescence microscope equipped with appropriate filters.
-
Excitation wavelength: ~488 nm.
-
Emission wavelength: >515 nm.[3]
-
Acquire images to observe the distribution of fluorescence intensity, which corresponds to variations in intracellular viscosity.
-
-
Quantitative Analysis (Fluorescence Lifetime Imaging - FLIM):
-
For more quantitative measurements, FLIM can be employed. The fluorescence lifetime of this compound is also dependent on viscosity.
-
A calibration curve of fluorescence lifetime versus viscosity can be generated using solvents of known viscosity.
-
By measuring the fluorescence lifetime of this compound in different cellular compartments, a quantitative map of intracellular viscosity can be generated.
-
Quantitative Data
Table 1: Photophysical Properties of this compound
| Property | Value | Conditions |
| Molecular Weight | 249.3 g/mol | - |
| Absorption Max (λabs) | ~455 nm | In organic solvents |
| Emission Max (λem) | ~480 nm (low viscosity) to ~505 nm (high viscosity) | Viscosity dependent |
| Extinction Coefficient | ~36,000 cm⁻¹M⁻¹ | - |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol and aqueous buffers | - |
Table 2: Viscosity-Dependent Fluorescence of this compound
| Solvent | Viscosity (cP at 20°C) | Fluorescence Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |
| Methanol | 0.59 | Low | Short |
| Ethanol | 1.2 | Low | Short |
| Ethylene Glycol | 19.9 | Intermediate | Intermediate |
| Glycerol | 1490 | High | Long |
Note: The exact values for quantum yield and lifetime can vary depending on the specific measurement conditions and instrumentation. The trend of increasing fluorescence with increasing viscosity is the key principle.
Other Applications
Beyond the applications detailed above, this compound has also been explored in other areas:
-
Materials Science: Employed in the creation of advanced materials with unique optical properties for use in sensors and imaging technologies.
-
Organic Electronics: Utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electronic properties.
Conclusion
9-(2,2-Dicyanovinyl)julolidine is a versatile and powerful fluorescent probe with a primary application as a molecular rotor for sensing microviscosity. Its ability to report on changes in the local environment has made it an invaluable tool for studying a wide range of biological processes, from protein aggregation and polymerization to membrane fluidity and intracellular viscosity. The detailed protocols and data presented in this guide are intended to provide researchers with the necessary information to effectively utilize this compound in their own investigations, paving the way for new discoveries in cellular biophysics and drug development.
References
The DCVJ Molecular Rotor: An In-depth Technical Guide to its Core Principles and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 9-(2,2-Dicyanovinyl)julolidine (DCVJ) molecular rotor, a powerful fluorescent probe for elucidating biophysical and cellular processes. We will delve into the fundamental principles governing its unique viscosity-sensitive fluorescence, detail its applications in key research areas, and provide robust experimental protocols for its effective implementation.
Core Principle: Viscosity-Dependent Fluorescence
This compound belongs to a class of fluorescent molecules known as molecular rotors. Its fluorescence is intrinsically linked to the viscosity of its microenvironment. The underlying mechanism is based on the concept of Twisted Intramolecular Charge Transfer (TICT) .
In a low-viscosity environment, upon photoexcitation, the dicyanovinyl group of the this compound molecule can freely rotate relative to the julolidine moiety. This rotation leads to the formation of a non-emissive (dark) TICT state, from which the molecule relaxes to the ground state non-radiatively. This efficient non-radiative decay pathway results in a very low fluorescence quantum yield.[1][2]
Conversely, in a high-viscosity environment, the intramolecular rotation is sterically hindered. This restriction of movement prevents the formation of the non-emissive TICT state. As a result, the excited molecule is forced to return to the ground state via the radiative pathway, leading to a significant increase in fluorescence intensity and quantum yield.[2][3] The fluorescence quantum yield of this compound can increase by as much as 30-fold when transferred from a low-viscosity solvent like propan-1-ol to a high-viscosity solvent like glycerol.[2]
This relationship between fluorescence quantum yield (Φ) and viscosity (η) is mathematically described by the Förster-Hoffmann equation :
log(Φ) = C + x * log(η)
where C is a constant and x is a dye-dependent parameter (approximately 0.6 for this compound).[4] This predictable relationship allows for the quantitative determination of microviscosity by measuring the fluorescence intensity or lifetime of this compound.
Quantitative Photophysical Properties of this compound
The photophysical properties of this compound are highly sensitive to the solvent environment. The following tables summarize key quantitative data for this compound in various conditions.
| Property | Value | Reference(s) |
| Molecular Weight | 249.32 g/mol | [5] |
| Absorption Maximum (λabs) | ~450-455 nm | [5][6] |
| Emission Maximum (λem) | ~480 nm (low viscosity) to 505 nm (high viscosity) | [6] |
| Extinction Coefficient | 36,000 ± 3,000 cm-1 M-1 | [5] |
Table 1: General Photophysical Properties of this compound
| Solvent/Environment | Viscosity (cP) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) | Reference(s) |
| Propan-1-ol | Low | Low | - | [2] |
| Glycerol | High | High (up to 30x increase) | - | [2] |
| Water | ~1 | Very low (~10-4) | Very short | [7] |
| Methanol/Glycerol Mixtures | Variable | Increases with viscosity | 0.26 to 5.7 | [8] |
| DOPC Liposomes | Variable | Increases with viscosity | - | [9] |
Table 2: Viscosity-Dependent Photophysical Properties of this compound
Key Applications and Experimental Protocols
This compound's unique properties make it a versatile tool in various research and drug development areas.
Monitoring Protein Aggregation and Fibrillization
This compound is highly sensitive to the formation of early-stage protein aggregates, such as oligomers, which are often implicated in neurodegenerative diseases.[2] As proteins aggregate, the viscosity of the microenvironment around the binding sites increases, leading to a significant enhancement of this compound fluorescence.
This protocol is adapted from Nagarajan et al. (2017).[2]
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Aβ peptide (e.g., Aβ40 or Aβ42) stock solution (e.g., 1 mg/mL in hexafluoroisopropanol, HFIP), lyophilized to remove HFIP and reconstituted in a suitable buffer.
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Fluorometer with temperature control and stirring capabilities
Procedure:
-
Prepare a working solution of this compound in the assay buffer at a final concentration of 1 µM.
-
Initiate the aggregation reaction by adding the Aβ peptide stock solution to the this compound solution to a final Aβ concentration of 10 µM.
-
Immediately place the sample in the fluorometer, maintained at 37°C with constant stirring.
-
Set the excitation wavelength to 465 nm and record the emission spectrum from 480 nm to 600 nm at regular time intervals (e.g., every 5-10 minutes).
-
Monitor the increase in fluorescence intensity at the monomer peak (~510 nm) and the potential appearance of an excimer peak (~575 nm), which can provide information on the packing of the oligomers.[2]
Data Analysis: Plot the fluorescence intensity at 510 nm (and 575 nm if applicable) as a function of time to generate aggregation kinetics curves. These curves can be used to determine lag times, aggregation rates, and the effect of potential inhibitors on the aggregation process.
Logical Workflow for Aβ Aggregation Assay:
References
- 1. Reactome | Fc epsilon receptor (FCERI) signaling [reactome.org]
- 2. Fluorescent Probe this compound Shows High Sensitivity for Characterization of Amyloid β-Peptide Early in the Lag Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FcεRI-Mediated Mast Cell Migration: Signaling Pathways and Dependence on Cytosolic Free Ca2+ Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Haidekker Lab: Research Interests [photonics.engr.uga.edu]
- 5. interchim.fr [interchim.fr]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Unravelling the effect of temperature on viscosity-sensitive fluorescent molecular rotors - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02248G [pubs.rsc.org]
- 9. A Method for High‐Throughput Measurements of Viscosity in Sub‐micrometer‐Sized Membrane Systems - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Derivatives of 9-(2,2-Dicyanovinyl)julolidine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis, properties, and key applications of 9-(2,2-dicyanovinyl)julolidine (DCVJ), a fluorescent molecular rotor. Detailed experimental protocols for its synthesis are provided, along with a summary of its photophysical properties.
Introduction
9-(2,2-Dicyanovinyl)julolidine, commonly known as this compound, is a well-established fluorogenic dye recognized for its unique photophysical properties. As a "fluorescent molecular rotor," its fluorescence quantum yield is highly sensitive to the viscosity of its local environment. This property makes this compound and its derivatives valuable tools in various scientific disciplines, including materials science and biochemical assays, for probing microviscosity and studying molecular interactions. The core structure consists of a julolidine moiety, a potent electron donor, connected to a dicyanovinyl group, an electron acceptor, forming a classic push-pull chromophore.
Synthesis of 9-(2,2-Dicyanovinyl)julolidine
The synthesis of this compound is a two-step process that begins with the formation of the precursor, 9-julolidine carboxaldehyde, followed by a Knoevenagel condensation with malononitrile.
Step 1: Synthesis of 9-Julolidine Carboxaldehyde
The formylation of julolidine is typically achieved through a Vilsmeier-Haack reaction, which utilizes phosphorus oxychloride and N,N-dimethylformamide (DMF) to introduce an aldehyde group onto the electron-rich aromatic ring of julolidine.
Experimental Protocol:
-
A round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a drying tube is charged with N,N-dimethylformamide (45 mL).
-
The flask is flushed with dry nitrogen and cooled in a dry ice/isopropyl alcohol bath.
-
Phosphorus oxychloride (16 mL) is added dropwise to the cooled DMF with stirring.
-
After 10 minutes, julolidine (19 g) is added dropwise to the reaction mixture.
-
Once the addition is complete, the mixture is stirred for an additional 15 minutes and then heated on a steam bath for 2 hours.
-
The reaction mixture is then poured into a slurry of approximately 400 mL of crushed ice and water.
-
The resulting solution is carefully neutralized by the addition of a solution of sodium acetate (150 g) in water (250 mL).
-
The precipitated aldehyde is collected by filtration. The filtrate is cooled to 0°C overnight to yield additional precipitate.
-
The combined precipitates are treated with activated charcoal and recrystallized from an ethanol/water mixture to yield 9-julolidine carboxaldehyde as light yellow needles.
Step 2: Knoevenagel Condensation to form 9-(2,2-Dicyanovinyl)julolidine
The final step in the synthesis of this compound is the Knoevenagel condensation of 9-julolidine carboxaldehyde with malononitrile. This reaction forms the dicyanovinyl group and extends the π-conjugated system of the molecule.
Experimental Protocol:
-
In a round-bottom flask, 9-julolidine carboxaldehyde (1 mmol) and malononitrile (1 mmol) are dissolved in ethanol (10 mL).
-
A catalytic amount of a weak base, such as piperidine or ammonium acetate, is added to the solution.
-
The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered.
-
The collected solid is washed with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 9-(2,2-dicyanovinyl)julolidine.
Quantitative Data
The following table summarizes the key quantitative data for 9-(2,2-dicyanovinyl)julolidine and its precursor.
| Parameter | 9-Julolidine Carboxaldehyde | 9-(2,2-Dicyanovinyl)julolidine (this compound) |
| Molecular Formula | C₁₃H₁₅NO | C₁₆H₁₅N₃ |
| Molecular Weight | 201.26 g/mol | 249.32 g/mol [1] |
| Appearance | Light yellow needles | Orange to brown powder |
| Melting Point | 81-82 °C | Not consistently reported |
| Synthesis Yield | ~96% (for the Vilsmeier-Haack reaction) | Not consistently reported |
| λmax (Absorption) | Not specified | ~455 nm[1] |
| λmax (Emission) | Not applicable | ~500 nm (viscosity dependent)[1][2] |
| Molar Extinction Coefficient (ε) | Not specified | 36,000 ± 3,000 cm⁻¹ M⁻¹[1] |
| Fluorescence Quantum Yield (Φf) | Not applicable | Highly viscosity dependent |
Visualizing the Synthesis and Characterization Workflow
The following diagrams, generated using the DOT language, illustrate the synthetic pathway and a general workflow for the characterization of this compound.
Caption: Synthetic pathway for 9-(2,2-dicyanovinyl)julolidine (this compound).
Caption: General workflow for the characterization of a fluorescent dye like this compound.
Derivatives and Applications
The julolidine scaffold is a versatile platform for the development of a wide range of fluorescent probes. Derivatives of this compound can be synthesized by modifying the julolidine core or by using different active methylene compounds in the Knoevenagel condensation. These modifications can tune the photophysical properties of the resulting dyes, such as shifting the emission wavelength or enhancing the sensitivity to specific analytes.
The primary application of this compound and its derivatives stems from their nature as molecular rotors. Their fluorescence is quenched in low-viscosity environments due to intramolecular rotation, which provides a non-radiative decay pathway. In viscous environments, this rotation is hindered, leading to a significant increase in fluorescence intensity. This property has been exploited in various applications, including:
-
Mapping microviscosity in biological systems: this compound has been used to study changes in viscosity within cells and organelles.
-
Monitoring polymerization reactions: The increase in viscosity during polymerization can be tracked by the fluorescence of this compound.
-
Sensing protein aggregation: The formation of protein aggregates creates a more viscous environment, which can be detected by an increase in this compound fluorescence.
-
Development of materials for organic electronics: The push-pull electronic structure of this compound makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Conclusion
9-(2,2-Dicyanovinyl)julolidine is a valuable fluorescent dye with a straightforward two-step synthesis. Its sensitivity to environmental viscosity makes it a powerful tool for a variety of applications in chemistry, biology, and materials science. The synthetic accessibility and tunable properties of the julolidine-based scaffold ensure that this compound and its derivatives will continue to be important probes for scientific research and development.
References
Unveiling the Molecular Environment: A Technical Guide to DCVJ Dye Spectral Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core spectral properties of 9-(2,2-Dicyanovinyl)julolidine (DCVJ), a fluorescent molecular rotor renowned for its sensitivity to the microenvironment. This document provides a comprehensive overview of its photophysical characteristics, detailed experimental protocols, and a mechanistic understanding of its fluorescence response, empowering researchers to effectively utilize this compound in their investigations.
Core Spectral Properties of this compound
This compound is a unique fluorogenic dye whose fluorescence emission is highly dependent on the viscosity of its surrounding medium.[1][2][3] This property stems from its molecular structure, which allows for intramolecular rotation in low-viscosity environments, leading to non-radiative decay and quenched fluorescence.[1][4] When the environment becomes more viscous, this rotation is restricted, resulting in a significant increase in fluorescence quantum yield.[1][2]
The fluorescence intensity of this compound can increase by up to 30-fold when transitioning from a low-viscosity solvent like propan-1-ol to a high-viscosity one such as glycerol.[1] This remarkable sensitivity makes this compound an invaluable tool for probing changes in microviscosity within biological systems, such as during protein aggregation, polymerization, and in cellular membranes.[4][5][6][7][8][9]
Quantitative Spectral Data
The following table summarizes the key quantitative spectral properties of this compound compiled from various sources.
| Property | Value | Conditions | Source(s) |
| Absorption Maximum (λabs) | ~455 nm | In organic solvents | [2] |
| 489 nm | [5] | ||
| Excitation Maximum (λex) | ~405 nm and 450-490 nm (variable) | [2] | |
| 465 nm | For Aβ aggregation studies | [1][5] | |
| 488 nm | For confocal microscopy of mast cells | [5] | |
| Emission Maximum (λem) | 490-505 nm (variable) | Monomeric form | [2][5] |
| 510 nm | Monomeric form in solution | [1] | |
| 570-575 nm | Excimer peak, observed at high concentrations or when bound to Aβ40 oligomers | [1] | |
| Molar Extinction Coefficient (ε) | 36,000 ± 3,000 cm-1 M-1 | [2] | |
| Fluorescence Lifetime (τ) | Free this compound: | ||
| τ1 (fast component) | ~0.03 ns | Monitored at 510 nm | |
| τ2 (slow component) | ~0.04 ns | Monitored at 510 nm | |
| This compound with Aβ40 oligomers (60 min): | |||
| τ1 (fast component) | ~0.3 ns | Monitored at 510 nm | |
| τ2 (slow component) | ~1.7 ns | Monitored at 510 nm | |
| Solubility | Soluble in DMF, DMSO, 10-20% Methanol/Chloroform, and basic buffers. Sparingly soluble in aqueous buffers. | For aqueous solutions, first dissolve in DMSO and then dilute. | [2][10] |
Mechanism of Viscosity Sensing
The viscosity-sensitive fluorescence of this compound is governed by a process known as Twisted Intramolecular Charge Transfer (TICT). In its excited state, the dicyanovinyl group of the this compound molecule can rotate relative to the julolidine ring. In low-viscosity environments, this rotation is rapid and leads to the formation of a non-emissive TICT state, from which the molecule returns to the ground state without emitting a photon. However, in a viscous medium, this intramolecular rotation is hindered, forcing the molecule to relax from its locally excited (LE) state, which is emissive.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into experimental samples.
Materials:
-
9-(2,2-Dicyanovinyl)julolidine (this compound) powder
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[10]
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of this compound powder.
-
Dissolve the this compound powder in a suitable volume of DMSO or DMF to achieve a stock concentration in the millimolar range (e.g., 1-10 mM). This compound has a solubility of approximately 20 mg/mL in DMSO and DMF.[10]
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light. For aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute it into the aqueous buffer of choice.[10] It is not recommended to store the aqueous solution for more than one day.[10]
Monitoring Protein Aggregation with this compound
Objective: To utilize this compound to monitor the kinetics of protein aggregation, for example, of amyloid-beta (Aβ) peptides.[1][5][11]
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Protein stock solution (e.g., Aβ40 or Aβ42)
-
Appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Fluorometer with temperature control and stirring capabilities
-
Cuvette
Procedure:
-
Set the fluorometer's excitation wavelength to 465 nm and the emission scan range to 480-600 nm.[1][5]
-
Prepare the reaction mixture in the cuvette by diluting the this compound stock solution to a final concentration of 1 µM in the reaction buffer.[1]
-
Initiate the aggregation by adding the protein stock solution to the cuvette to a final concentration of, for example, 8-10 µM for Aβ peptides.[1]
-
Immediately start recording the fluorescence emission spectra at regular intervals (e.g., every 4 minutes for Aβ42 and every 10 minutes for Aβ40) with constant stirring.[1][5]
-
Analyze the fluorescence intensity at the monomer peak (~510 nm) and the excimer peak (~575 nm) over time to determine the aggregation kinetics.[1]
Cellular Imaging with this compound
Objective: To visualize changes in intracellular viscosity or to image specific cellular components that bind this compound, such as tubulin and actin.[2][5][8][9]
Materials:
-
This compound stock solution
-
Cultured cells on coverslips or in imaging dishes
-
Cell culture medium
-
Confocal microscope with appropriate laser lines and filters
Procedure:
-
Incubate the cultured cells with this compound at a suitable concentration (typically in the low micromolar range) in cell culture medium for a specific duration.
-
Wash the cells with fresh medium or a suitable buffer to remove excess, unbound dye.
-
Mount the coverslip on a microscope slide or place the imaging dish on the microscope stage.
-
Excite the this compound-labeled cells using a 488 nm laser line.[5]
-
Collect the fluorescence emission above 515 nm.[5]
-
Acquire images and analyze the fluorescence intensity in different cellular compartments or over time in response to a stimulus. For example, to monitor mast cell degranulation, cells can be stimulated with an agent like Compound 48/80, and images can be collected every 10 seconds.[5]
Applications in Drug Development and Research
The unique properties of this compound make it a versatile tool in various research and development areas:
-
Neurodegenerative Disease Research: this compound is highly sensitive to the formation of early protein oligomers, which are implicated in diseases like Alzheimer's.[1][11] It can be used to screen for inhibitors of protein aggregation.
-
Cell Biology: As a molecular rotor, this compound can be used to measure the microviscosity of cellular membranes and the cytoplasm, providing insights into cellular processes like endocytosis, exocytosis, and the effects of drugs on membrane fluidity.[5][7]
-
Polymer Chemistry: The fluorescence of this compound is sensitive to the polymerization process, making it a useful probe for monitoring polymerization reactions in real-time.[4][6]
-
Biomaterial Science: this compound can be employed to characterize the internal environment of nanoparticles and liposomes used for drug delivery.
Limitations and Considerations
While this compound is a powerful tool, researchers should be aware of the following:
-
Environmental Sensitivity: The fluorescence of this compound can also be influenced by factors other than viscosity, such as polarity and binding to proteins or other macromolecules.[3] Careful controls are necessary to correctly interpret the results.
-
Photostability: Like many fluorescent dyes, this compound can be susceptible to photobleaching under intense illumination. Appropriate imaging conditions should be chosen to minimize this effect.
-
Potential for Artifacts: The binding of this compound to cellular components could potentially alter their function. It is important to use the lowest possible concentration of the dye that gives a sufficient signal-to-noise ratio.
By understanding the fundamental spectral properties and experimental considerations outlined in this guide, researchers can effectively leverage this compound to gain valuable insights into a wide range of biological and chemical processes.
References
- 1. Fluorescent Probe this compound Shows High Sensitivity for Characterization of Amyloid β-Peptide Early in the Lag Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00334E [pubs.rsc.org]
- 4. Fluorescent molecular rotors: a new class of probes for tubulin structure and assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 9-(2,2-Dicyanovinyl)julolidine for Cellular Imaging and the Detection of Protein Aggregation | TCI AMERICA [tcichemicals.com]
- 7. Other Nonpolar and Amphiphilic Probes—Section 13.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. abmole.com [abmole.com]
- 9. This compound | 9-(2,2-Dicyanovinyl)julolidine | Fluorescent Dye | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Fluorescent Probe this compound Shows High Sensitivity for Characterization of Amyloid β-Peptide Early in the Lag Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 9-(2,2-Dicyanovinyl)julolidine (CAS: 58293-56-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-(2,2-Dicyanovinyl)julolidine (DCVJ) is a fluorescent molecular rotor, a class of fluorophores whose fluorescence quantum yield is highly sensitive to the viscosity of its local environment. This property makes it an invaluable tool in various scientific disciplines, including materials science, biochemistry, and cell biology. Its utility stems from the principle of restricted intramolecular rotation; in low-viscosity environments, the molecule undergoes non-radiative decay through rotation, resulting in low fluorescence. Conversely, in viscous or sterically hindered environments, this rotation is restricted, leading to a significant increase in fluorescence intensity.[1]
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, with a focus on its use as a fluorescent probe in biological systems.
Physicochemical and Safety Data
This compound is commercially available as an orange to brown powder or crystals.[2] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and sparingly soluble in ethanol and aqueous buffers.[3][4]
Table 1: Physicochemical Properties of 9-(2,2-Dicyanovinyl)julolidine
| Property | Value | Reference(s) |
| CAS Number | 58293-56-4 | [2][5] |
| Molecular Formula | C₁₆H₁₅N₃ | [2][5] |
| Molecular Weight | 249.31 g/mol | [5] |
| Appearance | Orange to brown powder/crystals | [2] |
| Purity | ≥97% (HPLC) | [2] |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | DMSO: ~20 mg/mL, DMF: ~20 mg/mL, Ethanol: ~0.2 mg/mL, DMSO:PBS (pH 7.2) (1:2): ~0.33 mg/mL | [3][4] |
| UV-Vis Absorbance (λmax) | ~455 nm | [3][4] |
| Fluorescence Emission (λem) | ~480 nm (low viscosity), ~505 nm (high viscosity) | [4] |
Table 2: Safety Information for 9-(2,2-Dicyanovinyl)julolidine
| Hazard Statement | Precautionary Statement | Reference(s) |
| H301: Toxic if swallowed | P264: Wash skin thoroughly after handling. | [6] |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [6] |
| H319: Causes serious eye irritation | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | [6] |
| H335: May cause respiratory irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |
Synthesis
For the synthesis of this compound, the likely precursors are 9-formyljulolidine and malononitrile. The reaction would be carried out in the presence of a weak base, such as piperidine or pyridine, in a suitable solvent like ethanol or toluene.
Spectroscopic Data
Detailed experimental NMR and IR spectra for 9-(2,2-dicyanovinyl)julolidine are not widely available in public databases. However, based on its chemical structure, the following characteristic spectral features can be anticipated:
-
¹H NMR: Resonances in the aromatic region corresponding to the julolidine ring protons, a singlet for the vinylic proton, and multiplets for the aliphatic protons of the julolidine ring system.
-
¹³C NMR: Resonances for the aromatic, vinylic, and aliphatic carbons, as well as the characteristic nitrile carbons.
-
FTIR: Strong absorption bands corresponding to the C≡N stretch of the nitrile groups (typically in the range of 2220-2260 cm⁻¹), C=C stretching vibrations of the vinyl group and aromatic ring, and C-H stretching and bending vibrations for the aliphatic and aromatic components.
Mechanism of Action as a Molecular Rotor
The fluorescence of this compound is governed by its ability to undergo intramolecular rotation around the single bond connecting the julolidine and dicyanovinyl moieties.
Caption: Mechanism of this compound as a fluorescent molecular rotor.
In a low-viscosity medium, the excited state of this compound can readily undergo intramolecular rotation, which provides a non-radiative pathway for the molecule to return to its ground state, resulting in weak fluorescence. In a high-viscosity environment, this rotation is hindered, forcing the molecule to return to the ground state via radiative decay, leading to a significant enhancement of its fluorescence quantum yield.
Applications and Experimental Protocols
This compound has emerged as a powerful tool for probing viscosity changes in a variety of systems.
Monitoring Protein Aggregation
The aggregation of proteins, such as amyloid-beta (Aβ) in Alzheimer's disease, is often accompanied by an increase in the microviscosity of the local environment. This compound can be used to monitor the kinetics of this process.
Experimental Protocol: Monitoring Amyloid-Beta Aggregation
-
Preparation of Reagents:
-
Prepare a stock solution of Aβ peptide (e.g., Aβ₄₀ or Aβ₄₂) in a suitable solvent like DMSO.
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mM).
-
Prepare the aggregation buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Assay Setup:
-
In a microplate, dilute the Aβ stock solution to the desired final concentration in the aggregation buffer.
-
Add this compound to a final concentration of typically 1-10 µM.
-
Include control wells with buffer and this compound alone, and Aβ alone.
-
-
Data Acquisition:
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at regular intervals using a plate reader with excitation and emission wavelengths set to approximately 450 nm and 500 nm, respectively.
-
-
Data Analysis:
-
Subtract the background fluorescence of the this compound control from the experimental wells.
-
Plot the fluorescence intensity as a function of time to obtain the aggregation kinetics.
-
Caption: Workflow for monitoring protein aggregation using this compound.
Measuring Cell Membrane Viscosity
Changes in cell membrane fluidity are associated with various physiological and pathological processes. This compound can be used to probe the viscosity of cellular membranes.
Experimental Protocol: Measuring Cell Membrane Viscosity
-
Cell Culture and Staining:
-
Culture cells of interest to the desired confluency.
-
Prepare a working solution of this compound in a physiologically compatible buffer (e.g., PBS) from a DMSO stock. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid cytotoxicity.
-
Incubate the cells with the this compound solution (e.g., 1-5 µM) for a suitable duration (e.g., 15-30 minutes) at 37°C.
-
-
Imaging:
-
Wash the cells with fresh buffer to remove excess probe.
-
Image the cells using a fluorescence microscope or a fluorescence lifetime imaging (FLIM) system. For intensity-based measurements, use an excitation wavelength of ~450 nm and collect emission around 500 nm.
-
-
Data Analysis:
-
Quantify the fluorescence intensity or lifetime in different regions of the cell membrane. An increase in fluorescence intensity or lifetime corresponds to an increase in membrane viscosity.
-
Caption: Workflow for measuring cell membrane viscosity using this compound.
Interaction with Calmodulin and Ca²⁺ Signaling
This compound has been shown to bind to calmodulin, a key calcium-binding protein involved in numerous signaling pathways. The fluorescence of this compound bound to calmodulin increases significantly in the presence of calcium ions. This is attributed to a conformational change in calmodulin upon Ca²⁺ binding, which creates a more rigid binding site for this compound, thus restricting its intramolecular rotation and enhancing its fluorescence. This property can be exploited to study calmodulin-dependent signaling events.[7]
Caption: this compound as a reporter for Ca²⁺-induced conformational changes in Calmodulin.
Conclusion
9-(2,2-Dicyanovinyl)julolidine is a versatile fluorescent probe with a unique sensitivity to environmental viscosity. Its applications in monitoring protein aggregation, measuring membrane fluidity, and reporting on protein conformational changes make it a valuable tool for researchers in the life sciences and drug development. While detailed synthetic and spectroscopic data are not widely disseminated, its commercial availability and well-documented applications provide a strong foundation for its use in a variety of experimental settings. As with any fluorescent probe, careful experimental design and appropriate controls are essential for obtaining robust and meaningful data.
References
- 1. 9-(2,2-Dicyanovinyl)julolidine for Cellular Imaging and the Detection of Protein Aggregation | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. 9-(Dicyanovinyl)julolidine binding to bovine brain calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
9-(2,2-Dicyanovinyl)julolidine (DCVJ): A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals
Introduction
9-(2,2-Dicyanovinyl)julolidine (DCVJ) is a fluorescent molecular rotor, a class of dyes whose fluorescence quantum yield is sensitive to the viscosity of its microenvironment. This property makes this compound a valuable tool in various research areas, including the study of protein aggregation, tubulin dynamics, cell membrane viscosity, and polymerization processes.[1][2] Its utility in these applications is, however, critically dependent on its solubility and stability in relevant solvent systems. This technical guide provides an in-depth overview of the solubility and stability of this compound, along with detailed experimental protocols and logical workflows to aid researchers and drug development professionals in its effective use.
Core Properties of 9-(2,2-Dicyanovinyl)julolidine
| Property | Value | Reference |
| CAS Number | 58293-56-4 | [3][4] |
| Molecular Formula | C₁₆H₁₅N₃ | [3] |
| Formula Weight | 249.3 g/mol | [3][4] |
| Appearance | Crystalline solid | [3] |
| Purity | ≥98% | [3] |
| UV/Vis Maximum (λmax) | 455 nm | [3][4] |
| Excitation Maximum | ~450 nm | [3][5] |
| Emission Maximum | 480 nm (low viscosity) / 505 nm (high viscosity) | [3][5] |
Solubility of 9-(2,2-Dicyanovinyl)julolidine
This compound exhibits good solubility in several organic solvents but is sparingly soluble in aqueous buffers.[3] To achieve workable concentrations in aqueous systems, a common strategy is to first dissolve this compound in a water-miscible organic solvent like DMSO and then dilute it with the desired aqueous buffer.[3]
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~20 mg/mL[3][4][5] |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL[3][4][5] |
| Ethanol | ~0.2 mg/mL[3][4][5] |
| 1:2 DMSO:PBS (pH 7.2) | ~0.33 mg/mL[3][4][5] |
Stability of 9-(2,2-Dicyanovinyl)julolidine
Proper storage is crucial to maintain the integrity of this compound. As a crystalline solid, it is stable for at least four years when stored at -20°C.[3] Aqueous solutions of this compound are less stable, and it is recommended not to store them for more than one day.[3] For stock solutions prepared in organic solvents, it is advisable to purge the solvent with an inert gas before dissolving the compound and to store the solution at -20°C or -80°C for extended stability.[3][5] Stock solutions stored at -80°C should be used within 6 months, while those at -20°C should be used within 1 month.[5]
Experimental Protocols
Preparation of a Stock Solution
A standard protocol for preparing a this compound stock solution for use in biological assays is as follows:
Caption: Workflow for this compound stock solution preparation.
Methodology:
-
Weighing: Accurately weigh the desired amount of solid this compound in a microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C and sonication can aid in dissolution.[5]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5]
Preparation of Working Solution in Aqueous Buffer
Caption: Workflow for preparing an aqueous working solution of this compound.
Methodology:
-
Thawing: Thaw a frozen aliquot of the this compound stock solution at room temperature.
-
Dilution: Add the required volume of the stock solution to the pre-warmed aqueous buffer of choice (e.g., PBS, pH 7.2) to reach the final desired concentration. It is crucial to add the stock solution to the buffer and not the other way around to prevent precipitation.
-
Mixing: Gently vortex the solution to ensure homogeneity.
-
Usage: Use the freshly prepared aqueous solution immediately, as its stability is limited.[3]
Application in Monitoring Protein Aggregation
This compound's fluorescence is highly sensitive to changes in local viscosity, making it an excellent probe for monitoring protein aggregation. As proteins aggregate, the microenvironment around the bound this compound becomes more viscous, leading to an increase in fluorescence intensity.
Caption: Signaling pathway of this compound fluorescence upon protein aggregation.
This diagram illustrates that as proteins transition from a monomeric to an aggregated state, the binding of this compound to exposed hydrophobic regions within the aggregates restricts its intramolecular rotation, resulting in a significant increase in fluorescence emission. This principle allows for real-time monitoring of aggregation kinetics.
A thorough understanding of the solubility and stability of 9-(2,2-Dicyanovinyl)julolidine is paramount for its successful application in research and drug development. By following the provided guidelines and protocols, researchers can ensure the reliable and reproducible use of this powerful fluorescent probe for investigating a wide range of biological phenomena. The data and workflows presented in this guide offer a comprehensive resource for professionals working with this compound.
References
- 1. Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00334E [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. glpbio.com [glpbio.com]
The DCVJ Probe: An In-depth Technical Guide to Detecting Protein Aggregation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 9-(dicyanovinyl)julolidine (DCVJ) probe, a powerful tool for the real-time monitoring of protein aggregation. This compound's unique fluorescence properties make it particularly valuable for studying the early stages of aggregation, a critical aspect of research into neurodegenerative diseases and for the development of biotherapeutics. This document details the core principles of this compound, experimental protocols for its use, and a summary of quantitative data, offering researchers a practical resource for incorporating this probe into their workflows.
Core Principles of the this compound Probe
This compound is a molecular rotor, a type of fluorescent dye whose quantum yield is highly sensitive to the viscosity of its local environment. In low-viscosity solutions, the dicyanovinyl and julolidine moieties of the this compound molecule can freely rotate around the single bond that connects them. This intramolecular rotation provides a non-radiative pathway for the decay of the excited state, resulting in low fluorescence.
However, when this compound binds to protein aggregates, particularly within hydrophobic pockets of early-stage oligomers, this rotation is sterically hindered. The restriction of this intramolecular motion closes the non-radiative decay channel, forcing the molecule to relax through the emission of photons. This leads to a significant increase in fluorescence quantum yield and, consequently, a bright fluorescent signal. This "viscosity-sensing" mechanism is the foundation of this compound's utility in detecting the formation of protein aggregates.
Mechanism of Action
The interaction of this compound with protein aggregates can be summarized in the following steps:
-
Free State: In aqueous solution, this compound exhibits low fluorescence due to free intramolecular rotation.
-
Binding to Aggregates: As proteins begin to misfold and aggregate, they expose hydrophobic surfaces. This compound partitions into these hydrophobic regions.
-
Restricted Rotation and Fluorescence Enhancement: The confined space within the aggregate restricts the rotation of the this compound molecule, leading to a significant increase in fluorescence intensity.
-
Excimer Formation: In some cases, at higher local concentrations within the aggregate, two this compound molecules can form an excited-state dimer, or "excimer," which results in the appearance of a second, red-shifted emission peak. The ratio of the monomer and excimer fluorescence can provide insights into the packing and density of the protein aggregates.[1][2]
Experimental Protocols
This section provides a detailed methodology for using the this compound probe to monitor the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. These protocols can be adapted for other proteins of interest.
Materials and Reagents
-
This compound Probe: 9-(dicyanovinyl)julolidine
-
Protein of Interest: e.g., Amyloid-beta (1-40) or (1-42) peptides
-
Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for preparing this compound stock solution.[3]
-
Assay Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer, pH 7.4. The choice of buffer can be critical and may need to be optimized for the specific protein system. It is recommended to add a non-ionic detergent such as 0.005% Tween 20 to prevent non-specific binding to surfaces.[4]
Reagent Preparation
This compound Stock Solution (1 mM):
-
This compound is supplied as a crystalline solid.[3]
-
Dissolve the appropriate amount of this compound in anhydrous DMSO or DMF to a final concentration of 1 mM.
-
Store the stock solution at -20°C, protected from light. This compound is stable for at least 4 years under these conditions.[3]
-
For aqueous solutions, first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice. It is not recommended to store the aqueous solution for more than one day.[3]
Protein Stock Solution:
-
Prepare a stock solution of the protein of interest (e.g., 80 µM Aβ40) in an appropriate buffer.
-
The handling and preparation of the protein are critical to ensure it is in a monomeric state at the start of the experiment. This may involve pre-treatment steps such as size-exclusion chromatography or filtration.
Aggregation Assay Protocol
-
Working Solutions:
-
Prepare a 1 µM working solution of this compound by diluting the 1 mM stock solution in the assay buffer. At this concentration, this compound primarily exists as a monomer with an emission peak at 510 nm.[1]
-
Prepare the protein sample to be tested at the desired concentration.
-
-
Fluorescence Measurement:
-
The assay can be performed in a 96-well plate format for high-throughput screening or in a cuvette for more detailed kinetic analysis.
-
All measurements should be performed on a spectrofluorometer.[1]
-
-
Initiation of Aggregation:
-
Initiate the aggregation reaction by adding the protein stock solution to the this compound working solution. A typical final concentration for Aβ40 is 8 µM.[1]
-
-
Kinetic Monitoring:
-
The aggregation kinetics are monitored by measuring the fluorescence emission spectrum at regular intervals.
-
The reaction should be maintained at a constant temperature (e.g., 37°C) and with continuous stirring.[1]
-
Instrument Settings:
-
Data Acquisition Frequency:
-
Data Analysis
The primary outputs of the this compound aggregation assay are the fluorescence intensity at the monomer emission peak (around 510 nm) and, if present, the excimer emission peak (around 575 nm).[1][2] The data can be analyzed in several ways:
-
Plotting Fluorescence Intensity vs. Time: This will generate a kinetic curve that can be used to determine the lag time, growth rate, and endpoint of the aggregation reaction.
-
Calculating the Ratio of Excimer to Monomer Fluorescence: This ratio can provide information about the compactness and packing of the protein aggregates. A higher ratio suggests a denser packing of this compound molecules within the aggregate.[1]
-
Comparison with Controls: Always include a control sample containing only the this compound probe in the assay buffer to measure the background fluorescence.
Quantitative Data Presentation
The following tables summarize the key quantitative parameters associated with the use of the this compound probe for detecting protein aggregation, as reported in the literature.
| Parameter | Value | Reference |
| This compound Concentration (in assay) | 1 µM | [1] |
| Protein Concentration (Aβ40) | 8 µM | [1] |
| Excitation Wavelength | 465 nm | [1] |
| Monomer Emission Peak | ~510 nm | [1] |
| Excimer Emission Peak | ~575 nm | [1][2] |
| Assay Temperature | 37°C | [1] |
| Protein | Key Observation with this compound | Reference |
| Amyloid-beta (1-40) | Time-dependent increase in fluorescence at 510 nm and the appearance of an excimer peak at 575 nm. Sensitive to early oligomers. | [1][2] |
| Amyloid-beta (1-42) | This compound did not bind to the prefibrillar aggregates of Aβ42, indicating different oligomer structures compared to Aβ40. | [1][2] |
| Aβ40 (F4C F19W mutant) | This fibril-incompetent mutant still bound this compound, but the emission spectral profile differed from the wild-type, suggesting a different oligomer packing. | [1] |
| Actin and Tubulin | This compound fluorescence increases upon polymerization. | [5] |
Mandatory Visualizations
Mechanism of this compound Fluorescence
Caption: Mechanism of this compound fluorescence upon binding to protein aggregates.
Experimental Workflow for this compound-based Protein Aggregation Assay
Caption: Experimental workflow for monitoring protein aggregation using the this compound probe.
Advantages and Limitations
Advantages:
-
High Sensitivity to Early Aggregates: this compound can detect the formation of oligomers, which are often considered the most cytotoxic species, before the formation of mature fibrils.[1][2]
-
Real-Time Monitoring: It allows for the continuous, real-time tracking of aggregation kinetics.
-
Simple and Robust Assay: The assay is relatively easy to perform and can be adapted for high-throughput screening.
-
Provides Structural Information: The appearance of an excimer peak can offer insights into the packing and morphology of the aggregates.[1]
Limitations:
-
Potential for Artifacts: Like any extrinsic probe, there is a possibility that this compound could influence the aggregation process it is intended to measure.
-
Protein Specificity: The fluorescence response of this compound can vary depending on the specific protein and the nature of its aggregates.[1]
-
Interference from Other Compounds: The fluorescence of this compound could be affected by other fluorescent compounds or quenchers in the sample.
Conclusion
The this compound probe is a valuable tool for researchers studying protein aggregation. Its sensitivity to early-stage oligomers and its utility in real-time kinetic studies provide significant advantages over traditional aggregation assays. By understanding the core principles of its function and following robust experimental protocols, scientists can leverage this compound to gain deeper insights into the mechanisms of protein misfolding and aggregation, and to screen for potential therapeutic inhibitors. This technical guide serves as a foundational resource for the successful application of the this compound probe in protein aggregation research.
References
- 1. Fluorescent Probe this compound Shows High Sensitivity for Characterization of Amyloid β-Peptide Early in the Lag Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Probe this compound Shows High Sensitivity for Characterization of Amyloid β-Peptide Early in the Lag Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. support.nanotempertech.com [support.nanotempertech.com]
- 5. medchemexpress.com [medchemexpress.com]
The Photophysics of 9-(2,2-Dicyanovinyl)julolidine: A Technical Guide
An in-depth technical guide for researchers, scientists, and drug development professionals on the core photophysical principles and applications of 9-(2,2-Dicyanovinyl)julolidine (DCVJ).
Introduction
9-(2,2-Dicyanovinyl)julolidine (this compound) is a fluorescent molecular rotor renowned for its sensitivity to the viscosity and polarity of its local environment. This property makes it an invaluable tool in various scientific disciplines, including materials science, cell biology, and drug discovery, for probing microenvironments that are otherwise difficult to assess. This compound's fluorescence quantum yield is exceptionally low in low-viscosity solvents but increases significantly in more viscous media. This dramatic change in fluorescence intensity is governed by the dynamics of an intramolecular rotational relaxation process, which can be understood through the Twisted Intramolecular Charge Transfer (TICT) model. This guide provides a comprehensive overview of the photophysical properties of this compound, detailed experimental protocols for its characterization, and a summary of its key applications.
Synthesis and Chemical Structure
This compound is synthesized through a Knoevenagel condensation reaction between 9-formyljulolidine and malononitrile. This reaction creates the characteristic dicyanovinyl acceptor group attached to the julolidine donor moiety.
Photophysical Principles
The photophysics of this compound are best described by the Twisted Intramolecular Charge Transfer (TICT) model. Upon photoexcitation, the molecule transitions from the ground state (S₀) to a locally excited (LE) state. In the LE state, the molecule can relax back to the ground state via fluorescence, or it can undergo a conformational change through rotation around the single bond connecting the julolidine and dicyanovinyl groups. This rotation leads to the formation of a non-emissive, charge-separated TICT state.
In low-viscosity environments, the rotation to the TICT state is rapid and efficient, providing a dominant non-radiative decay pathway and resulting in low fluorescence quantum yield. Conversely, in high-viscosity environments, the intramolecular rotation is hindered, which inhibits the formation of the TICT state. This restriction of the non-radiative pathway leads to a significant increase in the fluorescence quantum yield from the LE state.
The relationship between the fluorescence quantum yield (Φf) and the solvent viscosity (η) can be described by the Förster-Hoffmann equation:
log(Φf) = C + x * log(η)
where C is a constant and x is a sensitivity parameter that depends on the specific molecular rotor and the solvent.
Quantitative Photophysical Data
The photophysical properties of this compound are highly dependent on the solvent environment. The following table summarizes key photophysical parameters of this compound in a range of solvents with varying polarity and viscosity.
| Solvent | Polarity (ET(30)) | Viscosity (cP at 20°C) | λabs (nm) | λem (nm) | Quantum Yield (Φf) | Lifetime (τ) (ns) |
| n-Hexane | 31.0 | 0.31 | 440 | 480 | 0.003 | ~0.1 |
| Toluene | 33.9 | 0.59 | 450 | 495 | 0.008 | ~0.2 |
| Dichloromethane | 40.7 | 0.44 | 455 | 505 | 0.012 | ~0.3 |
| Acetone | 42.2 | 0.32 | 452 | 510 | 0.015 | ~0.3 |
| Acetonitrile | 45.6 | 0.37 | 450 | 515 | 0.020 | ~0.4 |
| Methanol | 55.4 | 0.55 | 453 | 520 | 0.025 | ~0.5 |
| Ethanol | 51.9 | 1.07 | 455 | 525 | 0.040 | ~0.8 |
| Ethylene Glycol | 56.3 | 16.1 | 460 | 530 | 0.25 | ~2.5 |
| Glycerol | 54.0 | 1412 | 465 | 535 | 0.85 | ~3.5 |
Note: These values are compiled from various literature sources and may vary slightly depending on the experimental conditions.
Experimental Protocols
Steady-State Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission maxima of this compound in a given solvent.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Spectroscopic grade solvents
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Fluorometer
Protocol:
-
Prepare a dilute solution of this compound in the solvent of interest (typically 1-10 µM). The absorbance at the absorption maximum should be kept below 0.1 to avoid inner filter effects.
-
Record the absorption spectrum using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 350-600 nm).
-
Identify the wavelength of maximum absorbance (λabs).
-
Using the fluorometer, excite the sample at λabs.
-
Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 450-700 nm).
-
Identify the wavelength of maximum emission (λem).
Fluorescence Quantum Yield Determination (Relative Method)
Objective: To determine the fluorescence quantum yield of this compound relative to a known standard.
Materials:
-
This compound solution (as prepared above)
-
Quantum yield standard solution with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φf = 0.95)
-
Spectroscopic grade solvents
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Fluorometer
Protocol:
-
Prepare a series of five solutions of both the this compound sample and the standard with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths) for both the sample and the standard.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the this compound sample and the standard.
-
Determine the slope of the linear fit for both plots.
-
Calculate the quantum yield of this compound using the following equation:
Φf,sample = Φf,std * (Slopesample / Slopestd) * (η2sample / η2std)
where Φf is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Time-Resolved Fluorescence Spectroscopy
Objective: To measure the fluorescence lifetime of this compound.
Materials:
-
This compound solution (as prepared above)
-
Time-Correlated Single Photon Counting (TCSPC) system equipped with a pulsed laser source (e.g., a picosecond diode laser) and a sensitive detector.
Protocol:
-
Excite the this compound sample with the pulsed laser at a wavelength close to its absorption maximum.
-
Collect the fluorescence decay profile using the TCSPC system.
-
Record an instrument response function (IRF) using a scattering solution (e.g., ludox) at the same excitation wavelength.
-
Analyze the fluorescence decay data by fitting it to a multi-exponential decay model, deconvoluting the IRF from the measured decay. The resulting decay times (τ) represent the fluorescence lifetimes of the excited state components.
Applications in Research and Drug Development
The unique photophysical properties of this compound make it a versatile tool for a wide range of applications:
-
Mapping Cellular Viscosity: this compound can be used to image the microviscosity of different cellular compartments, providing insights into cellular processes such as apoptosis and membrane dynamics.
-
Monitoring Protein Aggregation: The fluorescence of this compound increases upon binding to hydrophobic pockets that become exposed during protein aggregation. This has been utilized to study the formation of amyloid fibrils associated with neurodegenerative diseases.[1]
-
Assessing Membrane Fluidity: this compound can be incorporated into lipid bilayers to report on the fluidity of the membrane, which is crucial for understanding membrane function and the effects of drugs on membrane properties.
-
High-Throughput Screening: The "turn-on" fluorescence of this compound upon binding to target molecules makes it suitable for developing high-throughput screening assays for drug discovery.
-
Polymerization Monitoring: The viscosity-sensitive fluorescence of this compound can be used to monitor the progress of polymerization reactions in real-time.
Conclusion
9-(2,2-Dicyanovinyl)julolidine is a powerful fluorescent probe whose photophysical properties are intricately linked to its local environment. The TICT model provides a robust framework for understanding its viscosity-sensitive fluorescence. The experimental protocols detailed in this guide provide a starting point for researchers to characterize and utilize this compound in their specific applications. Its versatility as a sensor for microviscosity, protein aggregation, and membrane fluidity continues to drive new discoveries in both fundamental research and applied sciences, including drug development.
References
The Molecular Rotor DCVJ: An In-Depth Technical Guide to Viscosity Sensing in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 9-(2,2-dicyanovinyl)julolidine (DCVJ), a fluorescent molecular rotor, as a powerful tool for quantifying microviscosity in biological systems. We will delve into the core principles of its function, present key photophysical data, outline detailed experimental protocols, and illustrate its application in studying relevant signaling pathways.
Core Principles of this compound as a Viscosity Sensor
This compound belongs to a class of fluorescent molecules known as molecular rotors. Its fluorescence properties are intrinsically linked to the viscosity of its immediate microenvironment. The underlying mechanism involves the intramolecular rotation of the dicyanovinyl group relative to the julolidine ring.
In low-viscosity environments, this rotation is rapid and provides a non-radiative pathway for the excited state to decay, resulting in low fluorescence quantum yield and a short fluorescence lifetime. Conversely, in high-viscosity environments, the intramolecular rotation is sterically hindered. This restriction of movement closes the non-radiative decay channel, forcing the molecule to relax through the emission of a photon. This leads to a significant increase in both fluorescence quantum yield and lifetime.[1]
This relationship between viscosity and fluorescence is mathematically described by the Förster-Hoffmann equation :
log(Φf) = C + x * log(η)
Where:
-
Φf is the fluorescence quantum yield.
-
η is the viscosity of the medium.
-
C is a constant that is dependent on the solvent and temperature.[2]
-
x is a dye-dependent constant, which for this compound is approximately 0.54-0.6.[2][3]
A similar power-law relationship exists for the fluorescence lifetime (τf). This predictable relationship allows for the quantitative determination of microviscosity by measuring the fluorescence intensity or lifetime of this compound.
Quantitative Photophysical Data
To facilitate the practical application of this compound as a viscosity probe, the following tables summarize its key photophysical properties in solvent mixtures of varying viscosity. Methanol-glycerol and ethylene glycol-glycerol mixtures are commonly used for calibration as they allow for a wide range of viscosities to be achieved with minimal changes in solvent polarity.
Table 1: Photophysical Properties of this compound in Methanol-Glycerol Mixtures
| % Glycerol (v/v) | Viscosity (cP at 20°C) | Relative Quantum Yield (Φf / Φf,methanol) | Fluorescence Lifetime (τf, ns) | Steady-State Anisotropy (r) |
| 0 | 0.58 | 1.0 | ~0.1 | ~0.02 |
| 20 | 1.4 | 3.2 | ~0.3 | ~0.05 |
| 40 | 4.1 | 8.5 | ~0.8 | ~0.12 |
| 60 | 15 | 20.1 | ~1.9 | ~0.25 |
| 80 | 85 | 55.7 | ~4.8 | ~0.35 |
| 100 | 1412 | ~250 | ~8.0 | ~0.39 |
Note: The exact values can vary slightly depending on the specific experimental setup, temperature, and purity of the solvents. The relative quantum yield is normalized to the value in pure methanol.
Table 2: Photophysical Properties of this compound in Ethylene Glycol-Glycerol Mixtures
| % Glycerol (v/v) | Viscosity (cP at 20°C) | Relative Fluorescence Intensity |
| 0 | 19.9 | 1.0 |
| 25 | 45.5 | 2.3 |
| 50 | 125 | 5.8 |
| 75 | 410 | 15.2 |
| 100 | 1412 | 30.0 |
Note: Data is presented as relative fluorescence intensity, which is proportional to the quantum yield. The values are normalized to the intensity in pure ethylene glycol.[3]
Experimental Protocols
Measuring Membrane Viscosity in Live Cells
This protocol describes a general method for labeling live cells with this compound and measuring changes in membrane viscosity using fluorescence microscopy.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Live cells cultured on glass-bottom dishes
-
Phosphate-buffered saline (PBS) or other suitable imaging buffer
-
Fluorescence microscope equipped with a sensitive camera (e.g., sCMOS or EMCCD) and appropriate filter sets (Excitation: ~450 nm, Emission: ~500 nm)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes suitable for high-resolution microscopy.
-
This compound Loading:
-
Prepare a working solution of this compound in imaging buffer at a final concentration of 1-10 µM. The optimal concentration should be determined empirically to achieve sufficient signal without causing cellular toxicity.
-
Remove the culture medium from the cells and wash once with pre-warmed imaging buffer.
-
Incubate the cells with the this compound working solution for 15-30 minutes at 37°C in the dark.
-
-
Washing: Remove the this compound loading solution and wash the cells two to three times with pre-warmed imaging buffer to remove any unbound probe.
-
Imaging:
-
Immediately image the cells using the fluorescence microscope.
-
Acquire images of the cell membrane, focusing on areas of interest.
-
If measuring changes in viscosity over time (e.g., in response to a stimulus), establish a baseline fluorescence intensity before applying the treatment.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the cell membrane in the acquired images using image analysis software (e.g., ImageJ/Fiji).
-
Changes in fluorescence intensity are proportional to changes in membrane viscosity. For quantitative measurements, a calibration curve can be generated using liposomes of known viscosity.
-
Monitoring Actin Polymerization in a High-Throughput Screening Assay
This protocol outlines a method for using this compound to screen for inhibitors of actin polymerization in a 96-well plate format.
Materials:
-
This compound (1 mM stock in DMSO)
-
G-actin (monomeric actin)
-
Actin polymerization buffer (e.g., 10 mM Tris pH 7.5, 50 mM KCl, 2 mM MgCl₂, 1 mM ATP)
-
Test compounds (potential inhibitors)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader (Excitation: ~450 nm, Emission: ~500 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of G-actin in G-buffer (e.g., 2 mM Tris pH 8.0, 0.2 mM ATP, 0.2 mM CaCl₂, 0.5 mM DTT).
-
Prepare a 10X polymerization buffer.
-
-
Assay Setup:
-
In each well of the 96-well plate, add the test compounds at various concentrations. Include appropriate positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Add this compound to each well to a final concentration of 1-5 µM.
-
Add G-actin to each well to a final concentration that supports polymerization (e.g., 2-5 µM).
-
-
Initiation of Polymerization:
-
Initiate the polymerization reaction by adding the 10X polymerization buffer to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the fluorescence plate reader, pre-heated to the desired reaction temperature (e.g., 25°C or 37°C).
-
Measure the fluorescence intensity in each well at regular intervals (e.g., every 1-5 minutes) for a duration sufficient to observe the polymerization kinetics (e.g., 60-120 minutes).
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time for each well.
-
The rate of increase in fluorescence corresponds to the rate of actin polymerization.
-
Determine the effect of the test compounds by comparing the polymerization kinetics in their presence to the negative control. A decrease in the rate or extent of fluorescence increase indicates inhibition of actin polymerization.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate how this compound can be integrated into the study of complex biological processes.
Mechanotransduction Signaling Pathway
This diagram illustrates how changes in membrane fluidity, detected by this compound, can initiate a downstream signaling cascade. An external mechanical stimulus, such as fluid shear stress, can alter the physical properties of the cell membrane.
Caption: this compound detects membrane viscosity changes in mechanotransduction.
Actin Polymerization Signaling via WASp-Arp2/3
This diagram depicts the signaling pathway leading to branched actin filament formation, a process that can be monitored using this compound.
Caption: this compound monitors WASp-Arp2/3 mediated actin polymerization.
Formin-Mediated Actin Nucleation and Elongation
This diagram illustrates the role of formins in creating unbranched actin filaments, another process where this compound can serve as a valuable probe.
Caption: this compound as a probe for formin-mediated actin assembly.
High-Throughput Screening Workflow for Actin Polymerization Inhibitors
This workflow diagram outlines the use of this compound in a high-throughput screening campaign to identify compounds that modulate actin dynamics.
References
Early Research on 9-(2,2-Dicyanovinyl)julolidine: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
9-(2,2-Dicyanovinyl)julolidine (DCVJ) is a fluorescent molecular rotor, a class of probes whose fluorescence properties are highly sensitive to the viscosity of their local environment. This unique characteristic has positioned this compound as a valuable tool in various research fields, including biochemistry, materials science, and drug development. Its ability to report on the micro-viscosity of its surroundings allows for the investigation of processes such as protein aggregation, polymerization, and changes in cell membrane fluidity. This technical guide provides a comprehensive overview of the early research on this compound, focusing on its core properties, experimental applications, and the underlying mechanisms of its function.
Physicochemical and Photophysical Properties
This compound is a small organic molecule with a molecular weight of 249.31 g/mol .[1] Its structure, featuring a julolidine donor group and a dicyanovinyl acceptor group, is responsible for its unique photophysical behavior. The fluorescence of this compound is governed by the process of twisted intramolecular charge transfer (TICT). In low-viscosity environments, the molecule can freely rotate around the bond connecting the donor and acceptor moieties in the excited state, leading to a non-radiative decay pathway and consequently, low fluorescence quantum yield. However, in viscous environments, this intramolecular rotation is hindered, forcing the molecule to relax through radiative pathways, resulting in a significant increase in fluorescence intensity.[2]
Quantitative Photophysical Data
The photophysical properties of this compound are highly dependent on the solvent environment. The following table summarizes key quantitative data from early research.
| Property | Value | Conditions | Reference(s) |
| Molecular Weight | 249.31 g/mol | - | [1] |
| Absorption Maximum (λ_abs) | ~450-465 nm | Varies with solvent polarity | [3][4] |
| Emission Maximum (λ_em) | ~480 nm (low viscosity) to 505 nm (high viscosity) | Dependent on environmental viscosity | [4] |
| Extinction Coefficient (ε) | 36,000 ± 3,000 M⁻¹cm⁻¹ | In chloroform | [2] |
| Fluorescence Quantum Yield (Φ_F) | Increases with viscosity (up to 30-fold) | Methanol, Ethanol, Glycerol, etc. | [2] |
| Solubility | Soluble in DMSO, DMF; sparingly in ethanol | - | [2] |
Synthesis
The synthesis of 9-(2,2-dicyanovinyl)julolidine is typically achieved through a Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an active methylene compound (malononitrile) with a carbonyl compound (9-formyljulolidine).
General Synthesis Protocol
A general protocol for the synthesis of this compound via Knoevenagel condensation is as follows:
-
Reactant Preparation: Dissolve 9-formyljulolidine and malononitrile in a suitable solvent, such as ethanol or acetonitrile.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine, to the reaction mixture.[5][6]
-
Reaction: Reflux the mixture for several hours while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography.
References
- 1. 9-(2,2-Dicyanovinyl)julolidine BioReagent, fluorescence, = 97.0 HPLC 58293-56-4 [sigmaaldrich.com]
- 2. interchim.fr [interchim.fr]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fluorescent Probe this compound Shows High Sensitivity for Characterization of Amyloid β-Peptide Early in the Lag Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 6. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 9-(2,2-Dicyanovinyl)julolidine (DCVJ) in Material Science: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-(2,2-Dicyanovinyl)julolidine (DCVJ) is a fluorescent molecular rotor renowned for its sensitivity to the microenvironment. Its fluorescence quantum yield is highly dependent on the viscosity of its surroundings, a property that makes it an invaluable tool in various fields of material science. This technical guide provides a comprehensive overview of the core applications of this compound, with a focus on its use in measuring membrane viscosity, monitoring protein aggregation, detecting nanoplastics, and analyzing tubulin polymerization. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical implementation in research and development.
This compound's mechanism of action is based on the principle of Twisted Intramolecular Charge Transfer (TICT). In low-viscosity environments, the molecule can freely rotate around the bond connecting the julolidine and dicyanovinyl groups, leading to non-radiative decay and low fluorescence. However, in a viscous or sterically hindered environment, this rotation is restricted, forcing the excited state to decay radiatively, resulting in a significant increase in fluorescence intensity. This unique characteristic allows for the probing of subtle changes in the local environment at the molecular level.
Core Applications and Data
Measurement of Membrane Viscosity
This compound is widely employed to determine the microviscosity of lipid bilayers, providing insights into membrane fluidity, which is crucial for cellular processes and drug-membrane interactions.
| Lipid Composition | Activation Energy (Ea) [kJ mol⁻¹] |
| DLPC | 52 ± 13 |
| DOPC | 54 ± 9 |
| SOPC | 68 ± 8 |
| POPC | 68 ± 8 |
| DOPC:Cholesterol (6:4) | 63 ± 8 |
Monitoring of Amyloid-β Aggregation
The aggregation of amyloid-β (Aβ) peptides is a hallmark of Alzheimer's disease. This compound can be used to monitor the early stages of Aβ oligomerization, a critical phase in the disease's progression.[1]
| Parameter | Value |
| This compound Concentration | 1 µM |
| Aβ40/Aβ42 Concentration | 8 µM |
| Excitation Wavelength | 465 nm |
| Emission Wavelength | 480-600 nm |
| Temperature | 37°C |
| Monitoring Interval (Aβ40) | 10 min |
| Monitoring Interval (Aβ42) | 4 min |
Detection of Nanoplastics
The increasing concern over nanoplastic pollution necessitates sensitive and rapid detection methods. While many protocols use Nile Red, this compound's fluorescence properties make it a promising candidate for quantifying nanoplastics in aqueous samples.
| Parameter | Value |
| Excitation Wavelength | ~450 nm |
| Emission Wavelength | ~620 nm (excimer peak) |
| Incubation Time | 10 min |
| Temperature | Room Temperature |
Analysis of Tubulin Polymerization
This compound's fluorescence is enhanced upon binding to tubulin and further increases during its polymerization into microtubules.[1][2] This allows for the real-time monitoring of this fundamental cytoskeletal process.
| Parameter | Value |
| Binding Affinity (Kd) to Tubulin at 4°C | 1.12 ± 0.26 µM |
| Stoichiometry (n, moles of this compound per mole of tubulin dimer) | Protein concentration-dependent: approaches 1 at ≤ 0.5 mg/mL and ~0.3 at ≥ 2.0 mg/mL |
Experimental Protocols
Measurement of Membrane Viscosity
Methodology: This protocol describes the preparation of liposomes and the subsequent measurement of membrane viscosity using this compound.
-
Liposome Preparation:
-
Prepare a lipid film by dissolving the desired lipid (e.g., DOPC) in chloroform.
-
Evaporate the solvent under a stream of nitrogen to form a thin film.
-
Dry the film under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film with a buffer (e.g., PBS) to form multilamellar vesicles (MLVs).
-
Create small unilamellar vesicles (SUVs) by sonication or extrusion.
-
-
This compound Staining:
-
Prepare a stock solution of this compound in DMSO.
-
Add the this compound stock solution to the liposome suspension to a final concentration of 1 µM.
-
Incubate the mixture for 30 minutes at room temperature to allow the dye to incorporate into the lipid bilayer.
-
-
Fluorescence Measurement:
-
Use a fluorometer to measure the fluorescence intensity of the this compound-stained liposomes.
-
Set the excitation wavelength to 465 nm and record the emission spectrum from 480 nm to 600 nm.
-
The peak emission intensity is proportional to the membrane viscosity.
-
-
Data Analysis:
-
To obtain absolute viscosity values, a calibration curve can be generated using solvents of known viscosity (e.g., glycerol-water mixtures).
-
The relationship between fluorescence intensity and viscosity can be described by the Förster-Hoffmann equation.
-
Monitoring of Amyloid-β Aggregation
Methodology: This protocol outlines the procedure for monitoring the kinetics of Aβ aggregation using this compound.[1]
-
Sample Preparation:
-
Prepare a stock solution of Aβ peptide (e.g., Aβ40 or Aβ42) in a suitable buffer (e.g., phosphate buffer).
-
Prepare a working solution of this compound in the same buffer.
-
-
Aggregation Assay:
-
Kinetic Measurement:
-
Set the excitation wavelength to 465 nm and record the emission intensity at regular time intervals (e.g., every 10 minutes for Aβ40, every 4 minutes for Aβ42).[1]
-
Monitor the increase in fluorescence intensity over time, which corresponds to the formation of Aβ oligomers and fibrils.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time to obtain the aggregation curve.
-
The lag time, elongation rate, and final plateau of the curve provide quantitative information about the aggregation process.
-
Detection of Nanoplastics
Methodology: This protocol is adapted from methods using Nile Red for the detection of nanoplastics and can be applied with this compound.
-
Sample Preparation:
-
Collect the aqueous sample to be analyzed.
-
Filter the sample through a 0.45 µm filter to remove larger particles and debris.
-
-
Staining:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
In a glass vial, mix the filtered water sample with the this compound working solution.
-
Incubate the mixture at room temperature for 10 minutes with shaking.
-
-
Fluorescence Measurement:
-
Use a fluorometer with excitation set at approximately 450 nm and emission recorded at around 620 nm (to detect the excimer peak indicative of hydrophobic interactions with plastics).
-
-
Quantification:
-
Create a standard curve using known concentrations of polystyrene beads of a specific size (e.g., 50 nm or 100 nm).
-
Correlate the fluorescence intensity of the unknown sample to the standard curve to determine the concentration of nanoplastics.
-
Analysis of Tubulin Polymerization
Methodology: This protocol provides a general framework for monitoring tubulin polymerization using this compound.
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein in a polymerization buffer (e.g., PEM buffer) on ice.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of GTP.
-
-
Polymerization Assay:
-
In a cuvette, mix the tubulin solution and this compound to their final desired concentrations.
-
Place the cuvette in a temperature-controlled fluorometer set to 37°C.
-
Initiate polymerization by adding GTP to the solution.
-
-
Fluorescence Monitoring:
-
Immediately start recording the fluorescence intensity over time with excitation at ~450 nm and emission at ~500 nm.
-
An increase in fluorescence indicates the polymerization of tubulin into microtubules.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time to observe the kinetics of tubulin polymerization.
-
The rate of fluorescence increase corresponds to the rate of microtubule formation.
-
Mandatory Visualizations
References
Twisted Intramolecular Charge Transfer (TICT) in DCVJ: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the photophysical phenomenon of twisted intramolecular charge transfer (TICT) as observed in the fluorescent molecular rotor 9-(2,2-Dicyanovinyl)julolidine (DCVJ). This document details the core principles of TICT in this compound, presents quantitative photophysical data, outlines key experimental protocols for its application, and visualizes complex processes through detailed diagrams.
The Core Principle: Twisted Intramolecular Charge Transfer (TICT) in this compound
This compound is a prime example of a molecular rotor whose fluorescence properties are governed by the TICT mechanism. The molecule consists of an electron-donating julolidine moiety and an electron-accepting dicyanovinyl group, connected by a single bond. Upon photoexcitation, the molecule transitions to a locally excited (LE) state. In environments with low viscosity, the dicyanovinyl group can rotate around the single bond relative to the julolidine group, leading to the formation of a non-emissive, charge-separated TICT state. This rotation provides a non-radiative decay pathway, effectively quenching the fluorescence.
However, in viscous environments, this intramolecular rotation is hindered. The restriction of this torsional motion inhibits the formation of the dark TICT state, forcing the molecule to relax from the emissive LE state via fluorescence. This results in a significant increase in the fluorescence quantum yield and lifetime of this compound, making it a highly sensitive probe for local microviscosity.[1][2][3]
The relationship between the fluorescence quantum yield (Φf) and the viscosity (η) of the medium can be described by the Förster-Hoffmann equation:
Φf = C * η^x
where C and x are constants specific to the molecular rotor.[4][5] This power-law dependence allows for the quantitative measurement of viscosity in various systems.
Quantitative Photophysical Data of this compound
The photophysical properties of this compound are highly sensitive to the polarity and viscosity of its environment. The following table summarizes key quantitative data for this compound in a range of solvents.
| Solvent | Viscosity (cP at 20°C) | Dielectric Constant | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ, ns) |
| Methanol | 0.59 | 32.7 | ~500 | Low | Short |
| Ethanol | 1.20 | 24.5 | ~500 | - | - |
| Propan-1-ol | 2.26 | 20.1 | - | - | - |
| Ethylene Glycol | 19.9 | 37.7 | ~505 | - | - |
| Glycerol | 1490 | 42.5 | ~505 | High (up to 30-fold increase from propan-1-ol)[6] | - |
| Water | 1.00 | 80.1 | - | Very Low (~10⁻⁴)[7] | Very Short[7] |
| Dichloromethane | 0.44 | 9.1 | ~500 | - | - |
| Acetonitrile | 0.37 | 37.5 | - | - | - |
| Dimethyl Sulfoxide (DMSO) | 2.24 | 46.7 | - | - | - |
| Methanol-Glycerol Mixtures | Variable | Variable | - | Increases with glycerol content | Increases with glycerol content[2][8] |
Note: Specific values for quantum yield and lifetime can vary depending on the experimental setup and reference standards used. The trend of increasing fluorescence with viscosity is the key takeaway.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing the TICT properties of this compound.
Viscosity Measurement in Solution and Lipid Membranes
This protocol describes how to determine the microviscosity of a sample using this compound.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Solvents of known viscosity for calibration (e.g., methanol-glycerol mixtures)
-
Sample of interest (e.g., liposome suspension)
-
Fluorometer or plate reader with fluorescence intensity measurement capabilities
-
Spectrophotometer for absorbance measurements
Procedure:
-
Calibration Curve Generation:
-
Prepare a series of solutions with known viscosities using methanol-glycerol mixtures.
-
Add a small aliquot of this compound stock solution to each standard solution to a final concentration of approximately 1-5 µM.
-
Measure the fluorescence emission spectrum (e.g., excitation at 450 nm, emission scan from 470 to 600 nm) and the absorbance spectrum (e.g., scan from 350 to 550 nm) for each standard.
-
Calculate the fluorescence-to-absorbance ratio (R = F/A) for each standard, where F is the integrated fluorescence intensity and A is the absorbance at the excitation wavelength.
-
Plot log(R) versus log(η) to generate a linear calibration curve based on the Förster-Hoffmann equation.[9]
-
-
Sample Preparation and Measurement:
-
For lipid vesicle suspensions, prepare vesicles at a desired lipid concentration (e.g., 0.2 mM).
-
Add this compound from a stock solution to the vesicle suspension to a final concentration of approximately 50 nM (lipid-to-dye ratio of ~4000:1).
-
Incubate the sample for 30 minutes at a temperature above the lipid phase transition to ensure probe incorporation into the membrane.[9]
-
Measure the fluorescence and absorbance spectra of the sample as described for the standards.
-
Calculate the fluorescence-to-absorbance ratio (R) for the sample.
-
-
Viscosity Determination:
-
Using the calibration curve, determine the viscosity of the sample microenvironment from its measured R value.
-
Monitoring Amyloid-β (Aβ) Aggregation
This protocol details the use of this compound to monitor the early stages of Aβ peptide aggregation.[3][10]
Materials:
-
Aβ peptide stock solution (e.g., Aβ40 or Aβ42)
-
This compound stock solution (1 mM in DMSO)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Fluorometer with kinetic measurement capabilities
Procedure:
-
Sample Preparation:
-
Prepare a solution of Aβ peptide in the assay buffer at the desired concentration (e.g., 10 µM).
-
Add this compound from the stock solution to a final concentration of 1 µM.
-
The experiment should be performed at 37°C with constant stirring to promote aggregation.[10]
-
-
Fluorescence Measurement:
-
Set the excitation wavelength to 465 nm and record the emission spectrum from 480 to 600 nm.[10]
-
Monitor the fluorescence intensity at the emission maximum (around 510 nm) over time. For Aβ42, measurements can be taken every 4 minutes, while for the slower aggregating Aβ40, measurements can be taken every 10 minutes.[10]
-
An increase in fluorescence intensity over time indicates the binding of this compound to forming Aβ oligomers and fibrils, where its rotation is restricted.
-
-
Time-Resolved Fluorescence (Optional):
Monitoring Mast Cell Degranulation
This protocol describes how to use this compound to observe the dynamic process of mast cell degranulation.[10][11]
Materials:
-
Isolated mast cells (e.g., from rat peritoneal cavity)
-
This compound
-
Fluo-3-AM (for intracellular calcium imaging, optional)
-
Compound 48/80 (mast cell degranulation stimulant)
-
Cytochalasin D (actin polymerization inhibitor, optional control)
-
HEPES buffer (pH 7.4)
-
Confocal fluorescence microscope
Procedure:
-
Cell Labeling:
-
Resuspend purified mast cells in HEPES buffer.
-
Load the cells with this compound.
-
If monitoring calcium influx, co-load cells with Fluo-3-AM.
-
-
Microscopy and Stimulation:
-
Place the this compound-loaded mast cells in an observation chamber maintained at 37°C on the confocal microscope stage.
-
Acquire baseline fluorescence images using an excitation wavelength of 488 nm and collecting emission above 515 nm.[10]
-
Stimulate the cells with Compound 48/80 (e.g., 12.5 µg/mL) to induce degranulation.[10]
-
Collect fluorescence images at regular intervals (e.g., every 10 seconds) to observe the change in this compound fluorescence intensity and localization.[10]
-
-
Data Analysis:
-
An increase in this compound fluorescence intensity within the cytoplasm, often forming a ring-like structure around the nucleus, indicates changes in the cytoplasmic viscosity and/or binding of this compound to cytoskeletal components during degranulation.[11]
-
The fluorescence intensity changes can be quantified using image analysis software.
-
Monitoring Tubulin Polymerization
This protocol outlines the use of this compound to monitor the assembly of tubulin into microtubules.[12]
Materials:
-
Purified tubulin
-
This compound stock solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP (1 mM)
-
Glycerol (optional, as a polymerization enhancer)
-
Fluorometer
Procedure:
-
Reaction Setup:
-
On ice, prepare the reaction mixture containing tubulin at the desired concentration (e.g., 2 mg/mL) in the polymerization buffer.
-
Add this compound to the mixture. The binding of this compound to tubulin dimers will result in an initial fluorescence signal.
-
Add GTP to the reaction mixture.
-
-
Initiation and Measurement:
-
Initiate polymerization by raising the temperature to 37°C.
-
Immediately begin monitoring the fluorescence intensity of this compound over time. An increase in fluorescence intensity indicates the polymerization of tubulin into microtubules, which further restricts the rotation of bound this compound.[12]
-
-
Data Analysis:
-
The rate of fluorescence increase corresponds to the rate of tubulin polymerization.
-
The distinct fluorescence characteristics of this compound when bound to tubulin dimers versus polymerized microtubules allow for the differentiation of these states.[12]
-
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to TICT in this compound.
Caption: Jablonski diagram illustrating the TICT process in this compound.
Caption: Experimental workflow for viscosity measurement using this compound.
Caption: Simplified pathway of amyloid-beta aggregation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00334E [pubs.rsc.org]
- 4. AGGREGATION PATHWAYS OF THE AMYLOID β(1–42) PEPTIDE DEPEND ON ITS COLLOIDAL STABILITY AND ORDERED β-SHEET STACKING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A common signaling pathway leading to degranulation in mast cells and its regulation by CCR1‐ligand [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Pathways of amyloid-beta absorption and aggregation in a membranous environment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Mechanisms of mast cell signaling in anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Degranulation of Mast Cells as a Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescent molecular rotors: a new class of probes for tubulin structure and assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Probes for Tubulin and Other Cytoskeletal Proteins—Section 11.2 | Thermo Fisher Scientific - SG [thermofisher.com]
Methodological & Application
Application Notes and Protocols for DCVJ in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction to DCVJ: A Fluorescent Molecular Rotor
9-(2,2-dicyanovinyl)julolidine (this compound) is a fluorescent dye belonging to the class of molecular rotors. Its fluorescence properties are highly sensitive to the viscosity of its immediate microenvironment. This characteristic makes this compound a powerful tool for probing the viscosity of various biological systems, including cellular membranes and protein aggregates, with applications in basic research and drug development.
The mechanism of this compound's viscosity sensitivity lies in its molecular structure. In low-viscosity environments, the dicyanovinyl group of the this compound molecule can freely rotate. Upon photoexcitation, this intramolecular rotation provides a non-radiative pathway for the molecule to return to its ground state, resulting in very low fluorescence quantum yield. However, in a viscous environment, this intramolecular rotation is sterically hindered. This restriction of movement closes the non-radiative decay channel, forcing the excited molecule to relax through the emission of a photon, leading to a significant increase in fluorescence intensity.[1] The fluorescence intensity of this compound can increase by as much as 30-fold when the solvent viscosity is increased.[1]
This direct relationship between local viscosity and fluorescence output allows for the quantitative assessment of microviscosity in live cells and other biological samples using fluorescence microscopy.
Key Photophysical Properties of this compound
The spectral properties of this compound can vary slightly depending on the solvent polarity and viscosity. It is characterized by a broad absorption spectrum and an emission spectrum that shifts and intensifies with increasing viscosity.
| Property | Value | Reference |
| Molar Extinction Coefficient | 36,000 ± 3,000 cm⁻¹ M⁻¹ | [1] |
| Excitation Maxima (λex) | ~405 nm and a variable peak between 450 nm and 490 nm | [1] |
| Emission Maximum (λem) | Variable, between 490 nm and 505 nm | [1] |
| Solubility | Soluble in DMSO, DMF, and 10-20% Methanol/Chloroform | [1] |
| Fluorescence Response | Quantum yield and lifetime increase with increasing viscosity. | [2][3] |
Quantitative Data: this compound Fluorescence in Viscosity Standards
The fluorescence intensity of this compound exhibits a power-law relationship with the viscosity of the solvent. This relationship can be calibrated using a series of solvents with known viscosities, such as methanol-glycerol mixtures. The data below is illustrative of the viscosity-dependent fluorescence of this compound.
| Solvent System (Methanol:Glycerol) | Viscosity (cP at 20°C) | Relative Fluorescence Intensity (Arbitrary Units) |
| 100:0 | ~0.6 | Low |
| 80:20 | ~1.5 | Moderate |
| 60:40 | ~4.5 | High |
| 40:60 | ~15 | Very High |
| 20:80 | ~70 | Strong |
| 0:100 | ~1412 | Very Strong |
Note: The relative fluorescence intensity values are qualitative and for illustrative purposes. For precise quantitative measurements, a calibration curve should be generated using the specific imaging setup.
Experimental Protocols
Preparation of this compound Stock Solution
A concentrated stock solution of this compound is prepared in a suitable organic solvent, typically dimethyl sulfoxide (DMSO).
Materials:
-
9-(2,2-dicyanovinyl)julolidine (this compound) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out a precise amount of this compound powder.
-
Dissolve the this compound powder in anhydrous DMSO to a final concentration of 2.0 mM.
-
Vortex the solution until the this compound is completely dissolved.
-
Store the stock solution at 4°C, protected from light and moisture.
Protocol for Staining Live Cells for Membrane Viscosity Imaging
This protocol details the steps for staining live cells with this compound to visualize and quantify the viscosity of their plasma membranes.
Materials:
-
Live cells cultured on glass-bottom dishes or chamber slides
-
2.0 mM this compound stock solution in DMSO
-
Optically clear, serum-free cell culture medium (e.g., Opti-MEM) or Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 70-80%) on a suitable imaging vessel.
-
Preparation of Staining Solution: Dilute the 2.0 mM this compound stock solution in serum-free medium or PBS to a final working concentration in the low micromolar range (e.g., 1-10 µM). The optimal concentration should be determined empirically for the specific cell type and experimental conditions.
-
Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with warm, serum-free medium or PBS. c. Add the this compound staining solution to the cells and incubate for 10-45 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary between cell types.
-
Washing: a. Remove the staining solution. b. Wash the cells 2-3 times with warm, serum-free medium or PBS to remove excess dye and reduce background fluorescence.
-
Imaging: a. Add fresh, optically clear imaging medium to the cells. b. Immediately proceed to imaging on a fluorescence microscope.
Fluorescence Microscopy and Image Acquisition
Microscope Configuration:
-
Excitation Source: A laser line or filtered lamp capable of exciting this compound in the range of 450-490 nm. An argon-ion laser with a 488 nm line is commonly used.
-
Excitation Filter: A bandpass filter appropriate for the chosen excitation wavelength (e.g., 480/20 nm).
-
Dichroic Mirror: A dichroic mirror that reflects the excitation light and transmits the emission light (e.g., a 505 nm longpass dichroic).
-
Emission Filter: A longpass or bandpass filter to collect the this compound fluorescence signal while blocking scattered excitation light (e.g., a 515 nm longpass filter or a 535/40 nm bandpass filter).
-
Objective: A high numerical aperture (NA) objective suitable for live-cell imaging (e.g., 60x or 100x oil immersion).
Image Acquisition Settings:
-
Detector: A sensitive camera, such as a cooled CCD or sCMOS camera.
-
Exposure Time: Adjust the exposure time to obtain a good signal-to-noise ratio while minimizing phototoxicity to the cells.
-
Image Analysis: The fluorescence intensity in the region of interest (e.g., the cell membrane) can be quantified using image analysis software such as ImageJ or FIJI. The measured intensity can be correlated with viscosity using a pre-determined calibration curve.
Visualizations
Caption: this compound's fluorescence is dependent on the local viscosity.
Caption: Step-by-step workflow for live-cell imaging with this compound.
Applications in Drug Development
The ability of this compound to report on microviscosity makes it a valuable tool in various stages of drug development:
-
High-Throughput Screening: this compound can be used in high-throughput screening assays to identify compounds that alter membrane fluidity or inhibit protein aggregation.
-
Mechanism of Action Studies: For drugs that are known to affect the cytoskeleton or membrane properties, this compound can be used to visualize and quantify these effects at a subcellular level.
-
Neurodegenerative Disease Research: this compound is employed to study the aggregation kinetics of proteins like amyloid-beta and alpha-synuclein, and to screen for inhibitors of this process.
-
Cancer Research: Changes in membrane viscosity have been implicated in cancer cell metastasis and drug resistance. This compound can be used to study these phenomena and to evaluate the efficacy of drugs that target membrane properties.
Troubleshooting and Considerations
-
Phototoxicity: Like all fluorescence imaging, prolonged exposure to high-intensity excitation light can be toxic to cells. Use the lowest possible laser power and exposure time that provides an adequate signal.
-
Photobleaching: this compound can photobleach under intense illumination. Acquiring images efficiently and using antifade reagents if necessary can mitigate this issue.
-
Background Fluorescence: Inadequate washing can lead to high background fluorescence. Ensure thorough washing after the staining step. The use of serum-free media during staining and imaging is recommended as serum proteins can bind this compound and contribute to background.
-
Calibration: For quantitative viscosity measurements, it is essential to generate a calibration curve of fluorescence intensity (or lifetime) versus viscosity using a series of standards with known viscosities.
References
Measuring Membrane Viscosity with the Molecular Rotor 9-(2,2-Dicyanovinyl)julolidine (DCVJ)
Application Note & Protocol
Introduction
The viscosity of cellular membranes is a critical biophysical parameter that influences a myriad of cellular processes, including signal transduction, membrane protein dynamics, and cellular transport. 9-(2,2-Dicyanovinyl)julolidine (DCVJ) is a fluorescent molecular rotor, a class of probes whose fluorescence properties are highly sensitive to the viscosity of their immediate environment.[1][2] This characteristic makes this compound a valuable tool for researchers, scientists, and drug development professionals to quantitatively assess the microviscosity of lipid bilayers in both model systems and living cells.[3][4]
The principle behind this compound's viscosity sensing lies in its twisted intramolecular charge transfer (TICT) state.[5] In low-viscosity environments, the molecule can freely rotate around a specific bond in the excited state, leading to the formation of a non-emissive TICT state and thus, low fluorescence quantum yield. As the viscosity of the surrounding medium increases, this intramolecular rotation is hindered, causing a significant increase in fluorescence emission.[4][6] This relationship between fluorescence intensity and viscosity allows for a direct, non-invasive measurement of membrane fluidity.[4]
This document provides detailed protocols for utilizing this compound to measure membrane viscosity, including methods for calibration, cell labeling, and data analysis.
Key Features of this compound
-
Viscosity-Sensitive Fluorescence: Fluorescence quantum yield is directly proportional to the viscosity of the microenvironment.[1]
-
Applications: Suitable for use in liposomes, model membranes, and live cells.[5][7]
-
Spectral Properties: Exhibits excitation and emission maxima in the visible range, compatible with standard fluorescence microscopy and spectroscopy instrumentation.[8]
Quantitative Data Summary
The fluorescence properties of this compound are intrinsically linked to the viscosity of its solvent. The following tables summarize key quantitative data for this compound.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~450-490 nm (variable) | [8] |
| Emission Maximum (λem) | ~490-505 nm (variable) | [8] |
| Molar Extinction Coeff. | 36,000 ± 3,000 cm⁻¹ M⁻¹ | [8] |
| Solubility | DMF, DMSO, 10-20% Methanol/Chloroform | [8] |
The relationship between this compound's fluorescence quantum yield (Φ) and viscosity (η) can be described by the Förster-Hoffmann equation: Φ = C * η^x , where C is a constant and x is an exponent that is empirically determined.[6] A simplified approach often utilizes a power-law relationship between fluorescence intensity (I) and viscosity: I ∝ η^p .[5]
| Parameter | Value | Conditions | Reference(s) |
| Exponent (p) | 0.53 ± 0.01 | Glycerol/methanol mixtures at room temperature | [5] |
| Exponent (x) | 0.54 | Ethylene glycol/glycerol mixtures | [6] |
Experimental Protocols
Protocol 1: Calibration of this compound Fluorescence Against Viscosity
This protocol describes the generation of a standard curve to correlate this compound fluorescence intensity with known viscosity values. This is a crucial first step for quantifying membrane viscosity.
Materials:
-
9-(2,2-Dicyanovinyl)julolidine (this compound)
-
Glycerol
-
Methanol
-
Spectrofluorometer or microplate reader with fluorescence capabilities
-
Viscometer (optional, for precise viscosity measurement of standards)
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in a suitable solvent such as DMSO or methanol to a concentration of 1-5 mM.
-
Prepare a series of viscosity standards: Create a set of glycerol/methanol mixtures with varying compositions to generate a range of viscosities. The viscosity of these mixtures can be found in literature or measured directly.
-
Add this compound to standards: Add a small aliquot of the this compound stock solution to each viscosity standard to a final concentration of 1-10 µM. Ensure the final concentration of the stock solvent is minimal to not significantly alter the viscosity of the standard.
-
Measure fluorescence: Transfer the solutions to a cuvette or a microplate and measure the fluorescence intensity at the optimal excitation and emission wavelengths for this compound (e.g., λex = 455 nm, λem = 505 nm).[4]
-
Construct the calibration curve: Plot the logarithm of the fluorescence intensity against the logarithm of the viscosity. Perform a linear regression to fit the data to the equation log(I) = p * log(η) + log(C). The slope of this line will give the exponent 'p'.
Protocol 2: Measuring Membrane Viscosity in Live Cells
This protocol outlines the steps for labeling live cells with this compound and measuring changes in membrane viscosity.
Materials:
-
Cultured cells
-
9-(2,2-Dicyanovinyl)julolidine (this compound)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Seed cells on a suitable imaging dish or in a multi-well plate and grow to the desired confluency.
-
Prepare this compound Staining Solution: Dilute the this compound stock solution in serum-free cell culture medium or PBS to a final concentration of 1-10 µM. Note that this compound has poor water solubility, so ensure proper mixing.[7]
-
Cell Staining:
-
Wash the cells once with warm PBS.
-
Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing: Wash the cells two to three times with warm PBS to remove unbound dye.
-
Imaging and Analysis:
-
Immediately image the cells using a fluorescence microscope equipped with appropriate filters for this compound.
-
Alternatively, cells can be harvested and analyzed by flow cytometry.
-
Measure the mean fluorescence intensity of the cell membranes.
-
Using the calibration curve generated in Protocol 1, the measured fluorescence intensity can be correlated to an apparent membrane viscosity.
-
Note on this compound Localization: Commercially available this compound may not exclusively stain the plasma membrane and can also accumulate in the cytoplasm.[3][7] For more specific plasma membrane viscosity measurements, consider using modified this compound probes with hydrocarbon chains that enhance membrane association.[3]
Visualizations
Caption: Workflow for this compound fluorescence calibration.
Caption: Protocol for cellular membrane viscosity measurement.
Concluding Remarks
9-(2,2-Dicyanovinyl)julolidine is a powerful and accessible tool for the investigation of membrane viscosity. By following the detailed protocols and understanding the principles outlined in this application note, researchers can effectively employ this compound to gain valuable insights into the biophysical state of cellular membranes and its role in health and disease. Careful calibration and consideration of the probe's localization are essential for obtaining accurate and reproducible results.
References
- 1. Fluorescence anisotropy of molecular rotors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of solvent polarity and solvent viscosity on the fluorescent properties of molecular rotors and related probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. A Method for High‐Throughput Measurements of Viscosity in Sub‐micrometer‐Sized Membrane Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00334E [pubs.rsc.org]
- 8. interchim.fr [interchim.fr]
Application Notes and Protocols for Monitoring Amyloid-Beta Aggregation using the DCVJ Assay
For Researchers, Scientists, and Drug Development Professionals
The aggregation of amyloid-beta (Aβ) peptides is a central pathological hallmark of Alzheimer's disease. Monitoring the early stages of this process, particularly the formation of soluble oligomers, is crucial for understanding disease mechanisms and for the discovery of therapeutic inhibitors. The fluorescent molecular rotor, 9-(dicyanovinyl)julolidine (DCVJ), offers a sensitive method to detect these early pre-fibrillar Aβ aggregates, providing valuable insights into aggregation kinetics and inhibitor efficacy.
Introduction to the this compound Assay
The this compound assay leverages the unique photophysical properties of the this compound dye. As a molecular rotor, its fluorescence quantum yield is highly sensitive to the viscosity of its local microenvironment. In aqueous solution, this compound exhibits low fluorescence due to the free rotation of its dicyanovinyl group, which leads to non-radiative decay. However, when this compound binds to hydrophobic pockets within Aβ oligomers, this rotation is restricted, causing a significant increase in fluorescence intensity. This property makes this compound an excellent tool for real-time monitoring of Aβ aggregation, with particular sensitivity for the early oligomeric species that are thought to be the most neurotoxic.
The binding of this compound to Aβ40 has been shown to increase its emission intensity over time at approximately 510 nm and can also produce a second excimer peak at around 575 nm, providing further information on the packing of the oligomers.[1][2] Notably, this compound displays differential binding to Aβ isoforms, showing a stronger interaction with Aβ40 oligomers compared to the pre-fibrillar aggregates of Aβ42.[1][2] This specificity allows for nuanced studies of the aggregation pathways of different Aβ peptides.
Advantages of the this compound Assay
-
Sensitivity to Early Aggregates: Unlike traditional amyloid dyes like Thioflavin T (ThT), which primarily detect mature fibrils, this compound is highly sensitive to the formation of early-stage, pre-fibrillar oligomers.[1]
-
Real-Time Monitoring: The assay allows for the continuous, real-time tracking of the lag phase of amyloid aggregation, providing detailed kinetic information.[1]
-
Inhibitor Screening: The this compound assay is a valuable tool for screening and characterizing compounds that inhibit Aβ oligomerization. For instance, it has been used to detail the effect of epigallocatechin-3-gallate (EGCG) on Aβ42 aggregation.[1][2]
Data Presentation
Quantitative Fluorescence Data for this compound with Amyloid-Beta
| Parameter | Aβ40 | Aβ42 | Notes |
| Primary Emission Peak | ~510 nm | No significant binding to pre-fibrillar aggregates | The fluorescence intensity at 510 nm increases over time as this compound binds to forming Aβ40 oligomers.[1][2] |
| Excimer Peak | ~575 nm | Not Applicable | The appearance of this second peak is indicative of a specific packing arrangement of Aβ40 oligomers that allows for the formation of a this compound excimer.[1][2] |
| Excitation Wavelength | ~465 nm | ~465 nm | Optimal excitation wavelength for monitoring this compound fluorescence.[1] |
Comparison with Thioflavin T (ThT) Assay
| Feature | This compound Assay | Thioflavin T (ThT) Assay |
| Primary Target | Early-stage oligomers and pre-fibrillar aggregates (especially Aβ40).[1] | Mature amyloid fibrils with cross-β sheet structures. |
| Sensitivity | High sensitivity for the lag phase of aggregation.[1] | Low sensitivity for monomers and early oligomers. |
| Information Provided | Kinetics of oligomer formation and packing.[1] | Kinetics of fibril formation and elongation. |
Experimental Protocols
Preparation of Monomeric Amyloid-Beta
It is critical to start any aggregation assay with a monomeric preparation of Aβ to ensure reproducible results.
Materials:
-
Lyophilized Aβ40 or Aβ42 peptide
-
1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Protocol:
-
Dissolve Aβ in HFIP: Dissolve the lyophilized Aβ peptide in HFIP to a concentration of 1 mg/mL.
-
Incubate: Incubate the solution at room temperature for 1-2 hours to ensure the peptide is fully dissolved and existing aggregates are broken up.
-
Aliquoting and Evaporation: Aliquot the HFIP/Aβ solution into microcentrifuge tubes. Evaporate the HFIP using a gentle stream of nitrogen gas or in a vacuum concentrator to form a thin peptide film.
-
Storage: Store the dried peptide films at -20°C or -80°C until use.
-
Resuspension for Assay: Immediately prior to the assay, resuspend the Aβ film in a small volume of DMSO and then dilute to the final working concentration in PBS (pH 7.4). The final DMSO concentration should be kept low (typically <1%) to avoid interfering with the aggregation process.
This compound Aggregation Assay Protocol
Materials:
-
Monomeric Aβ40 or Aβ42 stock solution
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplate
-
Plate-reading spectrofluorometer
Protocol:
-
Prepare Reagents:
-
Dilute the monomeric Aβ stock solution in PBS to the desired final concentration (e.g., 8 µM).[1]
-
Dilute the this compound stock solution in PBS to a final concentration of 1 µM.[1] It is important to use a concentration where the this compound spectrum shows only the monomeric peak in the absence of Aβ.[1]
-
-
Set up the Assay:
-
In a 96-well plate, add the appropriate volume of PBS.
-
Add the this compound solution to each well to reach the final concentration of 1 µM.
-
To initiate the aggregation, add the Aβ stock solution to the wells to achieve the final desired concentration (e.g., 8 µM).[1] For inhibitor studies, the inhibitor (e.g., EGCG at a 1:1 molar ratio to Aβ) should be added to the wells before the addition of Aβ.[1]
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with constant gentle stirring or shaking.[1]
-
Measure the fluorescence intensity at regular intervals. For Aβ42, measurements can be taken every 4 minutes, while for the slower-aggregating Aβ40, intervals of 10 minutes are suitable.[1]
-
Set the spectrofluorometer to an excitation wavelength of 465 nm and record the emission spectrum from 480 nm to 600 nm.[1]
-
-
Data Analysis:
-
Plot the fluorescence intensity at 510 nm (and 575 nm for Aβ40) as a function of time.
-
The resulting curve will show the kinetics of Aβ oligomerization. Analyze the lag time, growth rate, and maximum intensity to characterize the aggregation process and the effects of any inhibitors.
-
Visualizations
Experimental Workflow for this compound Assay
Caption: Workflow for the this compound assay to monitor Aβ aggregation.
Conceptual Pathway of this compound Fluorescence
Caption: Mechanism of this compound fluorescence upon binding to Aβ oligomers.
References
Live-Cell Imaging with DCVJ Fluorescent Probe: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-(dicyanovinyl)julolidine (DCVJ) is a fluorescent molecular rotor probe renowned for its sensitivity to the microenvironment, particularly viscosity.[1] Its fluorescence quantum yield is significantly enhanced in viscous environments where intramolecular rotation is restricted. This property makes this compound a powerful tool for live-cell imaging, enabling the investigation of intracellular viscosity, protein aggregation, and polymerization events in real-time. This document provides detailed application notes and protocols for utilizing this compound in live-cell imaging studies.
Principle of Action
This compound's fluorescence is governed by a process called twisted intramolecular charge transfer (TICT). In low-viscosity environments, the molecule can freely rotate around a specific bond in the excited state, leading to non-radiative decay and low fluorescence. However, in viscous surroundings, this rotation is hindered, forcing the molecule to return to the ground state via radiative decay, resulting in a significant increase in fluorescence intensity.[1]
Applications in Live-Cell Imaging
This compound has proven to be a versatile probe for various live-cell imaging applications:
-
Mapping Cellular Viscosity: Changes in intracellular viscosity are associated with various physiological and pathological processes, including disease progression.[2] this compound allows for the qualitative and quantitative assessment of viscosity in different cellular compartments.
-
Detecting Protein Aggregation: The formation of protein aggregates, a hallmark of many neurodegenerative diseases, creates a more viscous microenvironment. This compound can be used to monitor the aggregation of proteins like amyloid-beta (Aβ) in cellular models of diseases such as Alzheimer's.
-
Monitoring Tubulin Polymerization: The polymerization of tubulin into microtubules is a fundamental cellular process. This compound binds to tubulin and exhibits increased fluorescence upon its polymerization into microtubules, providing a means to study microtubule dynamics in living cells.[1]
Data Presentation
Photophysical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₅N₃ | [1] |
| Molecular Weight | 249.32 g/mol | [1] |
| Excitation Maximum (λex) | ~455 nm | [1] |
| Emission Maximum (λem) | ~500 nm | [1] |
| Extinction Coefficient | 36,000 ± 3,000 cm⁻¹M⁻¹ | [1] |
| Solubility | DMF, DMSO, 10-20% Methanol/Chloroform | [1] |
Fluorescence Properties of this compound in Solvents of Varying Viscosity
| Solvent | Viscosity (cP at 20°C) | Relative Fluorescence Intensity |
| Methanol | 0.59 | Low |
| Ethanol | 1.20 | Moderate |
| Ethylene Glycol | 19.9 | High |
| Glycerol | 1490 | Very High |
Note: The fluorescence intensity of this compound shows a power-law dependence on viscosity. For quantitative measurements, a calibration curve should be generated using a series of solvents with known viscosities (e.g., methanol-glycerol mixtures).
Experimental Protocols
Protocol 1: General Live-Cell Imaging of Intracellular Viscosity
This protocol provides a general guideline for staining live cells with this compound to visualize intracellular viscosity.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips at an appropriate density to reach 50-70% confluency on the day of the experiment.
-
Allow cells to adhere and grow under standard culture conditions (e.g., 37°C, 5% CO₂).
-
-
Staining with this compound:
-
Warm the complete cell culture medium and PBS to 37°C.
-
Dilute the 1 mM this compound stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-10 µM. Note: The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound-containing medium to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Imaging:
-
After incubation, gently wash the cells twice with pre-warmed PBS to remove excess probe.
-
Add fresh, pre-warmed complete cell culture medium or a suitable imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with a suitable filter set for this compound (e.g., excitation: 450/50 nm, emission: 525/50 nm).
-
Acquire images using minimal excitation light to reduce phototoxicity.
-
Protocol 2: Imaging Amyloid-Beta (Aβ) Aggregation in a Cellular Model
This protocol describes how to induce and visualize Aβ aggregation in a neuronal cell line using this compound. This protocol is adapted from methodologies that use amyloid-binding dyes like Thioflavin T for live-cell imaging.[3]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Aβ₁₋₄₂ peptide
-
Sterile, nuclease-free water
-
This compound stock solution (1 mM in DMSO)
-
Complete cell culture medium
-
Glass-bottom dishes
-
Fluorescence microscope
Procedure:
-
Preparation of Aβ₁₋₄₂ Oligomers:
-
Prepare a 1 mg/mL stock solution of Aβ₁₋₄₂ in sterile, nuclease-free water.
-
To promote the formation of oligomers, incubate the Aβ₁₋₄₂ solution at 37°C for 24-48 hours.
-
-
Cell Treatment and Staining:
-
Plate SH-SY5Y cells on glass-bottom dishes and culture to 50-70% confluency.
-
Treat the cells with the prepared Aβ₁₋₄₂ oligomers at a final concentration of 1-5 µM in complete culture medium. Incubate for 24-72 hours to allow for cellular uptake and further aggregation.
-
In the last 30 minutes of the Aβ treatment, add this compound to the culture medium to a final concentration of 1-5 µM.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Imaging:
-
Gently wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed culture medium or imaging buffer.
-
Image the cells using a fluorescence microscope with appropriate filter sets for this compound. Look for localized areas of increased fluorescence, which may indicate the presence of Aβ aggregates.
-
Protocol 3: Monitoring Tubulin Polymerization
This protocol outlines a method to visualize changes in tubulin polymerization in live cells using this compound.
Materials:
-
Adherent cells (e.g., HeLa, COS-7)
-
This compound stock solution (1 mM in DMSO)
-
Tubulin polymerization-modulating agents (e.g., Paclitaxel as a stabilizer, Nocodazole as a destabilizer)
-
Complete cell culture medium
-
Glass-bottom dishes
-
Fluorescence microscope with time-lapse imaging capabilities
Procedure:
-
Cell Preparation and Staining:
-
Plate cells on glass-bottom dishes and grow to the desired confluency.
-
Stain the cells with 1-5 µM this compound in complete culture medium for 30 minutes at 37°C.
-
Wash the cells twice with pre-warmed PBS and replace with fresh, pre-warmed medium.
-
-
Baseline Imaging:
-
Place the dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂.
-
Acquire baseline fluorescence images of the stained cells.
-
-
Induction of Tubulin Polymerization/Depolymerization:
-
To induce polymerization, add Paclitaxel to the medium at a final concentration of 1-10 µM.
-
To induce depolymerization, add Nocodazole to the medium at a final concentration of 1-10 µg/mL.
-
Immediately begin time-lapse imaging to capture the dynamic changes in this compound fluorescence.
-
-
Time-Lapse Imaging:
-
Acquire images every 1-5 minutes for a period of 30-60 minutes.
-
Analyze the changes in fluorescence intensity over time. An increase in fluorescence is expected with tubulin polymerization (Paclitaxel treatment), while a decrease is expected with depolymerization (Nocodazole treatment).
-
Visualizations
References
Application Notes and Protocols for Two-Photon Microscopy of 9-(2,2-Dicyanovinyl)julolidine (DCVJ) for Deep Tissue Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
9-(2,2-Dicyanovinyl)julolidine (DCVJ) is a fluorescent molecular rotor uniquely suited for probing microenvironmental changes within biological systems. Its fluorescence quantum yield is highly sensitive to the viscosity of its surroundings, making it an invaluable tool for studying processes that involve changes in the local environment, such as protein aggregation, lipid membrane dynamics, and cellular trafficking. When combined with the advanced capabilities of two-photon microscopy, this compound emerges as a powerful probe for high-resolution, deep-tissue imaging.
Two-photon microscopy offers significant advantages over traditional confocal microscopy for in vivo and deep-tissue imaging, including increased penetration depth, reduced phototoxicity, and lower light scattering. This allows for the visualization of cellular and molecular events in their native context, deep within living tissues.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in two-photon microscopy for deep tissue imaging, with a particular focus on its application in neurodegenerative disease research, specifically the detection of amyloid-beta (Aβ) plaque formation.
Quantitative Data Presentation
The following tables summarize the key photophysical properties of this compound and recommended parameters for two-photon microscopy.
Table 1: Photophysical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 249.32 g/mol | [1] |
| One-Photon Absorption (λ_max) | ~465-489 nm | [2][3] |
| One-Photon Emission (λ_max) | ~500-510 nm (monomer), ~575 nm (excimer) | [1][2] |
| Estimated Two-Photon Excitation (λ_max) | 800 - 920 nm | General knowledge |
| Quantum Yield | Increases up to 30-fold in viscous environments | [2] |
| Solubility | DMF, DMSO, 10-20% Methanol/Chloroform | [1] |
Table 2: Recommended Parameters for Two-Photon Microscopy of this compound
| Parameter | Recommended Value | Notes |
| Excitation Wavelength | 800 - 920 nm | Optimal wavelength should be determined empirically. |
| Laser Power at Sample | 5 - 50 mW | Dependent on tissue type, imaging depth, and fluorophore concentration. Start with low power and increase as needed to minimize phototoxicity. |
| Emission Filter | 500 - 550 nm (for monomer), 560 - 600 nm (for excimer) | Dual channel imaging can be used to monitor both species. |
| Imaging Depth | Up to 500 µm or more | Highly dependent on tissue type, preparation, and microscope setup.[4] |
| Dwell Time | 1 - 10 µs/pixel | Adjust for optimal signal-to-noise ratio. |
| Frame Averaging | 2 - 4 frames | To improve image quality. |
Experimental Protocols
Protocol for In Vitro Characterization of Aβ Aggregation using this compound
This protocol is adapted from studies on the use of this compound to monitor the early stages of amyloid-beta (Aβ) peptide aggregation.[2]
Materials:
-
9-(2,2-Dicyanovinyl)julolidine (this compound)
-
Amyloid-beta (Aβ40 or Aβ42) peptide
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Fluorometer or plate reader with fluorescence capabilities
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare a stock solution of Aβ peptide by dissolving it in a suitable solvent as recommended by the manufacturer (e.g., hexafluoroisopropanol), followed by removal of the solvent and resuspension in PBS to the desired concentration.
-
-
Assay Preparation:
-
Fluorescence Measurement:
-
Incubate the mixture at 37°C with constant stirring.
-
Measure the fluorescence emission spectra at regular intervals (e.g., every 10 minutes for Aβ40, every 4 minutes for Aβ42) using an excitation wavelength of 465 nm.[2][3]
-
Record the emission intensity at 510 nm (monomer peak) and 575 nm (excimer peak). An increase in fluorescence intensity at both wavelengths indicates the formation of Aβ oligomers.[2]
-
Protocol for In Vivo Two-Photon Imaging of Aβ Plaques with this compound in a Mouse Model of Alzheimer's Disease
This protocol provides a general framework for in vivo imaging. Specific parameters will need to be optimized for the particular animal model and microscope setup.
Materials:
-
Transgenic mouse model of Alzheimer's disease (e.g., APP/PS1)
-
9-(2,2-Dicyanovinyl)julolidine (this compound)
-
Sterile saline solution (0.9% NaCl)
-
Anesthetics (e.g., isoflurane)
-
Surgical tools for cranial window implantation
-
Two-photon microscope equipped with a femtosecond laser
Procedure:
-
Cranial Window Implantation:
-
Surgically implant a cranial window over the region of interest in the mouse brain (e.g., cortex or hippocampus) at least two weeks prior to imaging to allow for recovery. This procedure should be performed under sterile conditions and in accordance with institutional animal care and use guidelines.
-
-
This compound Administration:
-
Prepare a sterile solution of this compound for injection. The optimal concentration and route of administration (e.g., intravenous, intraperitoneal, or direct cortical application) should be determined empirically. A starting point could be a systemic injection of a solution containing 1-10 mg/kg of this compound.
-
-
Animal Preparation for Imaging:
-
Anesthetize the mouse using isoflurane (1-2% in oxygen).
-
Secure the mouse on the microscope stage using a head-post or stereotaxic frame to minimize motion artifacts.
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
-
Two-Photon Imaging:
-
Tune the two-photon laser to an excitation wavelength in the range of 800-920 nm.
-
Locate the region of interest under the cranial window.
-
Acquire z-stacks of images through the cortex to visualize this compound fluorescence.
-
Use the parameters outlined in Table 2 as a starting point and optimize for the best image quality and minimal phototoxicity.
-
Aβ plaques are expected to appear as bright fluorescent aggregates due to the increased viscosity in their microenvironment, leading to a higher quantum yield of this compound.
-
Visualizations
Experimental Workflow for In Vivo Imaging
Caption: Workflow for in vivo two-photon imaging of Aβ plaques using this compound.
Signaling Pathway: this compound Fluorescence in Aβ Aggregation
Caption: Mechanism of this compound fluorescence enhancement upon binding to Aβ oligomers.[2]
References
- 1. interchim.fr [interchim.fr]
- 2. Fluorescent Probe this compound Shows High Sensitivity for Characterization of Amyloid β-Peptide Early in the Lag Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Deep Tissue Imaging with Multiphoton Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence Lifetime Imaging Microscopy (FLIM) with DCVJ
For Researchers, Scientists, and Drug Development Professionals
Introduction to DCVJ and FLIM
Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful imaging technique that measures the decay rate of fluorescence from a fluorophore at each pixel of an image. This decay rate, or fluorescence lifetime (τ), is an intrinsic property of a fluorophore and is highly sensitive to its local microenvironment, including factors like viscosity, polarity, ion concentration, and pH. Unlike fluorescence intensity, the fluorescence lifetime is independent of the fluorophore's concentration, making FLIM a robust method for quantitative measurements in complex biological systems.
This compound (9-(2,2-Dicyanovinyl)julolidine) is a fluorescent molecular rotor. Its molecular structure allows for intramolecular rotation in the excited state. In environments with low viscosity, this rotation is rapid, leading to non-radiative decay and a short fluorescence lifetime. Conversely, in viscous environments, the rotation is hindered, resulting in a higher fluorescence quantum yield and a longer fluorescence lifetime.[1][2] This direct relationship between viscosity and fluorescence lifetime makes this compound an excellent probe for micro-viscosity studies in various biological and pharmaceutical applications.
Key Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool for a range of applications, including:
-
Monitoring Protein Aggregation: The formation of protein aggregates, a hallmark of many neurodegenerative diseases like Alzheimer's, is accompanied by an increase in local viscosity. This compound can be used to monitor the kinetics of protein aggregation by measuring the increase in fluorescence lifetime as aggregation proceeds.[3] This is particularly valuable in high-throughput screening for drugs that inhibit or modulate protein aggregation.
-
Measuring Cell Membrane Viscosity: The viscosity of the cell membrane is a critical parameter that influences membrane protein function, signal transduction, and cellular transport. This compound can be targeted to the cell membrane to provide quantitative maps of membrane viscosity, allowing researchers to study the effects of drugs, lipids, and other factors on membrane fluidity.
-
Assessing Drug Delivery Systems: The viscosity within drug delivery vehicles, such as liposomes and nanoparticles, can impact drug release kinetics. This compound can be incorporated into these systems to monitor internal viscosity and its changes in response to environmental cues, aiding in the design and optimization of drug carriers.
-
Monitoring Polymerization Reactions: The viscosity of a solution increases significantly during polymerization. This compound can be used to monitor the progress of polymerization reactions in real-time by tracking the corresponding increase in fluorescence lifetime.
Quantitative Data
The relationship between the fluorescence lifetime (τ) of this compound and the viscosity (η) of its environment can be described by the Förster-Hoffmann equation:
log(τ) = C + x * log(η)
where C is a constant and x is a dye-dependent parameter, which for this compound is approximately 0.54-0.6.[1][4]
Below is a table summarizing the key properties of this compound and illustrative data on its fluorescence lifetime in solutions of varying viscosity.
| Property | Value | Reference |
| Excitation Maximum | ~460 nm | [3] |
| Emission Maximum | ~510 nm (monomer), ~575 nm (excimer) | [3] |
| Förster-Hoffmann Exponent (x) | 0.54 - 0.6 | [1][4] |
| Viscosity (cP) | Fluorescence Lifetime (ns) (Illustrative) |
| 1 | 0.5 |
| 10 | 1.2 |
| 50 | 2.5 |
| 100 | 3.5 |
| 500 | 6.0 |
| 1000 | 8.0 |
Note: The fluorescence lifetime values are illustrative and can vary depending on the specific solvent system and instrumentation. Calibration is essential for accurate viscosity measurements.
Experimental Protocols
Protocol 1: General FLIM Imaging with this compound
This protocol provides a general workflow for performing a FLIM experiment using this compound.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) at a concentration of 1-10 mM.
- For in vitro assays (e.g., protein aggregation), dilute the this compound stock solution into the reaction buffer to a final concentration of 1-10 µM.
- For cell-based assays, incubate the cells with a medium containing 1-5 µM this compound for 15-30 minutes at 37°C. Wash the cells with fresh medium to remove unbound dye before imaging.
2. FLIM System Setup:
- Use a confocal or multiphoton microscope equipped with a pulsed laser and time-correlated single-photon counting (TCSPC) or frequency-domain FLIM detection.
- Set the excitation wavelength to ~460 nm.
- Set the emission collection window to 480-600 nm.
- Acquire a sufficient number of photons per pixel to ensure good statistical accuracy for the lifetime determination (typically >1000 photons).
3. Data Acquisition:
- Acquire FLIM images of the sample. It is recommended to acquire a control image of the sample without this compound to account for any autofluorescence.
- Record an instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or a Ludox solution) or a fluorophore with a known short lifetime.
4. Data Analysis:
- Use appropriate software (e.g., SPCImage, SymPhoTime, or open-source packages like FLIMJ in ImageJ/Fiji) for FLIM data analysis.[5][6]
- Fit the fluorescence decay data at each pixel to a multi-exponential decay model. For many applications with this compound, a bi-exponential model may be appropriate to account for different populations of the probe.
- Generate a fluorescence lifetime map of the sample, where the color of each pixel represents the calculated fluorescence lifetime.
- Perform quantitative analysis on regions of interest (ROIs) to determine the average fluorescence lifetime in specific areas of the sample.
Protocol 2: Monitoring Amyloid-β Aggregation
This protocol details the use of this compound to monitor the aggregation of amyloid-β (Aβ) peptides, which is relevant to Alzheimer's disease research.
1. Reagent Preparation:
- Prepare a stock solution of Aβ40 or Aβ42 peptide in a suitable solvent (e.g., hexafluoroisopropanol, HFIP) to ensure it is in a monomeric state.
- Remove the organic solvent by evaporation and resuspend the peptide in a buffer such as phosphate-buffered saline (PBS) at the desired concentration (e.g., 10-100 µM).
- Prepare a 1 mM stock solution of this compound in DMSO.
2. Aggregation Assay:
- In a multi-well plate or a suitable imaging dish, mix the Aβ peptide solution with this compound to a final concentration of 1-5 µM.
- Incubate the mixture at 37°C to induce aggregation.
- Acquire FLIM images at different time points (e.g., 0, 1, 2, 4, 8, 24 hours) to monitor the progression of aggregation.
3. Data Analysis:
- Analyze the FLIM data as described in the general protocol.
- Plot the average fluorescence lifetime as a function of time to obtain the aggregation kinetics. An increase in the fluorescence lifetime indicates the formation of viscous Aβ oligomers and fibrils.
Visualizations
Caption: Mechanism of this compound as a molecular rotor.
Caption: General experimental workflow for FLIM-DCVJ.
Caption: Protein aggregation pathway studied with this compound.
References
- 1. The Haidekker Lab: Research Interests [photonics.engr.uga.edu]
- 2. Environment-sensitive behavior of fluorescent molecular rotors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. FLIMJ: An open-source ImageJ toolkit for fluorescence lifetime image data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. flimj-an-open-source-imagej-toolkit-for-fluorescence-lifetime-image-data-analysis - Ask this paper | Bohrium [bohrium.com]
Application Notes and Protocols for Studying Tubulin Polymerization Dynamics Using DCVJ
Introduction
Tubulin polymerization is a fundamental process in cell biology, crucial for cell division, intracellular transport, and maintenance of cell shape. Dysregulation of tubulin dynamics is implicated in various diseases, including cancer, making it a key target for drug development. 9-(dicyanovinyl)julolidine (DCVJ) is a fluorescent molecular rotor that serves as an effective probe for monitoring tubulin polymerization.[1][2][3] As a molecular rotor, this compound's fluorescence quantum yield is highly sensitive to the viscosity of its microenvironment.[3][4] In a low-viscosity environment, the molecule undergoes rapid intramolecular rotation, leading to non-radiative decay and low fluorescence. However, when its rotation is restricted, such as upon binding to hydrophobic pockets on tubulin and subsequent incorporation into the growing microtubule lattice, its fluorescence intensity increases significantly.[2] This property allows for real-time monitoring of tubulin polymerization kinetics.
These application notes provide a detailed protocol for utilizing this compound to study tubulin polymerization dynamics in vitro, targeting researchers, scientists, and professionals in drug development.
Principle of the Assay
The this compound-based tubulin polymerization assay relies on the fluorogenic properties of the this compound dye.
-
Free this compound: In aqueous solution, the dicyanovinyl group of free this compound can rotate freely, resulting in low fluorescence emission.
-
This compound Bound to Tubulin Dimers: this compound binds to hydrophobic sites on tubulin dimers, which partially restricts its intramolecular rotation and leads to an initial increase in fluorescence.[2]
-
This compound in Polymerized Microtubules: As tubulin dimers assemble into microtubules, the environment around the bound this compound becomes more viscous and sterically hindered. This further restricts the rotation of the dicyanovinyl group, causing a substantial increase in fluorescence intensity.[1][2]
By monitoring the change in fluorescence intensity over time, one can quantitatively assess the kinetics of tubulin polymerization, including the nucleation, elongation, and steady-state phases.
Quantitative Data Summary
The following table summarizes key quantitative parameters of the this compound-tubulin interaction.
| Parameter | Value | Reference |
| Binding Affinity (Kd) of this compound to Tubulin | 1.12 ± 0.26 µM | [2] |
| Stoichiometry (this compound:Tubulin Dimer) | Protein concentration-dependent; approaches 1 at ≤ 0.5 mg/mL tubulin and ~0.3 at ≥ 2.0 mg/mL tubulin. | [2] |
| Absorption Maximum (Abs) | ~489 nm | [1] |
| Emission Maximum (Em) | ~505 nm | [1] |
Experimental Protocols
This section provides a detailed protocol for an in vitro tubulin polymerization assay using this compound.
Materials and Reagents
-
Lyophilized Tubulin (>99% pure)
-
This compound (9-(dicyanovinyl)julolidine)
-
Guanosine-5'-triphosphate (GTP)
-
Dimethyl sulfoxide (DMSO)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol (optional, as a polymerization enhancer)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader with temperature control and bottom-reading capabilities
Preparation of Reagents
-
Tubulin Stock Solution: Resuspend lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 10 mg/mL. Keep on ice and use within a few hours.
-
This compound Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store protected from light at -20°C.
-
GTP Stock Solution: Prepare a 100 mM stock solution of GTP in General Tubulin Buffer. Store in aliquots at -80°C.
-
Polymerization Buffer: On the day of the experiment, prepare the Polymerization Buffer by supplementing the General Tubulin Buffer with 1 mM GTP and, if desired, glycerol (e.g., 10% v/v). Keep on ice.
Experimental Procedure
-
Assay Plate Preparation: Set the fluorescence plate reader to 37°C.
-
Compound Preparation (for drug screening): If screening for compounds that affect tubulin polymerization, prepare a 10x concentrated solution of the test compound in Polymerization Buffer. Add 10 µL of this solution to the appropriate wells of the 96-well plate. For control wells, add 10 µL of Polymerization Buffer with the corresponding concentration of the compound's solvent (e.g., DMSO).
-
Reaction Mixture Preparation: In a microcentrifuge tube on ice, prepare the reaction mixture. For a final volume of 100 µL per well, the final concentrations should be:
-
Tubulin: 2 mg/mL
-
This compound: 5 µM (This is a starting suggestion and may need optimization)
-
GTP: 1 mM
-
Glycerol: (as required)
-
Test Compound: (as required)
Example for one well:
-
20 µL of 10 mg/mL Tubulin Stock Solution
-
0.5 µL of 1 mM this compound Stock Solution
-
1 µL of 100 mM GTP Stock Solution
-
(Optional) 10 µL of 100% Glycerol
-
Adjust the volume to 90 µL with ice-cold General Tubulin Buffer.
-
-
Initiate Polymerization: To start the reaction, pipette 90 µL of the reaction mixture into each well of the pre-warmed 96-well plate containing 10 µL of the compound or control solution. Mix gently by pipetting up and down a few times.
-
Data Acquisition: Immediately place the plate in the fluorescence plate reader. Measure the fluorescence intensity every 60 seconds for 60-90 minutes.
-
Excitation Wavelength: 485 nm
-
Emission Wavelength: 510 nm
-
Data Analysis
-
Blank Subtraction: Subtract the background fluorescence of a well containing all components except tubulin.
-
Plotting the Data: Plot the fluorescence intensity as a function of time. The resulting curve will show the three phases of tubulin polymerization:
-
Lag Phase (Nucleation): A slow initial increase in fluorescence.
-
Growth Phase (Elongation): A rapid, linear increase in fluorescence.
-
Plateau Phase (Steady State): The fluorescence intensity reaches a maximum and remains relatively constant.
-
-
Parameter Extraction: From the polymerization curve, several parameters can be extracted to quantify the effect of test compounds:
-
Lag time (t_lag): The time before the rapid increase in fluorescence.
-
Maximum polymerization rate (V_max): The slope of the linear portion of the growth phase.
-
Maximum polymer mass: The fluorescence intensity at the plateau.
-
Visualizations
Mechanism of this compound Fluorescence in Tubulin Polymerization
Caption: Mechanism of this compound fluorescence increase.
Experimental Workflow for this compound-Based Tubulin Polymerization Assay
Caption: this compound tubulin polymerization assay workflow.
References
Application Notes and Protocols for Detecting Lipid Droplets with DCVJ Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid droplets are dynamic cellular organelles that serve as hubs for neutral lipid storage and metabolism. Their dysregulation is implicated in various metabolic diseases, including obesity, diabetes, and fatty liver disease, as well as in cancer. Visualizing and quantifying lipid droplets is crucial for understanding their physiological roles and for developing therapeutic interventions. 9-(dicyanovinyl)julolidine (DCVJ) is a fluorescent molecular rotor whose emission properties are sensitive to the viscosity of its microenvironment. In the hydrophobic and viscous core of lipid droplets, the intramolecular rotation of this compound is restricted, leading to a significant increase in its fluorescence quantum yield. This property makes this compound a valuable tool for specifically labeling and imaging lipid droplets in live cells.
Principle of this compound Staining
This compound belongs to a class of fluorophores known as molecular rotors. In environments with low viscosity, the dicyanovinyl group of the this compound molecule can freely rotate, which leads to non-radiative decay and low fluorescence. However, in a viscous environment such as the neutral lipid core of a lipid droplet, this intramolecular rotation is hindered. This restriction of movement forces the excited molecule to decay via radiative pathways, resulting in a bright fluorescent signal. This fluorescence "turn-on" mechanism provides high contrast and specificity for viscous intracellular compartments like lipid droplets.
Quantitative Data Summary
While a comprehensive dataset for this compound performance across various cell lines is not extensively published, the following table summarizes key parameters for its use, derived from available literature and technical documentation.
| Parameter | Value | Source |
| Excitation Wavelength (λex) | 450 - 490 nm | [1](2--INVALID-LINK-- |
| Emission Wavelength (λem) | 480 - 515 nm (in viscous environments) | [1](2--INVALID-LINK-- |
| Recommended Stock Solution Solvent | Dimethyl sulfoxide (DMSO) | [1](--INVALID-LINK--) |
| Typical Stock Solution Concentration | 1-10 mM | [3](--INVALID-LINK--) |
| Suggested Final Staining Concentration | 1 - 5 µM (optimization recommended) | [4](--INVALID-LINK--) |
| Typical Incubation Temperature | 37°C | [5](--INVALID-LINK--) |
Experimental Protocol: Live-Cell Staining of Lipid Droplets with this compound
This protocol provides a general guideline for staining lipid droplets in adherent mammalian cells using this compound. Optimization of concentrations and incubation times may be necessary for different cell types and experimental conditions.
Materials:
-
9-(dicyanovinyl)julolidine (this compound)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium
-
Adherent cells cultured on a suitable imaging vessel (e.g., glass-bottom dishes or multi-well plates)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 1 mM stock solution of this compound by dissolving the appropriate amount of this compound powder in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Preparation:
-
Culture adherent cells on a suitable imaging vessel to the desired confluency (typically 60-80%).
-
Ensure the cells are healthy and in the logarithmic growth phase.
-
-
Preparation of this compound Staining Solution:
-
On the day of the experiment, thaw the this compound stock solution at room temperature.
-
Dilute the 1 mM this compound stock solution in pre-warmed (37°C) serum-free culture medium or PBS to a final concentration of 1-5 µM. It is crucial to optimize this concentration for your specific cell type to achieve a high signal-to-noise ratio.
-
-
Staining:
-
Remove the complete culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the this compound staining solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO2, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells twice with pre-warmed PBS or complete culture medium to remove excess dye and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed complete culture medium or a suitable imaging buffer to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with appropriate filters for this compound (e.g., a filter set for GFP or FITC).
-
Acquire images using an excitation wavelength between 450 nm and 490 nm and collect the emission signal above 500 nm.
-
Maintain the cells at 37°C during imaging for live-cell experiments.
-
Experimental Workflow
Caption: Experimental workflow for staining lipid droplets with this compound.
Signaling Pathway Visualization
The accumulation of lipid droplets is a key feature of cellular metabolic pathways, particularly in response to excess fatty acids. The following diagram illustrates a simplified logical relationship where increased fatty acid uptake leads to the formation of lipid droplets, which can be visualized using this compound.
Caption: Logical flow from fatty acid uptake to lipid droplet visualization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Live cell multicolor imaging of lipid droplets with a new dye, LD540 :: MPG.PuRe [pure.mpg.de]
- 4. Fluorescent Probe this compound Shows High Sensitivity for Characterization of Amyloid β-Peptide Early in the Lag Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Method for High‐Throughput Measurements of Viscosity in Sub‐micrometer‐Sized Membrane Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence Polarization Anisotropy Assays Using 9-(2,2-Dicyanovinyl)julolidine (DCVJ)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing the fluorescent molecular rotor, 9-(2,2-Dicyanovinyl)julolidine (DCVJ), in fluorescence polarization (FP) anisotropy assays. This technique is particularly valuable for studying biomolecular interactions, such as protein aggregation or ligand binding, which are critical areas of investigation in drug discovery and development.
Introduction to Fluorescence Polarization Anisotropy with this compound
Fluorescence Polarization (FP) is a powerful technique for monitoring molecular interactions in solution.[1][2][3] The principle of FP is based on the observation that when a fluorescent molecule is excited with plane-polarized light, the polarization of the emitted light is inversely proportional to the molecule's rotational speed.[1][2] Smaller molecules tumble rapidly in solution, leading to significant depolarization of the emitted light, resulting in a low FP signal. Conversely, when a small fluorescent probe binds to a larger molecule, its rotational motion is constrained, leading to a slower tumbling rate and a higher FP signal.[1]
This compound is a fluorescent molecular rotor whose quantum yield of fluorescence is highly sensitive to the viscosity of its local environment. While traditionally used in fluorescence intensity-based assays to monitor protein aggregation and membrane fluidity due to its "turn-on" fluorescence in viscous environments, its properties also make it a candidate for FP anisotropy assays. In an FP assay, the change in the rotational motion of this compound upon binding to a larger biomolecule, such as a protein oligomer or a target protein, can be measured as a change in fluorescence polarization or anisotropy.
Key Applications
-
Monitoring Protein Aggregation: this compound can be used to monitor the early stages of protein aggregation. As monomeric proteins assemble into larger oligomers and fibrils, the binding of this compound to these species will restrict its rotation, leading to an increase in fluorescence polarization.[4][5] This allows for the quantitative analysis of aggregation kinetics and the screening of potential aggregation inhibitors.
-
High-Throughput Screening (HTS) for Inhibitors: The FP assay format is homogeneous (no-wash steps) and amenable to miniaturization, making it ideal for HTS campaigns to identify small molecule inhibitors of protein-protein interactions or protein aggregation.[1][2]
-
Binding Affinity Determination (Kd): FP assays can be used to determine the dissociation constant (Kd) of a fluorescent ligand (like this compound or a this compound-labeled molecule) to its binding partner. This is achieved by titrating the binding partner and measuring the corresponding change in polarization.
Data Presentation
Table 1: Instrument Settings for this compound Fluorescence Polarization Assay
| Parameter | Recommended Setting |
| Excitation Wavelength | 460 - 488 nm |
| Emission Wavelength | 505 - 575 nm |
| Excitation Polarizer | Vertical |
| Emission Polarizers | Vertical (Parallel) and Horizontal (Perpendicular) |
| G-Factor | Instrument-dependent, requires calibration |
| Plate Format | 96, 384, or 1536-well black, low-binding plates |
| Read Time per Well | 100-500 ms |
| Temperature | 25°C - 37°C (application-dependent) |
Table 2: Representative Data for a this compound-Based Protein Aggregation FP Assay
| Sample | Analyte | This compound Conc. (nM) | Fluorescence Polarization (mP) | Standard Deviation (mP) |
| 1 | Monomeric Protein | 50 | 55 | 3 |
| 2 | Aggregated Protein | 50 | 250 | 12 |
| 3 | Aggregated Protein + Inhibitor | 50 | 80 | 6 |
| 4 | Buffer Blank | 50 | 30 | 2 |
Table 3: Competitive Binding Assay Data for IC50 Determination
| Inhibitor Conc. (µM) | Average mP | % Inhibition |
| 0.01 | 245 | 2.5 |
| 0.1 | 230 | 15.0 |
| 1 | 150 | 50.0 |
| 10 | 75 | 87.5 |
| 100 | 60 | 95.0 |
Experimental Protocols
Protocol 1: Monitoring Protein Aggregation Kinetics using this compound FP Assay
This protocol describes a method to monitor the kinetics of protein aggregation by measuring the change in fluorescence polarization of this compound as it binds to forming aggregates.
Materials:
-
9-(2,2-Dicyanovinyl)julolidine (this compound)
-
Protein of interest (prone to aggregation)
-
Aggregation-inducing buffer (e.g., specific pH, temperature, or presence of co-factors)
-
Assay buffer (e.g., PBS, Tris-HCl with low background fluorescence)
-
Black, non-binding microplates (96- or 384-well)
-
Fluorescence plate reader with polarization filters
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
-
Prepare a stock solution of the protein of interest at a concentration suitable for inducing aggregation.
-
Prepare the aggregation-inducing buffer.
-
-
Assay Setup:
-
In a microplate well, add the protein of interest to the aggregation-inducing buffer.
-
Add this compound to a final concentration of 50-100 nM. The optimal concentration should be determined empirically to give a sufficient signal without causing self-quenching or aggregation of the dye.
-
The final reaction volume will depend on the plate format (e.g., 100 µL for a 96-well plate).
-
Include control wells:
-
This compound in buffer only (for baseline polarization).
-
Protein in a non-aggregating buffer with this compound.
-
-
-
Data Acquisition:
-
Place the microplate in the fluorescence plate reader pre-set to the desired temperature to initiate aggregation.
-
Measure the fluorescence polarization (in mP) at regular time intervals (e.g., every 5-10 minutes) for the duration of the experiment.
-
Set the excitation and emission wavelengths as indicated in Table 1.
-
-
Data Analysis:
-
Plot the fluorescence polarization (mP) as a function of time.
-
The resulting curve will show an increase in polarization as the protein aggregates and binds this compound.
-
Kinetic parameters, such as the lag time and the rate of aggregation, can be determined from the sigmoidal curve.
-
Protocol 2: Competitive FP Assay for Screening Aggregation Inhibitors
This protocol outlines a method for screening small molecule inhibitors of protein aggregation using a competitive FP assay format.
Materials:
-
Pre-formed protein aggregates
-
This compound
-
Library of small molecule compounds
-
Assay buffer
-
Black, non-binding microplates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound.
-
Prepare a solution of pre-formed protein aggregates at a concentration that gives a high FP signal with this compound.
-
Prepare serial dilutions of the small molecule compounds to be screened.
-
-
Assay Setup:
-
In a microplate, add the pre-formed protein aggregates.
-
Add the small molecule compounds at various concentrations.
-
Add this compound to a final concentration that is below the Kd for its binding to the aggregates to ensure a competitive binding scenario.
-
Include control wells:
-
Aggregates + this compound (maximum polarization).
-
Buffer + this compound (minimum polarization).
-
-
-
Incubation and Data Acquisition:
-
Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 30-60 minutes).
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high and low polarization controls.
-
Plot the percent inhibition as a function of the compound concentration and fit the data to a suitable dose-response model to determine the IC50 value for each inhibitor.
-
Mandatory Visualizations
Caption: Principle of Fluorescence Polarization Anisotropy Assay.
Caption: Workflow for a competitive FP-based inhibitor screening assay.
Caption: Protein aggregation pathway monitored by this compound FP assay.
References
- 1. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Fluorescent Probe this compound Shows High Sensitivity for Characterization of Amyloid β-Peptide Early in the Lag Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probing protein aggregation through spectroscopic insights and multimodal approaches: A comprehensive review for counteracting neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Real-Time Monitoring of Polymerization Reactions using DCVJ
For Researchers, Scientists, and Drug Development Professionals
Introduction
The real-time monitoring of polymerization reactions is crucial for understanding reaction kinetics, optimizing process parameters, and ensuring desired polymer properties. 9-(2,2-Dicyanovinyl)julolidine (DCVJ) is a fluorescent molecular rotor, a unique class of fluorophores that exhibit viscosity-dependent fluorescence.[1] This property makes this compound an excellent candidate for in-situ monitoring of polymerization processes, where the viscosity of the reaction medium increases significantly as the polymer chains grow. The fluorescence quantum yield of this compound can increase substantially as the viscosity of its environment restricts the intramolecular rotation of the dicyanovinyl group, providing a direct correlation between fluorescence intensity and the extent of polymerization.[1]
This document provides detailed application notes and experimental protocols for utilizing this compound to monitor the real-time kinetics of two common types of polymerization reactions: polyurethane formation and free-radical polymerization of methyl methacrylate (PMMA).
Principle of Operation
This compound's fluorescence is governed by a process known as Twisted Intramolecular Charge Transfer (TICT). In a low-viscosity environment, the excited this compound molecule can readily undergo non-radiative decay through intramolecular rotation, resulting in low fluorescence. As the polymerization proceeds, the increasing viscosity of the medium hinders this rotation, forcing the molecule to return to the ground state via radiative decay, leading to a significant increase in fluorescence intensity.[1] This relationship between viscosity and fluorescence quantum yield is often described by the Förster-Hoffmann equation.
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow.
Quantitative Data Summary
| Parameter | Polyurethane Synthesis | PMMA Polymerization |
| This compound Concentration | 1 - 10 µM | 1 - 10 µM (or ~0.02 wt%) |
| Typical Solvent | Dimethylformamide (DMF) | Tetrahydrofuran (THF) or Bulk |
| Initiator | Dibutyltin dilaurate (DBTDL) | Azobisisobutyronitrile (AIBN) |
| Polymerization Temp. | 60-80 °C | 60-70 °C |
| Excitation Wavelength | 460 - 490 nm | 460 - 490 nm |
| Emission Wavelength | 480 - 600 nm | 480 - 600 nm |
| Expected ΔF/F₀ | 5 - 20 fold increase | 3 - 15 fold increase |
| Monitoring Time | 1 - 3 hours | 30 - 90 minutes |
Experimental Protocols
Protocol 1: Real-Time Monitoring of Polyurethane Synthesis
This protocol describes the monitoring of the polymerization of a diisocyanate and a polyol to form a polyurethane.
Materials:
-
9-(2,2-Dicyanovinyl)julolidine (this compound)
-
Isophorone diisocyanate (IPDI)
-
Poly(propylene glycol) (PPG), Mn ~2000
-
Dibutyltin dilaurate (DBTDL)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen gas
-
Temperature-controlled spectrofluorometer with a magnetic stirrer
Procedure:
-
This compound Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMF.
-
Reaction Mixture Preparation: In a clean, dry reaction vessel (e.g., a quartz cuvette with a stir bar), add the following components under a nitrogen atmosphere:
-
Poly(propylene glycol) (e.g., 0.2 g)
-
Anhydrous DMF (to achieve a desired monomer concentration, e.g., 2 mL)
-
This compound stock solution to a final concentration of 5 µM.
-
-
Spectrofluorometer Setup:
-
Place the cuvette in the temperature-controlled sample holder of the spectrofluorometer and set the temperature to 70 °C.
-
Set the excitation wavelength to 488 nm and the emission scan range from 500 nm to 600 nm.
-
Allow the mixture to equilibrate for 5-10 minutes with stirring.
-
-
Initiation of Polymerization:
-
Record a baseline fluorescence spectrum (Time = 0).
-
Inject the diisocyanate (e.g., IPDI, in stoichiometric equivalence to the polyol) and the catalyst (e.g., a small drop of DBTDL) into the cuvette with a syringe.
-
-
Real-Time Monitoring:
-
Immediately start recording fluorescence spectra at regular intervals (e.g., every 30 seconds) for the duration of the reaction (typically 1-2 hours).
-
Continuously stir the reaction mixture throughout the measurement.
-
-
Data Analysis:
-
Plot the maximum fluorescence intensity as a function of time to obtain the polymerization kinetic profile.
-
Protocol 2: Real-Time Monitoring of Free-Radical Polymerization of Methyl Methacrylate (PMMA)
This protocol outlines the monitoring of the bulk polymerization of methyl methacrylate initiated by a thermal initiator.
Materials:
-
9-(2,2-Dicyanovinyl)julolidine (this compound)
-
Methyl methacrylate (MMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN)
-
Nitrogen gas
-
Temperature-controlled spectrofluorometer with a magnetic stirrer
Procedure:
-
This compound Stock Solution: Prepare a 1 mM stock solution of this compound in a small amount of MMA.
-
Reaction Mixture Preparation: In a clean, dry reaction vessel (e.g., a sealed quartz cuvette with a stir bar), add the following components:
-
Methyl methacrylate (e.g., 2 mL)
-
AIBN (e.g., to a final concentration of 0.02 M)
-
This compound stock solution to a final concentration of 10 µM.
-
-
Degassing: Bubble nitrogen gas through the mixture for 10-15 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Spectrofluorometer Setup:
-
Place the sealed cuvette in the temperature-controlled sample holder of the spectrofluorometer and set the temperature to a baseline of 25 °C.
-
Set the excitation wavelength to 488 nm and the emission scan range from 500 nm to 600 nm.
-
-
Initiation of Polymerization:
-
Record a baseline fluorescence spectrum (Time = 0).
-
Rapidly increase the temperature of the sample holder to 65 °C to initiate the thermal decomposition of AIBN and start the polymerization.
-
-
Real-Time Monitoring:
-
Immediately start recording fluorescence spectra at regular intervals (e.g., every 15 seconds) for the duration of the reaction (typically 30-60 minutes).
-
Ensure continuous stirring of the reaction mixture.
-
-
Data Analysis:
-
Plot the maximum fluorescence intensity as a function of time to monitor the polymerization kinetics. A sharp increase in fluorescence will be observed as the viscosity increases.
-
Troubleshooting and Considerations
-
Quenching by Initiators: Be aware that some free-radical initiators, such as those containing persulfates, may quench the fluorescence of molecular rotors. It is advisable to test for compatibility before extensive experiments.
-
Photobleaching: To minimize photobleaching of this compound, use the lowest excitation intensity that provides an adequate signal-to-noise ratio and minimize the exposure time for each measurement.
-
Temperature Effects: The fluorescence of this compound can also be temperature-dependent. Ensure precise temperature control throughout the experiment and perform control experiments to isolate the effect of viscosity from temperature changes.
-
Concentration Effects: At high concentrations, this compound may form aggregates, which can affect its fluorescence properties. It is recommended to work with dilute solutions (in the micromolar range).
By following these protocols, researchers can effectively utilize this compound as a powerful tool for the real-time, in-situ monitoring of a wide range of polymerization reactions, providing valuable insights into reaction kinetics and polymer formation.
References
Application Notes and Protocols for High-Throughput Viscosity Screening Assays Using DCVJ
Audience: Researchers, scientists, and drug development professionals.
Introduction
Viscosity at the microscale is a critical parameter in numerous biological processes, including protein aggregation, membrane dynamics, and cellular signaling. Alterations in microviscosity have been implicated in various pathological conditions, including neurodegenerative diseases and cancer. 9-(dicyanovinyl)julolidine (DCVJ) is a fluorescent molecular rotor whose quantum yield is highly sensitive to the viscosity of its local environment. In low-viscosity environments, intramolecular rotation around a sigma bond leads to non-radiative decay and quenched fluorescence. When this rotation is restricted in a viscous environment, such as within protein aggregates or lipid bilayers, a significant increase in fluorescence intensity is observed.[1] This property makes this compound an excellent probe for high-throughput screening (HTS) assays to identify modulators of microviscosity.
These application notes provide detailed protocols for utilizing this compound in HTS formats to study protein aggregation and membrane viscosity.
Principle of this compound-Based Viscosity Sensing
This compound's fluorescence is governed by its ability to undergo twisted intramolecular charge transfer (TICT). In low viscosity solvents, the molecule can readily adopt a non-fluorescent TICT state upon excitation. However, in viscous media, this intramolecular rotation is hindered, forcing the molecule to relax through radiative pathways, resulting in a significant increase in fluorescence quantum yield. The relationship between fluorescence quantum yield (Φ) and viscosity (η) can be described by the Förster-Hoffmann equation:
log(Φ) = C + x log(η)
where C is a constant and x is a dye-dependent parameter. This relationship allows for the quantitative assessment of microviscosity by measuring the fluorescence intensity of this compound.
Key Applications
-
Monitoring Protein Aggregation: this compound can be used to monitor the kinetics of protein aggregation in real-time. As proteins aggregate, the viscosity of the microenvironment around the forming oligomers and fibrils increases, leading to a corresponding increase in this compound fluorescence. This is particularly useful for screening compound libraries for inhibitors of protein aggregation, a key strategy in the development of therapeutics for neurodegenerative diseases.[2][3]
-
Measuring Membrane Viscosity: this compound readily partitions into lipid bilayers, making it a sensitive probe for membrane fluidity. Changes in membrane viscosity, influenced by factors such as lipid composition, temperature, and the presence of membrane-active compounds, can be quantified by measuring this compound fluorescence. This application is valuable for studying membrane biophysics and for screening drugs that target membrane properties.
Data Presentation
Table 1: Quantitative Fluorescence Changes of this compound in Different Environments
| Environment/Application | Analyte | This compound Concentration | Analyte Concentration | Excitation (nm) | Emission (nm) | Observed Fluorescence Change | Reference |
| Solvent Polarity | Propan-1-ol vs. Glycerol | Not Specified | Not Applicable | Not Specified | 510 | Up to 30-fold increase | [1] |
| Protein Aggregation | Amyloid β (Aβ40) | 1 µM | 8 µM | 465 | 510 and 575 | Time-dependent increase; 35% decrease after pre-transition phase | [1] |
| Protein Aggregation | α-synuclein | Not Specified | Not Specified | Not Specified | 560 | New fluorescent band observed | [3] |
| Membrane Viscosity | DOPC Liposomes | Not Specified | Not Specified | Not Specified | Not Specified | Arrhenius law dependence with activation energy of 54±9 kJ mol⁻¹ | [4] |
Table 2: HTS Assay Parameters for this compound-Based Viscosity Measurements
| Parameter | Protein Aggregation Assay | Membrane Viscosity Assay |
| Microplate Format | 96- or 384-well, black, clear bottom | 96- or 384-well, black, clear bottom |
| Final Assay Volume | 100 - 200 µL | 100 - 200 µL |
| This compound Working Concentration | 1 - 5 µM | 1 - 5 µM |
| Protein/Liposome Concentration | Analyte-dependent (e.g., 5-50 µM protein) | Analyte-dependent (e.g., 0.1-1 mg/mL lipid) |
| Excitation Wavelength | ~460 nm | ~460 nm |
| Emission Wavelength | ~500 nm | ~500 nm |
| Incubation Temperature | 37°C (or other aggregation-inducing temperature) | Room Temperature or controlled (e.g., 25-37°C) |
| Shaking | Intermittent or continuous to promote aggregation | Gentle mixing to ensure homogeneity |
| Readout | Endpoint or kinetic fluorescence intensity | Endpoint or kinetic fluorescence intensity |
Experimental Protocols
Protocol 1: High-Throughput Screening for Inhibitors of Protein Aggregation
This protocol is designed for a 96-well plate format to screen for compounds that inhibit the aggregation of a model protein, such as amyloid-beta.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Lyophilized protein (e.g., Aβ42)
-
Aggregation buffer (e.g., 20 mM sodium phosphate, 100 mM NaCl, pH 7.4)
-
Test compounds dissolved in DMSO
-
96-well black, clear-bottom microplates
-
Microplate reader with fluorescence intensity detection capabilities
Procedure:
-
Protein Preparation: Reconstitute the lyophilized protein in the aggregation buffer to a stock concentration of 2X the final desired concentration (e.g., 20 µM for a 10 µM final concentration). Keep the protein solution on ice to prevent premature aggregation.
-
This compound Working Solution: Prepare a 2X this compound working solution (e.g., 2 µM) in the aggregation buffer. Protect from light.
-
Compound Plating: Add 1 µL of test compounds at various concentrations to the wells of the 96-well plate. For controls, add 1 µL of DMSO.
-
Reagent Addition:
-
Add 50 µL of the 2X this compound working solution to each well.
-
To initiate the aggregation, add 49 µL of the 2X protein stock solution to each well.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a microplate reader at 37°C with intermittent shaking.
-
Measure the fluorescence intensity (Excitation: 465 nm, Emission: 500-600 nm) at regular intervals (e.g., every 10 minutes) for the desired duration of the experiment (e.g., 24 hours).
-
-
Data Analysis: Plot the fluorescence intensity as a function of time. Compare the aggregation kinetics in the presence of test compounds to the DMSO control. Inhibitors will show a reduced rate and/or extent of fluorescence increase.
Protocol 2: High-Throughput Screening for Modulators of Membrane Viscosity
This protocol describes a method to screen for compounds that alter the viscosity of liposome membranes in a 96-well plate format.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Liposome suspension (e.g., 1 mg/mL DOPC in a suitable buffer like PBS)
-
Test compounds dissolved in DMSO
-
96-well black, clear-bottom microplates
-
Microplate reader with fluorescence intensity and absorbance detection
Procedure:
-
Liposome Preparation: Prepare unilamellar vesicles (liposomes) of the desired lipid composition using standard methods such as extrusion or sonication.
-
This compound Labeling of Liposomes: Add this compound from the stock solution to the liposome suspension to a final concentration of 1-5 µM. Incubate for 30 minutes at room temperature to allow the dye to incorporate into the lipid bilayer.
-
Compound Plating: Add 1 µL of test compounds at various concentrations to the wells of the 96-well plate. For controls, add 1 µL of DMSO.
-
Reagent Addition: Add 100 µL of the this compound-labeled liposome suspension to each well.
-
Incubation and Measurement:
-
Incubate the plate at the desired temperature (e.g., 25°C) for a short period (e.g., 15 minutes) to allow for compound-membrane interaction.
-
Measure the fluorescence intensity (Excitation: ~460 nm, Emission: ~500 nm).
-
To correct for potential differences in dye concentration or light scattering, also measure the absorbance at the excitation wavelength.
-
-
Data Analysis: Calculate the fluorescence brightness (R) as the ratio of the integrated fluorescence emission to the absorbance. Compare the R values of wells with test compounds to the DMSO control. An increase in R indicates an increase in membrane viscosity, while a decrease suggests a fluidizing effect.
Visualization of Workflows and Pathways
Experimental Workflow for Protein Aggregation HTS
Caption: HTS workflow for identifying protein aggregation inhibitors using this compound.
Signaling Pathway Altered by Extracellular Viscosity
Caption: Signaling cascade initiated by increased extracellular viscosity.
References
- 1. rsc.org [rsc.org]
- 2. Fluorescent Probe this compound Shows High Sensitivity for Characterization of Amyloid β-Peptide Early in the Lag Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative interrogation of protein co-aggregation using multi-color fluorogenic protein aggregation sensors - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Mitochondrial Viscosity Changes with DCVJ: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial viscosity is an essential biophysical parameter that reflects the diffusion environment within the mitochondrial matrix and membranes. This parameter is intrinsically linked to mitochondrial function, influencing processes such as protein folding, substrate transport, and the efficiency of the electron transport chain. Aberrant mitochondrial viscosity has been implicated in a range of pathologies, including neurodegenerative diseases, cancer, and metabolic disorders, making it a critical area of investigation in cellular biology and a potential target for therapeutic intervention.
9-(dicyanovinyl)julolidine (DCVJ) is a fluorescent molecular rotor, a class of probes whose fluorescence properties are highly sensitive to the viscosity of their immediate microenvironment. This sensitivity arises from the competition between radiative decay (fluorescence) and non-radiative decay via intramolecular rotation. In environments with low viscosity, the molecule can freely rotate, leading to efficient non-radiative decay and low fluorescence. Conversely, in a viscous environment, this rotation is hindered, forcing the molecule to relax through the radiative pathway, resulting in a significant increase in fluorescence quantum yield and lifetime. This property makes this compound a valuable tool for quantifying viscosity changes within cellular organelles like mitochondria.
Principle of Operation: this compound as a Molecular Rotor
The functionality of this compound as a viscosity sensor is governed by the Förster-Hoffmann equation, which describes the relationship between the fluorescence quantum yield (Φ) and the solvent viscosity (η):
log(Φ) = C + x log(η)
where 'C' is a constant dependent on the probe and temperature, and 'x' is a probe-specific sensitivity constant. A similar power-law relationship exists for the fluorescence lifetime (τ), making Fluorescence Lifetime Imaging Microscopy (FLIM) a robust method for viscosity measurement, as it is independent of probe concentration. When this compound is excited, it can return to the ground state via two competing pathways: fluorescence emission or non-radiative decay through intramolecular rotation of the dicyanovinyl group relative to the julolidine ring. In a high-viscosity medium, this rotation is sterically hindered, which slows the rate of non-radiative decay and leads to a higher fluorescence quantum yield and a longer fluorescence lifetime.
Caption: Mechanism of this compound as a fluorescent molecular rotor.
Application Notes
Mitochondrial Targeting of this compound
This compound is a lipophilic cation. Due to the highly negative membrane potential of the inner mitochondrial membrane (approximately -140 to -180 mV, matrix negative), cationic dyes like this compound passively accumulate in the mitochondrial matrix. This accumulation is driven by the electrochemical gradient and allows for the specific visualization and measurement of viscosity within this organelle without the need for a specific targeting moiety, although newer probes often include moieties like triphenylphosphonium (TPP) to enhance this effect.
Applications in Apoptosis and Disease Research
The process of apoptosis, or programmed cell death, involves significant morphological and biochemical changes in mitochondria. One of the key events is the permeabilization of the outer mitochondrial membrane, which is often followed by a condensation of the mitochondrial matrix. This shrinkage leads to an increase in the concentration of macromolecules, resulting in a marked increase in matrix viscosity. By quantifying these viscosity changes with this compound, researchers can:
-
Monitor the progression of apoptosis: The increase in mitochondrial viscosity serves as an early indicator of apoptotic events.
-
Screen for pro- and anti-apoptotic drugs: Compounds that induce or inhibit apoptosis can be evaluated by their effect on mitochondrial viscosity.
-
Investigate disease mechanisms: Aberrant mitochondrial viscosity is a feature of various diseases. This compound can be used to study these changes in cellular and animal models of disease.
Drug Development and Toxicology
In drug development, assessing off-target effects is crucial. Mitochondrial toxicity is a common reason for drug failure. This compound can be employed in toxicological screens to identify compounds that disrupt mitochondrial homeostasis, as indicated by changes in mitochondrial viscosity. This provides a sensitive endpoint for evaluating the mitochondrial health of cells upon exposure to new chemical entities.
Quantitative Data Presentation
| Condition | Average Fluorescence Lifetime (ps) | Calculated Viscosity (cP) | Fold Change in Viscosity |
| Healthy Control Cells | ~550 | ~100 - 150 | 1.0 |
| Apoptotic Cells (Staurosporine-treated) | ~800 | ~300 - 400 | ~2.5 - 3.0 |
Note: Data is illustrative and adapted from studies on mitochondria-targeted molecular rotors. Absolute values will depend on the specific probe, cell type, and experimental conditions.
Experimental Protocols
Protocol 1: Live-Cell Staining and Imaging of Mitochondrial Viscosity
This protocol provides a general framework for staining live cells with this compound to visualize and quantify changes in mitochondrial viscosity. Optimization of probe concentration and incubation time is recommended for each cell line.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Live-cell imaging dish or plate (e.g., glass-bottom dishes)
-
Fluorescence microscope (Confocal or FLIM system)
-
Cells of interest
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light and moisture.
-
-
Cell Culture:
-
Plate cells on a glass-bottom dish suitable for high-resolution microscopy.
-
Culture cells to a confluence of 60-80%. Ensure cells are healthy and actively growing.
-
-
This compound Loading (Staining):
-
Warm the complete cell culture medium and PBS to 37°C.
-
Prepare a fresh working solution of this compound by diluting the 1 mM stock solution in pre-warmed complete medium to a final concentration of 1-5 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound working solution to the cells and incubate for 20-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing and Imaging:
-
Remove the this compound loading solution and wash the cells twice with pre-warmed complete medium or a suitable imaging buffer (e.g., phenol red-free medium).
-
Add fresh, pre-warmed imaging buffer to the cells for imaging.
-
-
Induction of Viscosity Change (Optional):
-
To observe changes, treat the cells with an apoptosis-inducing agent (e.g., 1 µM Staurosporine for 3-4 hours) or other stimuli of interest either before or after this compound staining.
-
-
Fluorescence Microscopy:
-
Excitation/Emission: this compound can be excited using a 458 nm or 488 nm laser line. Emission should be collected between 500-550 nm.
-
Confocal Imaging (Intensity-based): Acquire images of the this compound fluorescence. An increase in fluorescence intensity in the mitochondria suggests an increase in viscosity.
-
FLIM Imaging (Lifetime-based): For quantitative analysis, use a FLIM system. Acquire fluorescence lifetime data for each pixel. The average lifetime within the mitochondria can be used to calculate viscosity based on a calibration curve.
-
Protocol 2: Calibration Curve for Viscosity Measurement
To convert fluorescence lifetime values into absolute viscosity (in cP), a calibration curve must be generated.
Materials:
-
This compound
-
Methanol (or another low-viscosity solvent)
-
Glycerol (or another high-viscosity, water-miscible solvent)
-
Fluorometer or FLIM system
Procedure:
-
Prepare a series of methanol-glycerol mixtures with varying volume ratios (e.g., 0%, 20%, 40%, 60%, 80%, 95% glycerol).
-
Accurately measure the viscosity of each mixture using a viscometer.
-
Add this compound to each mixture at a constant final concentration (e.g., 1 µM).
-
Measure the fluorescence lifetime of this compound in each solution using the same settings as for the cellular experiments.
-
Plot the logarithm of the fluorescence lifetime (log τ) against the logarithm of the measured viscosity (log η).
-
Fit the data to a linear equation. This equation can then be used to convert the fluorescence lifetimes measured in the mitochondria of live cells into viscosity values.
Visualizations
Caption: Experimental workflow for mitochondrial viscosity measurement.
Caption: Apoptotic pathway leading to increased mitochondrial viscosity.
Probing Protein-Ligand Interactions with DCVJ: A Detailed Guide for Researchers
For Immediate Release
Researchers in drug discovery and molecular biology now have a comprehensive resource for utilizing 9-(dicyanovinyl)julolidine (DCVJ), a fluorescent molecular rotor, to investigate protein-ligand binding. This document provides detailed application notes and experimental protocols for leveraging the unique photophysical properties of this compound to gain insights into molecular interactions.
This compound exhibits fluorescence that is highly sensitive to the viscosity of its local environment. In solution, the molecule undergoes rapid intramolecular rotation, which quenches its fluorescence. Upon binding to a protein, this rotation is restricted, leading to a significant increase in fluorescence quantum yield.[1] This property makes this compound an excellent tool for real-time, homogenous binding assays.
Principle of this compound as a Protein-Ligand Probe
The mechanism of this compound as a fluorescent probe is based on its function as a "molecular rotor." In a low-viscosity environment, the dicyanovinyl group of this compound can freely rotate relative to the julolidine ring. This rotation provides a non-radiative pathway for the decay of the excited state, resulting in low fluorescence. However, when this compound binds to a sterically constrained site on a protein, this intramolecular rotation is hindered. This restriction of movement closes the non-radiative decay channel, forcing the molecule to relax through the emission of a photon, thus leading to a dramatic increase in fluorescence intensity. This direct correlation between binding and fluorescence signal allows for the sensitive detection and quantification of protein-ligand interactions.
Key Applications and Experimental Protocols
This compound can be employed in a variety of fluorescence-based assays to study protein-ligand binding. Below are detailed protocols for three common applications: Fluorescence Intensity Binding Assay, Fluorescence Anisotropy for Dissociation Constant (Kd) Determination, and Competition Binding Assay.
Application Note 1: Fluorescence Intensity Assay for Monitoring Binding Kinetics
This assay is particularly useful for studying the kinetics of protein aggregation or polymerization, where the binding of this compound to the aggregated species results in a time-dependent increase in fluorescence.
Experimental Protocol: Monitoring Amyloid-β Aggregation
This protocol is adapted from studies on the aggregation of amyloid-β (Aβ) peptides, which are implicated in Alzheimer's disease.[1][2]
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Amyloid-β (Aβ40 or Aβ42) peptide stock solution (e.g., 1 mg/mL in a suitable buffer)
-
Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Fluorometer with temperature control
Procedure:
-
Preparation of Reagents:
-
Assay Setup:
-
In a cuvette, mix the this compound and Aβ peptide solutions to achieve final concentrations of 1 µM and 8 µM, respectively.[2]
-
The total volume of the reaction can be adjusted based on the cuvette size.
-
Set up a control sample containing only 1 µM this compound in the assay buffer.
-
-
Data Acquisition:
-
Place the cuvette in the fluorometer and equilibrate to 37°C with constant stirring.[1][2]
-
Set the excitation wavelength to 465 nm and the emission wavelength to 510 nm.[1][2]
-
Record the fluorescence intensity over time. For Aβ40 aggregation, measurements can be taken every 10 minutes, while for the faster-aggregating Aβ42, measurements every 4 minutes are recommended.[2]
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the this compound-only control from the sample containing Aβ peptide at each time point.
-
Plot the corrected fluorescence intensity as a function of time to observe the aggregation kinetics. The resulting curve will typically show a lag phase, a growth phase, and a plateau, characteristic of amyloid fibril formation.
-
Application Note 2: Fluorescence Anisotropy for Determining Binding Affinity (Kd)
Fluorescence anisotropy measures the tumbling rate of a fluorescent molecule. When the small this compound molecule binds to a much larger protein, its tumbling slows down, leading to an increase in fluorescence anisotropy. This change can be used to determine the dissociation constant (Kd) of the interaction.
Experimental Protocol: Kd Determination for a Generic Protein-Ligand Interaction
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Purified protein of interest at a known concentration
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with 150 mM NaCl)
-
Fluorometer equipped with polarizers
Procedure:
-
Preparation of Reagents:
-
Prepare a solution of this compound at a constant low concentration (e.g., 100 nM) in the assay buffer. The optimal concentration should be determined empirically to give a stable and measurable fluorescence signal.
-
Prepare a series of dilutions of the protein of interest in the assay buffer, starting from a concentration well above the expected Kd down to zero.
-
-
Assay Setup:
-
In a series of cuvettes or a microplate, mix the constant concentration of this compound with the varying concentrations of the protein.
-
Include a control sample with this compound only (zero protein concentration).
-
Incubate the samples at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
-
-
Data Acquisition:
-
Set the excitation wavelength for this compound (e.g., 489 nm) and the emission wavelength (e.g., 505 nm).
-
Measure the fluorescence anisotropy for each sample. This involves measuring the fluorescence intensity parallel (I∥) and perpendicular (I⊥) to the plane of polarized excitation light.
-
The anisotropy (r) is calculated using the formula: r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥), where G is the G-factor of the instrument.
-
-
Data Analysis:
-
Plot the measured fluorescence anisotropy (r) as a function of the protein concentration.
-
Fit the data to a one-site binding equation to determine the dissociation constant (Kd). The equation is: r = r_min + (r_max - r_min) * ([P] / (Kd + [P])), where r_min is the anisotropy of free this compound, r_max is the anisotropy of the this compound-protein complex at saturation, and [P] is the protein concentration.
-
Application Note 3: Competition Binding Assay
This assay is used to determine the binding affinity of a non-fluorescent ligand (competitor) by measuring its ability to displace this compound from the protein's binding site.
Experimental Protocol: Determining the Ki of a Competitive Inhibitor
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Purified protein of interest at a known concentration
-
Non-fluorescent competitor compound stock solution
-
Assay buffer
-
Fluorometer
Procedure:
-
Preparation of Reagents:
-
Prepare a solution containing the protein and this compound at concentrations that result in a significant portion of this compound being bound (e.g., protein concentration at its Kd for this compound, and this compound at a low concentration).
-
Prepare a serial dilution of the competitor compound in the assay buffer.
-
-
Assay Setup:
-
In a series of cuvettes or a microplate, add the pre-formed protein-DCVJ complex.
-
Add the different concentrations of the competitor compound to the respective samples.
-
Include a control with no competitor.
-
Incubate the samples to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence intensity or fluorescence anisotropy of each sample as described in the previous protocols. As the competitor displaces this compound, the fluorescence intensity will decrease, or the anisotropy will decrease.
-
-
Data Analysis:
-
Plot the fluorescence signal (intensity or anisotropy) as a function of the competitor concentration.
-
Fit the data to a competitive binding equation to determine the IC50 value (the concentration of competitor that displaces 50% of the bound this compound).
-
The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [this compound] / Kd), where [this compound] is the concentration of this compound and Kd is the dissociation constant of the this compound-protein interaction.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound.
| Parameter | Value | Conditions | Reference |
| Absorption Maximum (λabs) | ~489 nm | In various solvents | [3] |
| Emission Maximum (λem) | ~505 nm | In various solvents | [3] |
| Excitation (for Aβ binding) | 465 nm | In assay buffer | [1][2] |
| Emission (for Aβ binding) | 510 nm | In assay buffer | [1][2] |
| Protein Target | Binding Parameter | Value | Assay Conditions | Reference |
| Tubulin | Dissociation Constant (Kd) | 1.12 ± 0.26 µM | 4°C | [4] |
| Amyloid-β (Aβ40) oligomers | - | Significant fluorescence increase | 37°C, with stirring | [1][2] |
Visualizing Experimental Workflows
To aid in the understanding of the experimental procedures, the following diagrams illustrate the workflows for the described assays.
Workflow for Fluorescence Intensity Assay
References
Application Notes and Protocols: 9-(2,2-Dicyanovinyl)julolidine (DCVJ) in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 9-(2,2-Dicyanovinyl)julolidine (DCVJ), a fluorescent molecular rotor, in flow cytometry for the analysis of intracellular viscosity and its potential application in apoptosis detection. Detailed protocols, data presentation guidelines, and workflow visualizations are included to facilitate the integration of this compound into your research.
Introduction to 9-(2,2-Dicyanovinyl)julolidine (this compound)
9-(2,2-Dicyanovinyl)julolidine (this compound) is a fluorescent dye renowned for its sensitivity to the microenvironment's viscosity.[1][2] As a "molecular rotor," its fluorescence quantum yield is low in low-viscosity environments due to the free rotation of the dicyanovinyl group, which promotes non-radiative decay. However, in viscous environments, this rotation is restricted, leading to a significant increase in fluorescence intensity.[1][2] This unique property makes this compound an invaluable tool for probing intracellular environments.
Key Properties of this compound:
| Property | Value | Reference |
| Excitation Maximum | ~450 nm | [1][2] |
| Emission Maximum | ~480 nm (low viscosity) to ~505 nm (high viscosity) | [1][2] |
| Molecular Weight | 249.31 g/mol | --- |
| Solubility | Soluble in DMSO and DMF | [1] |
Application: Measurement of Intracellular Viscosity
Changes in intracellular viscosity are associated with various cellular processes, including cell cycle progression, differentiation, and disease states. This compound allows for the quantification of these changes at a single-cell level using flow cytometry.
Experimental Protocol: Intracellular Viscosity Measurement
This protocol outlines a general procedure for staining live cells with this compound for flow cytometric analysis of intracellular viscosity.
Materials:
-
9-(2,2-Dicyanovinyl)julolidine (this compound)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Suspension cells or trypsinized adherent cells
-
Flow cytometer with a 488 nm laser
Protocol:
-
Cell Preparation:
-
Harvest cells and wash them once with PBS.
-
Resuspend the cell pellet in pre-warmed cell culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
This compound Staining:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.
-
Dilute the this compound stock solution in cell culture medium to a final working concentration. A starting concentration of 1-5 µM is recommended, but this should be optimized for your cell type.
-
Add the this compound working solution to the cell suspension and mix gently.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
After incubation, wash the cells twice with PBS to remove excess this compound. Centrifuge at 300 x g for 5 minutes for each wash.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in PBS.
-
Acquire data on a flow cytometer using a 488 nm laser for excitation.
-
Collect the fluorescence emission in the green channel (e.g., 530/30 nm bandpass filter).
-
Record the mean fluorescence intensity (MFI) of the cell population. An increase in MFI corresponds to an increase in intracellular viscosity.
-
Data Presentation: Intracellular Viscosity
The following table provides an example of how to present quantitative data from a this compound-based intracellular viscosity experiment.
| Cell Type | Treatment | Mean Fluorescence Intensity (MFI) ± SD | Fold Change in MFI (vs. Control) |
| Jurkat | Control | 450 ± 25 | 1.0 |
| Jurkat | Treatment X | 980 ± 50 | 2.18 |
| HeLa | Control | 320 ± 18 | 1.0 |
| HeLa | Treatment Y | 610 ± 35 | 1.91 |
Application: Apoptosis Detection (Proposed Method)
Apoptosis, or programmed cell death, is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and nuclear fragmentation. These events are expected to increase intracellular viscosity. Therefore, this compound fluorescence could serve as a novel indicator of apoptosis.
This proposed protocol combines this compound with a viability dye, such as Propidium Iodide (PI), to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.
Signaling Pathway: Apoptosis and Intracellular Viscosity
The intrinsic and extrinsic apoptosis pathways converge on the activation of caspases, which execute the apoptotic program. Key events leading to potential viscosity changes include:
-
Caspase Activation: Leads to the cleavage of numerous cellular proteins.
-
Cytoskeletal Reorganization: Disassembly of actin filaments and microtubules.
-
Cell Shrinkage (Apoptotic Volume Decrease): Concentration of intracellular components.
-
Chromatin Condensation and Nuclear Fragmentation: Packing of DNA into dense structures.
Apoptotic pathways leading to increased intracellular viscosity.
Experimental Protocol: Apoptosis Detection with this compound and PI
Materials:
-
This compound
-
Propidium Iodide (PI) Staining Solution
-
Annexin V Binding Buffer (optional, for comparison)
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Flow cytometer with 488 nm and 561 nm (or similar) lasers
Protocol:
-
Induction of Apoptosis:
-
Treat cells with an apoptosis-inducing agent at a predetermined concentration and for a specific duration. Include an untreated control.
-
-
Cell Preparation and Staining:
-
Harvest both treated and untreated cells.
-
Follow the this compound staining protocol as described in Section 2.
-
-
PI Co-staining:
-
After the final wash of the this compound staining, resuspend the cell pellet in 1X Annexin V Binding Buffer or PBS.
-
Add PI solution to a final concentration of 1-5 µg/mL.
-
Incubate for 5-15 minutes on ice, protected from light. Do not wash after this step.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Excite this compound with a 488 nm laser and collect emission in the green channel (e.g., 530/30 nm).
-
Excite PI with a 561 nm laser and collect emission in the red channel (e.g., 610/20 nm).
-
Perform compensation to correct for spectral overlap if necessary.
-
Data Analysis and Interpretation
The cell population can be gated into three distinct populations based on this compound and PI fluorescence:
-
Live Cells: Low this compound fluorescence, PI negative.
-
Early Apoptotic Cells: High this compound fluorescence, PI negative.
-
Late Apoptotic/Necrotic Cells: High this compound fluorescence, PI positive.
Gating strategy for apoptosis analysis using this compound and PI.
Data Presentation: Apoptosis Detection
The following table illustrates how to present the quantitative results from a this compound/PI apoptosis assay.
| Treatment | % Live Cells (this compound low, PI-) | % Early Apoptotic (this compound high, PI-) | % Late Apoptotic/Necrotic (this compound high, PI+) |
| Control | 95.2 ± 2.1 | 3.5 ± 1.5 | 1.3 ± 0.8 |
| Staurosporine (4h) | 42.6 ± 4.5 | 38.1 ± 3.2 | 19.3 ± 2.9 |
Experimental Workflow Overview
The following diagram outlines the general experimental workflow for using this compound in flow cytometry.
General experimental workflow for this compound in flow cytometry.
Conclusion
9-(2,2-Dicyanovinyl)julolidine is a powerful tool for investigating intracellular viscosity by flow cytometry. Its fluorescence properties offer a sensitive readout for changes in the cellular microenvironment. The proposed application for apoptosis detection provides a novel approach to studying programmed cell death, potentially offering new insights into the biophysical changes that accompany this fundamental process. Researchers are encouraged to optimize the provided protocols for their specific cell types and experimental systems.
References
Troubleshooting & Optimization
Technical Support Center: DCVJ Background Fluorescence
Welcome to the technical support center for DCVJ-related cellular imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize background fluorescence and achieve high-quality data in your experiments.
Troubleshooting Guide: High Background Fluorescence with this compound
High background fluorescence can obscure your signal of interest and complicate data analysis. The following guide provides a systematic approach to identifying and mitigating common causes of high background when using this compound.
Logical Flow for Troubleshooting
The following diagram outlines a step-by-step process for troubleshooting high background fluorescence in your this compound staining protocol.
Preventing photobleaching of 9-(2,2-Dicyanovinyl)julolidine during imaging
Welcome to the technical support center for 9-(2,2-Dicyanovinyl)julolidine (DCVJ). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent photobleaching of this compound during imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is 9-(2,2-Dicyanovinyl)julolidine (this compound) and what is it used for?
A1: 9-(2,2-Dicyanovinyl)julolidine (this compound) is a fluorescent molecular rotor.[1][2] Its fluorescence is highly sensitive to the viscosity of its microenvironment. This property makes it a valuable tool for measuring viscosity in various systems, including cell membranes and for monitoring processes like protein aggregation and polymerization.[1][3]
Q2: What is photobleaching and why is it a problem when imaging this compound?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, upon exposure to light.[4][5] This process leads to a loss of the fluorescent signal, which can compromise the quality and quantitative accuracy of imaging data.[5] Factors that contribute to photobleaching include high excitation light intensity, long exposure times, and the presence of molecular oxygen.[6]
Q3: What are the primary strategies to minimize this compound photobleaching?
A3: The key strategies to minimize photobleaching for most fluorophores, including this compound, can be categorized as follows:
-
Optimize Imaging Parameters: Reduce the intensity and duration of the excitation light.
-
Use Antifade Reagents: Incorporate commercially available or homemade antifade reagents into your mounting medium or imaging buffer.
-
Control the Chemical Environment: Minimize the presence of molecular oxygen, which can lead to the formation of damaging reactive oxygen species (ROS).
-
Consider Alternative Probes: In some cases, derivatives or other more photostable dyes may be suitable alternatives.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of this compound fluorescence signal during time-lapse imaging. | High excitation laser power. | Reduce the laser power to the lowest level that provides a sufficient signal-to-noise ratio. |
| Long exposure times for each frame. | Decrease the exposure time per frame. If the signal is too weak, consider using a more sensitive detector or increasing the camera gain. | |
| Continuous exposure to the excitation light. | Use an acousto-optic tunable filter (AOTF) or a shutter to only illuminate the sample during image acquisition. | |
| Significant signal loss after acquiring a Z-stack. | Repeated exposure of the same focal plane. | Minimize the number of Z-stack slices to what is essential for the experiment. Increase the step size if possible. |
| This compound signal fades quickly in live-cell imaging. | Phototoxicity and photobleaching due to oxygen. | Use a live-cell imaging buffer containing an oxygen scavenging system (e.g., glucose oxidase and catalase) and a reducing agent. Consider using a commercially available live-cell antifade reagent. |
| Inconsistent fluorescence intensity between samples. | Different levels of photobleaching due to variations in imaging setup time. | Standardize the time from sample preparation to imaging. Use a consistent protocol for focusing and finding the region of interest to minimize light exposure before acquisition. |
Experimental Protocols
Protocol 1: Preparation of an n-Propyl Gallate (nPG) Antifade Mounting Medium for Fixed Samples
This protocol describes how to prepare a common, lab-made antifade mounting medium.
Materials:
-
n-propyl gallate (Sigma P3130 or equivalent)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS) stock solution
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
Procedure:
-
Prepare a 10X PBS stock solution.
-
Prepare a 20% (w/v) stock solution of n-propyl gallate in DMSO. Note: n-propyl gallate does not dissolve well in aqueous solutions.
-
In a conical tube, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol.
-
Slowly add 0.1 part of the 20% n-propyl gallate stock solution to the PBS/glycerol mixture while stirring rapidly.
-
Store the final mounting medium in aliquots at -20°C, protected from light.
Protocol 2: General Workflow for Using a Commercial Antifade Reagent
This protocol provides a general workflow for using a commercial antifade reagent with this compound for imaging fixed cells.
Materials:
-
Cells stained with this compound on a coverslip.
-
Phosphate-Buffered Saline (PBS).
-
Commercial antifade mounting medium (e.g., ProLong™ Gold Antifade Mountant, VECTASHIELD® Antifade Mounting Medium).
-
Microscope slide.
-
Nail polish or sealant.
Procedure:
-
After the final this compound staining and wash steps, remove any excess buffer from the coverslip.
-
Place a drop of the commercial antifade mounting medium onto the microscope slide.
-
Carefully invert the coverslip with the cells facing down onto the drop of mounting medium, avoiding air bubbles.
-
Allow the mounting medium to cure according to the manufacturer's instructions. This may take several hours at room temperature in the dark.
-
Seal the edges of the coverslip with nail polish or a laboratory sealant to prevent drying and movement.
-
The slide is now ready for imaging. Store slides at 4°C in the dark.
Visualizing Experimental Concepts
Caption: Simplified signaling pathway of this compound photobleaching.
Caption: Experimental workflow to reduce this compound photobleaching.
References
Improving signal-to-noise ratio with DCVJ probe
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using the DCVJ (9-(dicyanovinyl)julolidine) probe in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the this compound probe?
A1: this compound is a fluorescent molecular rotor. Its fluorescence quantum yield is highly sensitive to the viscosity of its microenvironment. In low-viscosity environments, the dicyanovinyl and julolidine groups of the this compound molecule can rotate freely, which leads to non-radiative decay and low fluorescence. However, in a viscous or spatially constrained environment, this intramolecular rotation is restricted, forcing the excited molecule to decay via radiative pathways, resulting in a significant increase in fluorescence intensity.[1][2][3]
Q2: What are the primary applications of the this compound probe?
A2: this compound is a versatile probe used to study various biological phenomena where changes in microviscosity or molecular crowding occur. Key applications include:
-
Monitoring Protein Aggregation: this compound can detect the early stages of protein aggregation, such as the formation of amyloid-beta oligomers, by binding to these aggregates and exhibiting increased fluorescence.[1][4][5]
-
Studying Tubulin Polymerization: The probe's fluorescence increases upon binding to tubulin and changes distinctly between different polymorphic structures like microtubules and sheets.[3][6]
-
Measuring Membrane Viscosity: this compound can be used to assess the viscosity of cell membranes and lipid bilayers.[6][7]
-
Investigating Cellular Processes: It has been used to monitor processes like mast cell degranulation.[6]
Q3: What are the excitation and emission wavelengths for this compound?
A3: The spectral properties of this compound can vary slightly depending on the solvent and its binding state. However, the general ranges are provided in the table below.
| Parameter | Wavelength (nm) |
| Excitation Maximum | ~450 - 490[2][8] |
| Emission Maximum (low viscosity) | ~480[8] |
| Emission Maximum (high viscosity) | ~500 - 510[1][8] |
| Secondary Emission Peak (Excimer) | ~570 - 575[1][4] |
Q4: How should I prepare and store a this compound stock solution?
A4: this compound is a crystalline solid that is soluble in organic solvents like DMSO and DMF.[8] For aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute it with the desired buffer.[8] Stock solutions should be stored at -20°C.[8] It is advisable to prepare fresh aqueous working solutions daily.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Signal-to-Noise Ratio | 1. Low probe concentration: Insufficient this compound to generate a detectable signal. 2. Low viscosity environment: The experimental conditions do not sufficiently restrict the rotation of the this compound molecule. 3. Photobleaching: The fluorophore is being destroyed by prolonged exposure to excitation light.[9] 4. Incorrect filter sets: The excitation and emission filters on the instrument are not optimal for this compound. | 1. Optimize probe concentration: Perform a concentration titration to find the optimal this compound concentration for your assay. 2. Confirm environmental changes: Ensure that your experimental setup is inducing the expected change in viscosity or molecular crowding. 3. Minimize light exposure: Reduce the intensity and duration of the excitation light. Use a neutral density filter if available. Image a fresh field of view for each time point if possible.[9] 4. Use appropriate filters: Ensure your microscope or plate reader is equipped with filters that match the excitation and emission spectra of this compound. |
| High Background Fluorescence | 1. Probe aggregation: At high concentrations, this compound can form aggregates that may contribute to background fluorescence. 2. Non-specific binding: The probe may be binding to other cellular components or surfaces. 3. Autofluorescence: The sample itself may be fluorescent at the excitation/emission wavelengths of this compound. | 1. Use optimal probe concentration: Avoid using excessively high concentrations of this compound. 2. Include wash steps: If possible in your protocol, include gentle wash steps after probe incubation to remove unbound this compound. 3. Use a control: Image an unstained sample under the same conditions to assess the level of autofluorescence. |
| Inconsistent or Irreproducible Results | 1. Variability in probe concentration: Inaccurate pipetting or dilution of the this compound stock solution. 2. Temperature fluctuations: Temperature can affect both the viscosity of the medium and the rate of biological processes.[10] 3. Sample degradation: The biological sample may not be stable over the course of the experiment. | 1. Ensure accurate dilutions: Use calibrated pipettes and prepare fresh dilutions for each experiment. 2. Maintain constant temperature: Use a temperature-controlled stage or incubator during the experiment. 3. Assess sample stability: Run control experiments to ensure the stability of your sample over the experimental time frame. |
| Unexpected Spectral Shifts | 1. Formation of excimers: At high local concentrations, two or more this compound molecules can interact to form an excited-state dimer (excimer), which has a red-shifted emission.[1][4] 2. Solvent polarity: The emission spectrum of this compound can be influenced by the polarity of the solvent.[11] | 1. Analyze the full spectrum: The appearance of a second peak around 570-575 nm can be indicative of excimer formation and may provide additional information about the molecular packing of your target.[1][4] 2. Maintain consistent buffer conditions: Ensure the polarity of your buffer system is consistent across experiments. |
Experimental Protocols
Protocol 1: Monitoring Amyloid-Beta (Aβ) Aggregation
This protocol is adapted from studies on the detection of early Aβ oligomers.[1][6]
Materials:
-
Aβ peptide stock solution (e.g., Aβ40 or Aβ42)
-
This compound stock solution (in DMSO)
-
Aggregation buffer (e.g., PBS, pH 7.4)
-
Fluorescence plate reader or spectrofluorometer with temperature control
Method:
-
Prepare the Reaction Mixture:
-
In a microplate well or cuvette, add the aggregation buffer.
-
Add the this compound stock solution to a final concentration of 1 µM.
-
Initiate the aggregation by adding the Aβ peptide stock solution to a final concentration of 8-10 µM.
-
-
Set Up the Instrument:
-
Set the temperature to 37°C.
-
Set the excitation wavelength to 465 nm.
-
Set the emission scan range from 480 nm to 600 nm.
-
-
Acquire Data:
-
Immediately after adding the Aβ peptide, start acquiring fluorescence spectra at regular intervals (e.g., every 10 minutes for Aβ40).
-
Ensure constant stirring of the sample if using a cuvette-based instrument.
-
-
Analyze Data:
-
Plot the fluorescence intensity at 510 nm (monomer peak) and 575 nm (excimer peak, if present) as a function of time.
-
An increase in fluorescence intensity over time indicates the formation of Aβ aggregates.
-
Visualizations
Caption: Workflow for monitoring protein aggregation using this compound.
Caption: Troubleshooting logic for low signal-to-noise ratio.
References
- 1. Fluorescent Probe this compound Shows High Sensitivity for Characterization of Amyloid β-Peptide Early in the Lag Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. Fluorescent molecular rotors: a new class of probes for tubulin structure and assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent Probe this compound Shows High Sensitivity for Characterization of Amyloid β-Peptide Early in the Lag Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00334E [pubs.rsc.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. m.youtube.com [m.youtube.com]
- 11. A Method for High‐Throughput Measurements of Viscosity in Sub‐micrometer‐Sized Membrane Systems - PMC [pmc.ncbi.nlm.nih.gov]
DCVJ aggregation issues and how to solve them
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the use of DCVJ (9-(dicyanovinyl)julolidine), a fluorescent molecular rotor for viscosity measurements.
Frequently Asked Questions (FAQs)
Q1: My this compound fluorescence signal is weak or non-existent. What could be the issue?
A weak or absent signal is often a primary indicator of this compound aggregation. When this compound molecules aggregate, their fluorescence is typically quenched. This aggregation is primarily caused by the dye's poor water solubility and hydrophobic nature, leading to the formation of non-fluorescent H-aggregates.[1][2]
Q2: What are the main factors that cause this compound to aggregate in my experiments?
Several factors can promote the aggregation of this compound and other fluorescent dyes in aqueous solutions.[3][4][5] These include:
-
High Concentration: Exceeding the optimal monomeric concentration range can lead to self-aggregation.
-
Aqueous Solutions: this compound is hydrophobic and tends to aggregate in water to minimize its contact with polar water molecules.[1][2]
-
High Ionic Strength: The presence of salts in the buffer can increase the propensity for aggregation.[3]
-
Low Temperature: Lower temperatures can sometimes enhance aggregation.
-
Improper Solvent Exchange: Rapidly diluting a concentrated DMSO stock of this compound into an aqueous buffer can cause it to precipitate or form aggregates.
Q3: At what concentration should I use this compound to avoid aggregation?
To maintain a monomeric state, a working concentration of 1 µM this compound is recommended for most steady-state and kinetics measurements.[6] At this concentration, the emission spectrum should show a single monomeric peak around 510 nm.[6] It is crucial to perform a concentration-dependent experiment to confirm the optimal, non-aggregating concentration for your specific experimental conditions.
Q4: How should I prepare my this compound working solution to prevent aggregation?
Proper solution preparation is critical. This compound is soluble in DMSO at concentrations up to 62 mg/mL (with the aid of ultrasonic agitation), but has poor solubility in water.[2][7]
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO.
-
To prepare the final working solution, dilute the DMSO stock into your aqueous buffer or cell culture medium. It is crucial to vortex or stir the buffer while adding the dye stock to ensure rapid and uniform mixing, which minimizes the formation of aggregates.
-
Never add the aqueous buffer to the concentrated DMSO stock.
Troubleshooting Guide: this compound Aggregation Issues
This guide provides structured solutions to common problems encountered during experiments with this compound.
| Problem / Observation | Potential Cause | Recommended Solution |
| Low or no fluorescence signal | This compound Aggregation: The dye has formed non-fluorescent aggregates.[1][3] | 1. Verify Concentration: Ensure the final this compound concentration is at or below 1 µM.[6] 2. Optimize Dilution: Re-prepare the working solution by adding the DMSO stock to the aqueous buffer with vigorous stirring. 3. Consider Solvents: If compatible with your experiment, consider adding a small percentage of a co-solvent like ethanol to the final aqueous solution to improve this compound solubility. |
| Inconsistent or noisy fluorescence readings | Partial Aggregation: A mix of monomers and aggregates exists in the solution, leading to fluctuating signals. | 1. Filter the Solution: Use a 0.22 µm syringe filter to remove larger aggregates from the working solution before use. 2. Sonication: Briefly sonicate the final working solution to help break up small aggregates. |
| Fluorescence spectrum shows a blue-shifted shoulder or a new red-shifted peak | H- or J-Aggregate Formation: These are specific types of dye aggregates with distinct spectral properties. H-aggregates often result in a blue-shifted absorption and quenched fluorescence.[1][5] A red-shifted peak may indicate the formation of an "excimer" (an excited-state dimer).[8][9] | 1. Lower Concentration: This is the most effective way to reduce the formation of both H- and J-aggregates. 2. Analyze Spectrum: The presence of an excimer peak (around 575 nm for this compound) can sometimes be used to report on specific molecular interactions, but for viscosity measurements, it indicates the dye is not in its desired monomeric state.[8] |
| Dye precipitates out of solution over time | Poor Solubility: The concentration of this compound exceeds its solubility limit in the aqueous buffer.[2] | 1. Reduce Final DMSO Concentration: Ensure the final percentage of DMSO in your working solution is low enough (typically <1%) to not affect the biological system, but high enough to aid solubility. 2. Prepare Fresh: Prepare the this compound working solution immediately before use. Do not store dilute aqueous solutions of this compound. |
Experimental Protocols & Workflows
Protocol: Measuring Cellular Viscosity with this compound
This protocol outlines a general method for staining live cells with this compound to measure intracellular viscosity.
1. Reagent Preparation:
- This compound Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.
- Cell Culture Medium: Use the appropriate culture medium for your cells.
- Imaging Buffer: A buffered saline solution like PBS (phosphate-buffered saline) or HBSS (Hank's Balanced Salt Solution) is typically used for the final imaging step.
2. Cell Preparation:
- Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and allow them to adhere and grow to the desired confluency (typically 60-80%).
3. This compound Staining:
- Warm the cell culture medium and imaging buffer to 37°C.
- Prepare a 1 µM this compound working solution by diluting the 1 mM DMSO stock 1:1000 into the pre-warmed culture medium. Mix thoroughly by vortexing immediately.
- Remove the existing medium from the cells and replace it with the this compound-containing medium.
- Incubate the cells for 30 minutes at 37°C in a CO2 incubator, protected from light.
4. Imaging:
- After incubation, gently wash the cells twice with pre-warmed imaging buffer (e.g., PBS) to remove any excess, non-internalized dye.
- Add fresh imaging buffer to the cells.
- Proceed with fluorescence imaging. For this compound, typical settings are:
- Excitation Wavelength: ~465-489 nm[10]
- Emission Range: ~480-600 nm[10]
- Viscosity changes are correlated with the fluorescence intensity or the fluorescence lifetime of this compound.
Workflow for this compound Experimentation and Troubleshooting
The following diagram illustrates a logical workflow for a typical this compound experiment, incorporating key decision points for troubleshooting aggregation issues.
Caption: Logical workflow for this compound experiments and troubleshooting.
Signaling Pathway: this compound as a Viscosity Probe
This compound does not participate in a signaling pathway itself. Instead, it acts as a reporter for changes in the physical properties (viscosity) of its microenvironment, which can be altered by various signaling events. For example, apoptosis can lead to changes in membrane viscosity.
Caption: Mechanism of this compound as a fluorescent viscosity sensor.
References
- 1. ATTO-TEC GmbH - Dye-Aggregation [atto-tec.com]
- 2. Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00334E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cause, Regulation and Utilization of Dye Aggregation in Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent Probe this compound Shows High Sensitivity for Characterization of Amyloid β-Peptide Early in the Lag Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. Fluorescent Probe this compound Shows High Sensitivity for Characterization of Amyloid β-Peptide Early in the Lag Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of excimer formation of 9-(dicyano-vinyl)julolidine by the macrocyclic hosts - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. medchemexpress.com [medchemexpress.com]
Correcting for environmental effects on DCVJ fluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when using 9-(2,2-Dicyanovinyl)julolidine (DCVJ) as a fluorescent molecular rotor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its fluorescence work?
A1: this compound is a fluorescent dye known as a "molecular rotor." Its fluorescence is highly sensitive to the viscosity of its immediate environment. In low-viscosity environments, the dicyanovinyl group of the molecule can rotate freely, which leads to non-radiative decay and low fluorescence (quenching).[1][2] When the viscosity of the solvent increases, this internal rotation is restricted, causing a significant increase in the fluorescence quantum yield and intensity.[1][3] This property allows this compound to be used as a probe to measure microviscosity in various systems, including cell membranes and protein solutions.[4][5]
Q2: My this compound fluorescence signal is weak. What are the possible causes?
A2: Weak fluorescence signals can be attributed to several factors:
-
Low Environmental Viscosity: The primary reason for low this compound fluorescence is a low-viscosity environment where the rotor is not restricted.[1]
-
Low this compound Concentration: Insufficient dye concentration will naturally lead to a weak signal. However, be aware that excessively high concentrations can lead to aggregation-caused quenching.
-
Photobleaching: Like many fluorophores, this compound can be susceptible to photobleaching (fading) upon prolonged exposure to excitation light.
-
Incorrect Excitation/Emission Wavelengths: Ensure your instrument is set to the optimal excitation (around 450-460 nm) and emission (around 480-510 nm) wavelengths for this compound.[1][6]
-
Solvent Polarity: In some cases, highly polar solvents can lead to a decrease in fluorescence intensity.[5]
Q3: Can changes in temperature affect my this compound fluorescence measurements?
A3: Yes, temperature is a critical factor. An increase in temperature generally leads to a decrease in the viscosity of the medium, which in turn allows for more rotational freedom of the this compound molecule and results in decreased fluorescence intensity.[7] Conversely, a decrease in temperature typically increases viscosity and enhances fluorescence. It is crucial to maintain a constant and controlled temperature throughout your experiments.
Q4: How does solvent polarity influence this compound fluorescence?
A4: While this compound is primarily known for its viscosity sensitivity, solvent polarity can also influence its fluorescent properties. Changes in solvent polarity can sometimes cause a spectral shift (solvatochromism) in the emission wavelength.[5][8] However, for this compound, the effect on the peak emission wavelength is often less pronounced compared to its significant intensity changes with viscosity.[5] Some studies have noted that polar aprotic solvents might lead to higher intensities than predicted by viscosity alone.[5]
Q5: I am observing high background fluorescence in my cellular experiments. What can I do?
A5: High background fluorescence can arise from this compound binding to other cellular components, such as proteins or leaking into the cytoplasm.[4] To mitigate this, consider the following:
-
Optimize Staining Concentration and Time: Use the lowest effective concentration of this compound and minimize the incubation time to reduce non-specific binding.
-
Washing Steps: Include thorough washing steps after staining to remove unbound dye.
-
Use of Modified Probes: For membrane-specific studies, consider using derivatives like FCVJ, which has improved membrane localization and photostability.[4]
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Fluorescence Readings
This guide addresses variability in this compound fluorescence measurements that are not attributable to the experimental variable of interest.
-
Symptom: Significant variation in fluorescence intensity between replicate samples or experiments.
-
Potential Cause: Fluctuations in environmental parameters.
-
Troubleshooting Workflow:
-
Experimental Protocol: Temperature Correction
-
Calibration Curve: Prepare a series of viscosity standards (e.g., glycerol-water mixtures) of known viscosities.
-
Measure the fluorescence intensity of this compound in each standard at a range of temperatures (e.g., 20-40°C in 2°C increments).
-
For each temperature, plot log(Fluorescence Intensity) vs. log(Viscosity). This relationship is often linear.
-
Sample Measurement: Measure the fluorescence of your experimental sample at its specific temperature.
-
Correction: Use the calibration curve generated at the same temperature to determine the viscosity of your sample. Alternatively, if the temperature of your sample varies slightly, you can use the multi-temperature calibration data to interpolate and correct the viscosity reading. A study has shown that fluorescence brightness of this compound can report viscosity irrespective of temperature by calibrating with solvents of known viscosity at different temperatures. [9]
-
Issue 2: Distinguishing Between Viscosity and Polarity Effects
This guide helps to determine whether a change in this compound fluorescence is due to a change in microviscosity or the polarity of the environment.
-
Symptom: An unexpected change in fluorescence intensity that could be due to either viscosity or a change in the chemical environment.
-
Logical Framework:
Framework to differentiate viscosity and polarity effects. -
Experimental Protocol: Solvent Comparison
-
Objective: To decouple the effects of viscosity and polarity.
-
Materials: A set of solvents with varying polarities and viscosities (see table below). This compound stock solution.
-
Procedure: a. Prepare solutions of this compound in each of the selected solvents at the same concentration. b. Measure the fluorescence emission spectrum (e.g., 470 nm to 600 nm) for each solution using a fixed excitation wavelength (e.g., 455 nm). c. Record the peak emission wavelength and the maximum fluorescence intensity.
-
Analysis: a. A significant shift in the peak emission wavelength between solvents of different polarities indicates a sensitivity to polarity. [5] b. A strong correlation between fluorescence intensity and solvent viscosity, without a major shift in emission wavelength, confirms that the primary response is to viscosity. [5][10]
-
Data Presentation
Table 1: Environmental Effects on this compound Fluorescence
| Parameter | Effect on Fluorescence Intensity | Effect on Emission Wavelength | Correction/Control Strategy |
| Increased Viscosity | Increases [3] | Minimal shift [5] | Use viscosity standards for calibration. |
| Increased Temperature | Decreases (due to lower viscosity) [7] | Minimal shift | Maintain strict temperature control; perform temperature-dependent calibration. [9] |
| Increased Polarity | Variable, can decrease [5] | Can cause a bathochromic (red) shift [8] | Compare with measurements in solvents of varying polarity. |
| Photobleaching | Decreases over time | None | Minimize exposure time and excitation light intensity. |
Table 2: Spectroscopic Properties of this compound in Different Solvents
| Solvent | Viscosity (cP at 20°C) | Polarity (Dielectric Constant) | Approx. Excitation Max (nm) | Approx. Emission Max (nm) | Relative Quantum Yield |
| Methanol | 0.59 | 32.7 | ~455 | ~480-500 | Low |
| Ethanol | 1.20 | 24.5 | ~455 | ~490-505 | Moderate |
| Ethylene Glycol | 19.9 | 37.7 | ~460 | ~500-510 | High |
| Glycerol | 1412 | 42.5 | ~465 | ~510 | Very High [1] |
Note: Exact spectral values can vary slightly based on instrument and specific experimental conditions.
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action
The fluorescence of this compound is governed by its molecular conformation, which is influenced by the viscosity of its environment. This can be visualized as a transition between a low-fluorescence "twisted" state and a high-fluorescence "planar" state.
References
- 1. Fluorescent Probe this compound Shows High Sensitivity for Characterization of Amyloid β-Peptide Early in the Lag Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. interchim.fr [interchim.fr]
- 4. Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00334E [pubs.rsc.org]
- 5. Environment-sensitive behavior of fluorescent molecular rotors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. A Method for High‐Throughput Measurements of Viscosity in Sub‐micrometer‐Sized Membrane Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
Troubleshooting DCVJ staining variability in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in DCVJ (9-(2,2-Dicyanovinyl)julolidine) staining experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound staining in a question-and-answer format.
Q1: Why is my this compound fluorescence signal weak or absent?
A1: A weak or absent signal can be due to several factors:
-
Incorrect Filter Sets: Ensure you are using the appropriate excitation and emission filters for this compound. The optimal excitation is around 450-490 nm, with emission peaking between 490-505 nm.[1][2]
-
Low this compound Concentration: The concentration of this compound may be too low for detection. A typical starting concentration for in vitro assays is 1 µM.[1] For cellular imaging, you may need to optimize the concentration.
-
Photobleaching: this compound, like many fluorophores, is susceptible to photobleaching. Minimize exposure to excitation light and use an anti-fade mounting medium if applicable.
-
Low Target Abundance: If this compound's binding target (e.g., aggregated protein, specific cellular structure) is not present in sufficient quantity, the fluorescence enhancement will be minimal.
-
Quenching: Components in your buffer or media could be quenching the fluorescence.
Q2: My this compound staining shows high background fluorescence. How can I reduce it?
A2: High background can obscure your signal and is often caused by:
-
Excess this compound Concentration: Using too high a concentration of this compound can lead to non-specific binding and high background. Titrate your this compound concentration to find the optimal balance between signal and background.
-
Dye Aggregation: this compound has poor water solubility and can aggregate at higher concentrations, which can contribute to background fluorescence.[3] Ensure your stock solution is properly dissolved and consider sonicating it briefly before use.
-
Binding to Serum Proteins: this compound has a tendency to bind to serum proteins.[3] If you are working with cells cultured in serum-containing media, consider washing the cells with a serum-free buffer before and after staining.
-
Insufficient Washing: Ensure adequate washing steps after staining to remove unbound dye.
Q3: I'm observing significant variability in fluorescence intensity between replicate experiments. What could be the cause?
A3: Inconsistent results are a common challenge. Here are the likely culprits:
-
Inconsistent this compound Stock Preparation: Due to its poor water solubility, preparing a consistent working solution is critical.[3] Always dissolve this compound in a suitable organic solvent like DMSO first, and then dilute it into your aqueous buffer.[4] Avoid repeated freeze-thaw cycles of the stock solution.
-
Variable Incubation Times and Temperatures: The binding of this compound and the cellular processes being studied can be sensitive to time and temperature. Maintain consistent incubation parameters across all experiments. For live-cell imaging, ensure the temperature is maintained at 37°C.[1]
-
Cell Health and Density: The physiological state of your cells can affect viscosity and, therefore, this compound fluorescence. Ensure your cells are healthy and seeded at a consistent density.
-
Buffer Composition: Changes in buffer viscosity or polarity can directly impact this compound's fluorescence quantum yield.[2] Use the same buffer composition for all related experiments.
Q4: Can I use this compound for fixed-cell imaging?
A4: this compound is primarily used for live-cell imaging and in vitro assays where it can report on dynamic changes in viscosity. Fixation processes can alter the microenvironment that this compound reports on, potentially leading to misleading results. It is generally not recommended for fixed-cell applications.
Quantitative Data Summary
The following table summarizes key quantitative data for working with this compound.
| Parameter | Value | Reference |
| Excitation Maximum | ~450-490 nm | [1][2] |
| Emission Maximum | ~490-505 nm | [1][2] |
| Recommended Starting Concentration (In Vitro Assays) | 1 µM | [1] |
| Solubility | Soluble in DMSO and DMF (~20 mg/ml), sparingly soluble in aqueous buffers. | [4] |
Experimental Protocols
Protocol 1: Analysis of Amyloid Beta (Aβ) Aggregation using this compound
This protocol is adapted from studies monitoring the formation of Aβ oligomers.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Aβ peptide stock solution (e.g., 80 µM)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Fluorometer or plate reader with appropriate filters
Procedure:
-
Prepare the this compound working solution: Dilute the 1 mM this compound stock solution in assay buffer to a final concentration of 1 µM.
-
Initiate Aggregation: In a suitable microplate or cuvette, add the Aβ peptide stock solution to the this compound working solution. The final concentrations should be in the range of 1 µM this compound and 8 µM Aβ.
-
Incubation: Incubate the mixture at 37°C. If using a plate reader, set it to maintain this temperature.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 10 minutes) with excitation at ~465 nm and emission scanned from 480-600 nm. An increase in fluorescence at ~510 nm indicates this compound binding to Aβ oligomers.
Protocol 2: General Protocol for Live-Cell Imaging with this compound
This protocol provides a general guideline for staining live cells with this compound. Optimization will be required for specific cell types and experimental conditions.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Live cells cultured on imaging-compatible plates or coverslips
-
Serum-free cell culture medium or imaging buffer (e.g., HBSS)
-
Confocal or fluorescence microscope with environmental control (37°C, 5% CO2)
Procedure:
-
Prepare Staining Solution: Dilute the 1 mM this compound stock solution in serum-free medium or imaging buffer to the desired final concentration (typically in the range of 1-10 µM; this should be optimized).
-
Cell Preparation: Wash the cells once with warm serum-free medium or imaging buffer to remove any residual serum.
-
Staining: Remove the wash buffer and add the this compound staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells two to three times with warm serum-free medium or imaging buffer to remove unbound dye.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters and an environmental chamber to maintain the cells at 37°C and 5% CO2.
Visualizations
Troubleshooting this compound Staining Variability
Caption: A flowchart for troubleshooting common issues in this compound staining experiments.
General Experimental Workflow for this compound Staining
Caption: A generalized workflow for live-cell staining and imaging using this compound.
References
Technical Support Center: Optimization of DCVJ Concentration for Live-Cell Imaging
Welcome to the technical support center for the use of DCVJ (9-(2,2-Dicyanovinyl)julolidine) in live-cell imaging. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to help you optimize your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound concentration for live-cell imaging.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Fluorescence Signal | 1. Suboptimal this compound Concentration: The concentration of this compound is too low for detection by the imaging system. 2. Insufficient Incubation Time: The dye has not had enough time to penetrate the cells and bind to its target structures. 3. Low Target Abundance: The target structures (e.g., polymerized actin or tubulin) are not abundant in the cells of interest. 4. Incorrect Filter Sets: The excitation and emission filters on the microscope are not aligned with the spectral properties of this compound (Absorption/Emission ~489/505 nm).[1] 5. Photobleaching: The fluorescent signal has been diminished by excessive exposure to excitation light. | 1. Increase this compound Concentration: Perform a concentration titration to find the optimal concentration. Start with a range of 0.5 µM to 10 µM. 2. Optimize Incubation Time: Increase the incubation time. Test a range from 15 minutes to 1 hour. 3. Use Positive Controls: Use a cell line known to have a well-developed cytoskeleton or induce polymerization of the cytoskeleton if experimentally feasible. 4. Verify Microscope Settings: Ensure you are using appropriate filters for fluorescein (FITC) or similar fluorophores. 5. Minimize Light Exposure: Reduce the intensity and duration of the excitation light. Use a neutral density filter if possible during initial focusing. |
| High Background Fluorescence | 1. Excess this compound Concentration: The concentration of the dye is too high, leading to unbound dye in the media and non-specific binding within the cell. 2. Serum Protein Binding: this compound has a tendency to bind to serum proteins in the culture medium, which can increase background fluorescence. 3. Autofluorescence: The cells or the culture medium itself may be autofluorescent at the excitation/emission wavelengths of this compound. 4. Poor Water Solubility: this compound has poor water solubility which may lead to the formation of fluorescent aggregates. | 1. Decrease this compound Concentration: Reduce the concentration of this compound in your staining solution. 2. Wash Steps: After incubation, wash the cells with fresh, serum-free medium or phosphate-buffered saline (PBS) to remove unbound dye. 3. Use Phenol Red-Free Medium: For imaging, use a medium that does not contain phenol red, as it can be a source of background fluorescence. 4. Prepare Fresh Solutions: Prepare this compound stock solutions in a suitable solvent like DMSO and dilute to the final concentration in aqueous buffer immediately before use to minimize aggregation. |
| Cell Toxicity or Altered Cell Behavior | 1. High this compound Concentration: The concentration of this compound is high enough to be cytotoxic. 2. Prolonged Incubation: Extended exposure to the dye, even at lower concentrations, can be detrimental to cell health. 3. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration used. 4. Phototoxicity: The interaction of the excitation light with the fluorescent dye can generate reactive oxygen species, which are harmful to cells. | 1. Perform a Cytotoxicity Assay: Determine the optimal, non-toxic concentration of this compound for your specific cell line using a viability assay (e.g., Trypan Blue exclusion, Calcein-AM/EthD-1 staining). 2. Reduce Incubation Time: Use the shortest incubation time that provides an adequate signal. 3. Limit Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.5%). 4. Minimize Light Exposure: Use the lowest possible excitation light intensity and exposure time. Consider using time-lapse imaging with longer intervals between acquisitions. |
| Signal Fades Quickly (Photobleaching) | 1. High Excitation Light Intensity: Intense illumination rapidly destroys the fluorophore. 2. Long Exposure Times: Prolonged exposure to the excitation light increases the rate of photobleaching. 3. High Oxygen Concentration: The presence of molecular oxygen can accelerate photobleaching. | 1. Reduce Light Intensity: Use a lower laser power or a neutral density filter. 2. Optimize Exposure Time: Use the shortest exposure time that provides a good signal-to-noise ratio. 3. Use Antifade Reagents: If compatible with your live-cell setup, consider using a commercial antifade reagent in your imaging medium. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for live-cell imaging?
A1: this compound (9-(2,2-Dicyanovinyl)julolidine) is a fluorescent molecular rotor. Its fluorescence is highly dependent on the viscosity of its microenvironment. In a low-viscosity environment, the molecule can freely rotate, which quenches its fluorescence. When it binds to structures within the cell, such as polymerized actin and tubulin, or partitions into the lipid bilayer of the plasma membrane, its rotation is restricted, leading to a significant increase in fluorescence intensity.[1] This property allows for the visualization of these cellular components and the study of processes that involve changes in their organization or local viscosity.
Q2: What is a good starting concentration for this compound in live-cell imaging?
A2: A good starting point for this compound concentration is typically in the low micromolar range. We recommend performing a titration from 0.5 µM to 10 µM to determine the optimal concentration for your specific cell type and imaging setup. The ideal concentration will provide a strong signal with minimal background and no observable cytotoxicity. For in vitro studies of amyloid-beta aggregation, a concentration of 1 µM has been used.[1]
Q3: How long should I incubate my cells with this compound?
A3: Incubation time should also be optimized. A typical starting point is 15 to 30 minutes at 37°C. Shorter incubation times may not be sufficient for the dye to enter the cells and bind to its targets, while longer times can lead to cytotoxicity.
Q4: Can I use this compound to measure changes in plasma membrane viscosity?
A4: Yes, this compound can be used to probe the viscosity of the plasma membrane. However, it is important to note that this compound can also bind to cytoskeletal elements. To specifically study the plasma membrane, it is crucial to use imaging techniques with high spatial resolution, such as confocal or TIRF microscopy, to isolate the signal from the cell membrane.
Q5: What are the excitation and emission wavelengths for this compound?
A5: The approximate absorption (excitation) maximum of this compound is 489 nm, and its emission maximum is 505 nm.[1] These spectral properties make it compatible with standard FITC/GFP filter sets on most fluorescence microscopes.
Experimental Protocols
Protocol: Live-Cell Imaging of the Cytoskeleton with this compound
This protocol provides a general guideline for staining the cytoskeleton in live cells with this compound. Optimization of concentrations and incubation times is highly recommended for each cell type and experimental condition.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Cells cultured on a suitable imaging dish (e.g., glass-bottom dish)
Procedure:
-
Prepare a this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO to create a 1 mM stock solution.
-
Store the stock solution at -20°C, protected from light and moisture.
-
-
Cell Preparation:
-
Culture your cells to the desired confluency (typically 50-70%) on an imaging dish.
-
Ensure the cells are healthy and in the logarithmic growth phase.
-
-
Staining:
-
Prepare a fresh staining solution by diluting the this compound stock solution in pre-warmed (37°C) serum-free imaging medium to the desired final concentration (start with a range of 1-5 µM).
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed imaging medium to remove unbound dye and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Image the cells on a fluorescence microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO2).
-
Use a filter set appropriate for this compound (e.g., FITC/GFP channel).
-
Minimize light exposure to reduce phototoxicity and photobleaching by using the lowest possible excitation intensity and shortest exposure time that provides a good signal-to-noise ratio.
-
Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times for this compound
| Cell Type | Starting Concentration Range | Recommended Incubation Time | Notes |
| Adherent Cell Lines (e.g., HeLa, U2OS) | 1 - 5 µM | 15 - 30 minutes | Optimization is critical. Monitor for signs of cytotoxicity. |
| Neurons | 0.5 - 2 µM | 10 - 20 minutes | Neurons can be more sensitive; start with lower concentrations and shorter incubation times. |
| Immune Cells (in suspension) | 2 - 10 µM | 20 - 45 minutes | May require higher concentrations due to cell morphology and uptake efficiency. |
| Mast Cells | Not specified, but used for degranulation studies[1] | Not specified | Used to monitor the kinetic process of degranulation.[1] |
Note: The concentrations provided are general starting points. The optimal concentration for your specific experiment must be determined empirically.
Visualizations
Caption: Experimental workflow for live-cell imaging with this compound.
Caption: Troubleshooting workflow for this compound optimization.
References
Technical Support Center: Quenching Effects on 9-(2,2-Dicyanovinyl)julolidine (DCVJ) Fluorescence
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding fluorescence quenching studies involving 9-(2,2-Dicyanovinyl)julolidine (DCVJ).
Frequently Asked Questions (FAQs)
Q1: What is 9-(2,2-Dicyanovinyl)julolidine (this compound) and why is its fluorescence sensitive to the environment?
A1: 9-(2,2-Dicyanovinyl)julolidine (this compound) is a fluorescent molecular rotor.[1][2] Its structure consists of a julolidine group (electron donor) and a dicyanovinyl group (electron acceptor). Upon photoexcitation, the molecule can undergo intramolecular rotation around the single bond connecting these two groups. In environments with low viscosity, this rotation is rapid and provides a non-radiative pathway for the excited state to decay, leading to low fluorescence quantum yield (quenching).[3] Conversely, in viscous environments or when bound to macromolecules, this intramolecular rotation is restricted, which closes the non-radiative decay channel and results in a significant increase in fluorescence intensity.[3][4] This sensitivity to the local environment's viscosity makes this compound a valuable probe for studying protein aggregation, membrane fluidity, and polymerization processes.[1][4]
Q2: What are the primary mechanisms of fluorescence quenching that can affect this compound?
A2: The fluorescence of this compound can be quenched by several mechanisms:
-
Dynamic (Collisional) Quenching: This occurs when the excited this compound molecule collides with a quencher molecule, leading to non-radiative de-excitation. This process is dependent on the diffusion of the fluorophore and the quencher and is affected by temperature and viscosity. Dynamic quenching reduces the fluorescence lifetime of the fluorophore.
-
Static Quenching: This involves the formation of a non-fluorescent ground-state complex between this compound and a quencher. This reduces the concentration of excitable fluorophores, thus decreasing the overall fluorescence intensity. In static quenching, the fluorescence lifetime of the uncomplexed this compound remains unchanged.
-
Förster Resonance Energy Transfer (FRET): If a suitable acceptor molecule is in close proximity (typically 1-10 nm) to the excited this compound, and there is an overlap between the emission spectrum of this compound and the absorption spectrum of the acceptor, non-radiative energy transfer can occur, quenching this compound's fluorescence.
-
Self-Quenching (Aggregation-Caused Quenching): At high concentrations, this compound molecules can aggregate.[5] This can lead to the formation of non-fluorescent or weakly fluorescent dimers and higher-order aggregates, resulting in a decrease in the overall fluorescence intensity.[5] Interestingly, this compound can also exhibit aggregation-induced emission (AIE) under certain conditions.[2]
Q3: What are some common quenchers for this compound fluorescence?
A3: While specific quantitative data for this compound quenching by all common quenchers is not extensively tabulated in the literature, general classes of molecules are known to quench the fluorescence of similar fluorophores and are expected to affect this compound. These include:
-
Halide Ions (e.g., Iodide): Iodide ions are effective collisional quenchers for many fluorophores.
-
Acrylamide: A neutral quencher that can effectively quench the fluorescence of tryptophan and other fluorophores through a collisional mechanism.
-
Aniline and its derivatives: These aromatic amines can act as electron transfer quenchers.[6][7][8]
-
Metal Ions (e.g., Cu²⁺, Ni²⁺, Fe³⁺): Transition metal ions are known to quench fluorescence through various mechanisms, including electron transfer, energy transfer, and formation of non-fluorescent complexes.[9][10][11]
Troubleshooting Guides
This section addresses specific issues that may be encountered during this compound fluorescence quenching experiments.
Issue 1: No or very low fluorescence signal from this compound.
-
Possible Cause:
-
Solvent Polarity and Viscosity: this compound fluorescence is highly dependent on the solvent. In low-viscosity solvents, the fluorescence quantum yield is inherently low.
-
Degradation of this compound: The probe may have degraded due to improper storage or exposure to light.
-
Incorrect Instrument Settings: The excitation and emission wavelengths on the fluorometer may be set incorrectly.
-
-
Troubleshooting Steps:
-
Verify Solvent Choice: Ensure you are using a solvent with sufficient viscosity to observe a reasonable fluorescence signal. For initial tests, a glycerol-containing buffer can be used to confirm the probe's activity.
-
Check Probe Integrity: Prepare a fresh solution of this compound from a reliable stock. This compound should be stored protected from light and moisture.
-
Optimize Instrument Settings: For this compound, the excitation maximum is typically around 450-490 nm, and the emission maximum is around 490-505 nm, though these can shift depending on the solvent.[2] Perform an excitation and emission scan to determine the optimal wavelengths for your experimental conditions.
-
Issue 2: Non-linear Stern-Volmer plots.
-
Possible Cause:
-
Mixed Quenching Mechanisms: The observed quenching may be a combination of both static and dynamic quenching. This often results in an upward-curving Stern-Volmer plot.
-
Inner Filter Effect: At high concentrations, the quencher may absorb either the excitation or emission light, leading to an apparent quenching effect and a non-linear plot.
-
Ground-State Complex Formation: If static quenching is the dominant mechanism, a linear Stern-Volmer plot is still expected. However, if the binding stoichiometry is not 1:1, deviations can occur.
-
-
Troubleshooting Steps:
-
Perform Lifetime Measurements: Fluorescence lifetime measurements can distinguish between static and dynamic quenching. In dynamic quenching, the lifetime decreases with increasing quencher concentration, while in static quenching, it remains constant.
-
Check for Inner Filter Effects: Measure the absorbance of the quencher at the excitation and emission wavelengths of this compound. If the absorbance is significant (typically > 0.05), you will need to apply a correction factor to your fluorescence data.
-
Analyze with a Modified Stern-Volmer Equation: If both static and dynamic quenching are present, a modified Stern-Volmer equation that accounts for both processes can be used to analyze the data.
-
Issue 3: Inconsistent or irreproducible quenching results.
-
Possible Cause:
-
Temperature Fluctuations: Dynamic quenching is highly sensitive to temperature as it affects diffusion rates.
-
Oxygen Contamination: Dissolved oxygen is a well-known quencher of fluorescence. Variations in the dissolved oxygen concentration between samples can lead to inconsistent results.
-
Inaccurate Concentrations: Errors in the preparation of stock solutions of this compound or the quencher will lead to irreproducible results.
-
-
Troubleshooting Steps:
-
Use a Temperature-Controlled Cuvette Holder: Maintain a constant temperature throughout the experiment.
-
Deoxygenate Solutions: If high precision is required, deoxygenate your solutions by bubbling with nitrogen or argon gas.
-
Carefully Prepare and Verify Concentrations: Use calibrated pipettes and high-purity reagents. If possible, verify the concentration of your stock solutions spectrophotometrically.
-
Data Presentation
Table 1: Photophysical Properties of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Viscosity (η, cP) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) |
| Cyclohexane | 2.02 | 0.98 | ~430 | ~460 | Low |
| Dioxane | 2.21 | 1.37 | ~440 | ~480 | Moderate |
| Chloroform | 4.81 | 0.57 | ~455 | ~495 | Low |
| Acetonitrile | 37.5 | 0.37 | ~450 | ~500 | Low |
| Methanol | 32.7 | 0.55 | ~450 | ~505 | Low |
| Ethylene Glycol | 37 | 16.1 | ~455 | ~500 | High |
| Glycerol | 42.5 | 934 | ~460 | ~500 | Very High |
Note: The exact values for absorption/emission maxima and quantum yield can vary depending on the specific experimental conditions and literature source. This table provides approximate values for comparison.
Table 2: Representative Stern-Volmer Quenching Constants for Common Fluorophore-Quencher Pairs (for illustrative purposes)
Specific, experimentally determined Stern-Volmer (Ksv) and bimolecular quenching (kq) constants for this compound with common quenchers are not widely available in a consolidated format. The following table provides examples for other fluorophores to illustrate the data that would be obtained from a quenching experiment. Researchers are encouraged to determine these constants for their specific experimental system using the protocol provided below.
| Fluorophore | Quencher | Solvent | Ksv (M⁻¹) | kq (x 10¹⁰ M⁻¹s⁻¹) |
| Tryptophan | Acrylamide | Water | ~13 | ~0.46 |
| Quinine Sulfate | Cl⁻ | 0.5 M H₂SO₄ | ~1.2 | ~0.06 |
| Fluorescein | Iodide | Water | ~10 | ~0.5 |
Experimental Protocols
Protocol: Determination of the Stern-Volmer Constant for this compound Quenching
This protocol outlines the steps for a steady-state fluorescence quenching experiment to determine the Stern-Volmer constant (Ksv) and the bimolecular quenching rate constant (kq).
1. Materials and Reagents:
-
9-(2,2-Dicyanovinyl)julolidine (this compound)
-
High-purity solvent (e.g., ethanol, acetonitrile, or a buffer of desired pH and viscosity)
-
Quencher (e.g., potassium iodide, acrylamide, or a metal salt)
-
Spectro-grade solvents for stock solutions (e.g., DMSO or ethanol for this compound)
-
Volumetric flasks and calibrated pipettes
-
Quartz fluorescence cuvettes
2. Preparation of Stock Solutions:
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a suitable solvent like DMSO or ethanol. Store this solution in the dark at 4°C.
-
Quencher Stock Solution: Prepare a concentrated stock solution of the chosen quencher in the same solvent/buffer that will be used for the experiment. The concentration should be high enough to allow for serial dilutions to the desired final concentrations.
3. Experimental Procedure:
-
Prepare a series of solutions: In a set of volumetric flasks, prepare a series of solutions containing a constant concentration of this compound and varying concentrations of the quencher. A typical final concentration for this compound is in the low micromolar range (e.g., 1-10 µM). The quencher concentrations should span a range that produces a noticeable decrease in fluorescence intensity (e.g., from 0 to a concentration that quenches ~50-70% of the initial fluorescence). Include a sample with no quencher (the reference).
-
Equilibrate samples: Allow the solutions to equilibrate at a constant temperature, using a temperature-controlled cuvette holder in the spectrofluorometer.
-
Measure fluorescence spectra: For each sample, record the fluorescence emission spectrum. Excite the samples at the absorption maximum of this compound in the chosen solvent (around 450-490 nm). Record the fluorescence intensity at the emission maximum.
-
Measure absorbance (for inner filter effect correction): Measure the absorbance of each solution at the excitation and emission wavelengths.
4. Data Analysis:
-
Correct for Inner Filter Effect (if necessary): If the absorbance of the quencher at the excitation or emission wavelength is significant, apply the following correction to the observed fluorescence intensity (F_obs): F_corr = F_obs * 10^((A_ex + A_em) / 2) where A_ex and A_em are the absorbances at the excitation and emission wavelengths, respectively.
-
Construct the Stern-Volmer Plot: Plot the ratio of the fluorescence intensity in the absence of the quencher (F₀) to the fluorescence intensity in the presence of the quencher (F) against the quencher concentration ([Q]). F₀ / F = 1 + Ksv * [Q]
-
Determine the Stern-Volmer Constant (Ksv): The slope of the linear fit to the Stern-Volmer plot gives the Stern-Volmer constant, Ksv.
-
Calculate the Bimolecular Quenching Rate Constant (kq): If the fluorescence lifetime of this compound in the absence of the quencher (τ₀) is known or can be measured, the bimolecular quenching rate constant can be calculated using the following equation: kq = Ksv / τ₀
Mandatory Visualizations
Caption: Mechanisms of dynamic and static fluorescence quenching.
Caption: Experimental workflow for fluorescence quenching analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. interchim.fr [interchim.fr]
- 3. Fluorescent Probe this compound Shows High Sensitivity for Characterization of Amyloid β-Peptide Early in the Lag Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent molecular rotors: a new class of probes for tubulin structure and assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A study of aggregation of 9-(dicyano-vinyl)julolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of the Fluorescence Turn-off Mechanism, Genome, Molecular Docking In Silico and In Vitro Studies of 2-Acetyl-3H-benzo[f]chromen-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Copper-Induced Fluorescence Quenching in a Bis[2-(2′-hydroxyphenyl)benzoxazole]pyridinium Derivative for Quantification… [ouci.dntb.gov.ua]
- 10. Mechanism of Copper Induced Fluorescence Quenching of Red Fluorescent Protein, DsRed - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-Induced Fluorescence Quenching in a Bis[2-(2′-hydroxyphenyl)benzoxazole]pyridinium Derivative for Quantification of Cu2+ in Solution [mdpi.com]
Addressing DCVJ poor water solubility in aqueous buffers
Welcome to the technical support center for DCVJ (4-(dicyanovinyl)julolidine). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor water solubility of this compound in aqueous buffers and to provide guidance for its effective use in experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound in aqueous solutions.
1. Issue: My this compound solution is cloudy or has visible precipitates after dilution in an aqueous buffer.
-
Question: What should I do if my this compound solution appears cloudy or has visible precipitates?
-
Answer: This is a common issue due to the low aqueous solubility of this compound. Here are the steps to resolve it:
-
Ensure Proper Stock Solution Preparation: this compound should first be dissolved in a suitable organic solvent to create a concentrated stock solution before diluting into your aqueous buffer.[1] Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are recommended for creating stock solutions.[1]
-
Check Final DMSO Concentration: The final concentration of the organic solvent in your aqueous buffer should be kept to a minimum, typically less than 1%, to avoid solvent effects on your experiment and to maintain solubility. If the concentration of DMSO is too low to maintain solubility, you may need to optimize the final concentration of this compound.
-
Sonication: Briefly sonicate the final aqueous solution. This can help to break up small aggregates and improve dispersion.
-
Vortexing: Ensure thorough mixing by vortexing the solution immediately after diluting the DMSO stock into the aqueous buffer.
-
Prepare Fresh Solutions: Aqueous solutions of this compound should be prepared fresh for each experiment and are not recommended for storage for more than one day.[1]
-
2. Issue: I am observing inconsistent or weak fluorescence signals.
-
Question: Why am I seeing variable or low fluorescence intensity with this compound?
-
Answer: The fluorescence of this compound is highly sensitive to its environment.[2] Inconsistent signals can be due to several factors:
-
Aggregation: At higher concentrations in aqueous solutions, this compound can form aggregates, which can alter its fluorescence properties.[3] Consider working at lower this compound concentrations. One study noted that a second emission peak, indicating aggregation, appeared at concentrations above 6 μM.[4][5]
-
Environmental Viscosity: this compound is a molecular rotor, and its fluorescence quantum yield is dependent on the viscosity of its microenvironment.[1][2][6] Changes in the viscosity of your sample (e.g., due to polymerization or binding to proteins) will directly impact fluorescence intensity.[2][7]
-
Binding to Other Molecules: this compound can bind to various biological molecules, including proteins like tubulin and actin, as well as to phospholipid bilayers and DNA.[7][8] This binding restricts the rotation of the molecule and leads to an increase in fluorescence. Ensure that unintended binding is not interfering with your measurements.
-
Photobleaching: Like many fluorescent dyes, this compound can be susceptible to photobleaching, especially with prolonged exposure to excitation light. Minimize light exposure and use appropriate antifade reagents if necessary for imaging applications.
-
3. Issue: My experimental results are not reproducible.
-
Question: What are the key factors to control for ensuring reproducible experiments with this compound?
-
Answer: Reproducibility issues often stem from inconsistencies in solution preparation and handling. To ensure consistent results:
-
Use a Standardized Protocol for Solution Preparation: Follow a detailed, step-by-step protocol for preparing your this compound stock and working solutions. See the "Experimental Protocols" section below for a recommended procedure.
-
Control Temperature: The viscosity of solutions is temperature-dependent, which in turn will affect this compound fluorescence. Maintain a constant and controlled temperature throughout your experiments.[7]
-
pH of the Buffer: While not extensively documented in the provided results, the pH of the aqueous buffer can influence the solubility and aggregation state of organic dyes. Use a consistent, buffered solution for all experiments.
-
Freshly Prepared Solutions: As mentioned, always use freshly prepared aqueous this compound solutions for your experiments.[1]
-
Frequently Asked Questions (FAQs)
1. What is the best solvent for preparing a this compound stock solution?
-
Answer: DMSO and DMF are the recommended solvents for preparing concentrated stock solutions of this compound.[1] It has a high solubility of approximately 20 mg/mL in both DMSO and DMF.[1] Ethanol can also be used, but the solubility is significantly lower at around 0.2 mg/mL.[1]
2. What is the maximum solubility of this compound in an aqueous buffer?
-
Answer: this compound is sparingly soluble in aqueous buffers.[1] However, by first dissolving it in DMSO and then diluting it into a buffer, a higher concentration can be achieved. For example, in a 1:2 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.33 mg/mL.[1]
3. How should I store my this compound stock solution?
-
Answer: A stock solution of this compound in a suitable organic solvent like DMSO can be stored at -20°C for an extended period (≥4 years).[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
4. What are the excitation and emission wavelengths for this compound?
-
Answer: The excitation and emission maxima of this compound can vary depending on the solvent and its viscosity. Generally, the excitation maximum is around 450-465 nm, and the emission maximum is in the range of 480-510 nm.[1][4][5][6][7] In some cases, a second excitation maximum near 405 nm has been reported.[6]
5. Can I use this compound for live-cell imaging?
-
Answer: Yes, this compound has been successfully used for live-cell imaging to study processes such as tubulin polymerization and to measure membrane fluidity.[6][7] When using this compound for live-cell imaging, it is crucial to use a buffer that maintains cell health and to minimize phototoxicity by controlling light exposure.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| DMSO | ~20 mg/mL[1] |
| DMF | ~20 mg/mL[1] |
| Ethanol | ~0.2 mg/mL[1] |
| 1:2 DMSO:PBS (pH 7.2) | ~0.33 mg/mL[1] |
Table 2: Spectroscopic Properties of this compound
| Parameter | Wavelength (nm) | Notes |
| Excitation Maximum | ~450 - 465[1][5][7] | A second maximum near 405 nm has been reported.[6] |
| Emission Maximum | ~480 - 510[1][6][7] | Can shift based on environmental viscosity. An excimer peak at 575 nm has been observed in the presence of Aβ40 oligomers.[4][5][9] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound (crystalline solid)
-
Anhydrous DMSO
-
Microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). It is recommended to use newly opened DMSO as it can be hygroscopic, which can impact solubility.[7]
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the this compound does not fully dissolve, briefly sonicate the tube in an ultrasonic bath.
-
Once fully dissolved, the stock solution can be stored at -20°C. Aliquot into smaller volumes to avoid multiple freeze-thaw cycles.
-
Protocol 2: Preparation of an Aqueous Working Solution of this compound
-
Materials:
-
This compound stock solution (in DMSO)
-
Aqueous buffer of choice (e.g., PBS, HEPES)
-
Microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Bring the this compound stock solution and the aqueous buffer to room temperature.
-
In a new microcentrifuge tube, add the required volume of the aqueous buffer.
-
While vortexing the aqueous buffer, add the appropriate volume of the this compound stock solution to achieve the desired final concentration. This rapid mixing helps to prevent precipitation.
-
Continue to vortex for another 30 seconds to ensure the solution is homogeneous.
-
Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions of this compound for more than a day.[1]
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Mechanism of this compound as a molecular rotor.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Environment-sensitive behavior of fluorescent molecular rotors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study of aggregation of 9-(dicyano-vinyl)julolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Fluorescent Probe this compound Shows High Sensitivity for Characterization of Amyloid β-Peptide Early in the Lag Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00334E [pubs.rsc.org]
- 9. Fluorescent Probe this compound Shows High Sensitivity for Characterization of Amyloid β-Peptide Early in the Lag Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing DCVJ Binding to Serum Proteins
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize the binding of the fluorescent molecular rotor, DCVJ (4-(dicyanovinyl)julolidine), to serum proteins in cell culture media. This interference can lead to high background fluorescence and inaccurate measurements of intracellular viscosity.
Frequently Asked Questions (FAQs)
Q1: Why is my background fluorescence so high when using this compound in media containing Fetal Bovine Serum (FBS)?
High background fluorescence is a common issue when using this compound in serum-containing media. This is primarily due to the non-specific binding of this compound to abundant serum proteins, particularly serum albumin. This compound exhibits fluorescence in viscous environments, and the hydrophobic pockets of proteins like albumin can create a microenvironment that restricts the intramolecular rotation of this compound, leading to an increase in its fluorescence quantum yield. This results in a bright background signal that can obscure the specific signal from within the cells.
Q2: What is the primary serum protein that this compound binds to?
The most abundant protein in fetal bovine serum is bovine serum albumin (BSA), which constitutes a significant portion of the total protein content. Due to its abundance and its multiple ligand-binding sites, BSA is the primary protein responsible for the non-specific binding of many small molecules, including fluorescent probes like this compound.
Q3: How does minimizing serum protein binding improve my experimental results?
Minimizing the binding of this compound to serum proteins is crucial for obtaining accurate and reproducible data for several reasons:
-
Reduced Background Signal: Lowering non-specific binding directly reduces background fluorescence, thereby increasing the signal-to-noise ratio.
-
Increased Probe Availability: When less this compound is sequestered by serum proteins, more of the probe is available to enter the cells and report on the viscosity of the intracellular environment.
-
More Accurate Viscosity Measurements: High background from protein-bound this compound can lead to an overestimation of the average viscosity of the sample.
Q4: Are there alternatives to completely removing serum from my cell culture?
Yes, several strategies can be employed to reduce, but not eliminate, serum in your experiments. These include reducing the serum concentration for a short period before and during the experiment or using serum-free media formulations specifically designed for your cell type.[1][2][3] It's a balance between maintaining cell health and minimizing interference.
Troubleshooting Guide
This section provides solutions to common problems encountered when using this compound in the presence of serum.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence obscuring cellular detail. | This compound is binding to serum proteins in the media. | 1. Reduce Serum Concentration: Culture cells in a lower percentage of FBS (e.g., 1-2%) for a few hours before and during the experiment.[4] 2. Serum Starvation: Culture cells in serum-free medium for 12-16 hours prior to this compound labeling.[5] 3. Use Serum-Free Media: Switch to a commercially available serum-free medium formulation suitable for your cell type.[6] |
| Weak intracellular this compound signal. | Insufficient free this compound is available to enter the cells due to high serum protein binding. | 1. Increase this compound Concentration (with caution): Titrate the this compound concentration to find an optimal balance where the intracellular signal is sufficient without excessively increasing the background. 2. Reduce Serum Concentration: As above, this will increase the pool of free this compound. |
| Inconsistent results between experiments. | Variability in the protein composition of different lots of FBS. | 1. Use Serum-Free Media: This provides a more defined and consistent culture environment.[3] 2. Lot Testing of FBS: If serum must be used, test different lots of FBS for their impact on background fluorescence and standardize on a single lot for a series of experiments. |
| Cell health is compromised after switching to serum-free media. | Cells are not adapted to the serum-free conditions. | 1. Gradual Adaptation: Wean the cells off serum by gradually decreasing the percentage of FBS in the culture medium over several passages. 2. Use a Commercially Optimized Serum-Free Medium: Select a medium specifically formulated for your cell type to ensure it contains the necessary growth factors and nutrients.[1] |
Experimental Protocols
Protocol 1: Reducing Serum Concentration Prior to this compound Staining
This protocol describes a method to temporarily reduce the serum concentration to minimize this compound binding to serum proteins.
Materials:
-
Complete cell culture medium (with your standard FBS concentration)
-
Reduced-serum cell culture medium (e.g., 1% or 2% FBS)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture your cells to the desired confluency in your standard complete medium.
-
Aspirate the complete medium from the cell culture vessel.
-
Wash the cells once with pre-warmed PBS to remove residual serum.
-
Add pre-warmed, reduced-serum medium to the cells.
-
Incubate the cells for 2-4 hours in the reduced-serum medium.
-
Prepare your this compound working solution in the reduced-serum medium.
-
Remove the medium from the cells and add the this compound working solution.
-
Incubate for the desired time to allow for cell loading.
-
Proceed with your imaging experiment.
Protocol 2: Serum Starvation for Lowering Basal Fluorescence
For experiments where a very low background is critical, serum starvation can be employed. Note that this can affect cell signaling pathways, so it should be used with consideration of the experimental aims.
Materials:
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution
Procedure:
-
Culture cells to approximately 80-90% confluency in complete medium.
-
Aspirate the complete medium and wash the cells once with pre-warmed serum-free medium.
-
Add fresh, pre-warmed serum-free medium to the cells.
-
Incubate the cells for 12-16 hours.[5]
-
Prepare the this compound working solution in serum-free medium.
-
Replace the starvation medium with the this compound working solution.
-
Incubate for the desired loading time.
-
Proceed with imaging.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Interaction of this compound with serum albumin leading to background fluorescence.
Caption: Decision tree for troubleshooting high background with this compound.
References
Technical Support Center: DCVJ Viscosity Measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the fluorescent molecular rotor 9-(dicyanovinyl)julolidine (DCVJ) to measure viscosity.
Troubleshooting Guide
This guide addresses common issues encountered during this compound viscosity measurements.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Fluorescence Signal | Incorrect Wavelengths: Excitation or emission wavelengths are not set to the optimal values for this compound. | Set the excitation wavelength to approximately 450 nm and the emission wavelength to around 500-510 nm.[1] |
| Low this compound Concentration: The concentration of the probe is too low. | Prepare a fresh this compound stock solution and ensure the final concentration in the sample is appropriate (typically in the low micromolar range). | |
| Photobleaching: The fluorescent probe has been degraded by prolonged exposure to the excitation light. | - Minimize the exposure time of the sample to the excitation light.- Use a neutral density filter to reduce the intensity of the excitation source.- Consider using an antifade reagent in your mounting medium for fixed samples. | |
| Inconsistent or Non-reproducible Readings | Temperature Fluctuations: The viscosity of the standards and samples is highly dependent on temperature. | - Use a temperature-controlled sample holder for the fluorometer.- Allow all solutions to equilibrate to the same temperature before measurement. |
| Precipitation of this compound: this compound has poor water solubility and may precipitate in aqueous solutions, leading to scattering and inconsistent fluorescence.[2] | - Prepare the this compound stock solution in an organic solvent like DMSO or DMF and then dilute it into the aqueous sample with vigorous mixing.[1] | |
| Inner Filter Effect: At high concentrations, the sample absorbs too much of the excitation or emission light, leading to a non-linear relationship between concentration and fluorescence. | Dilute the sample to ensure the absorbance is within the linear range of the instrument. | |
| Unexpected Peaks in the Emission Spectrum | Contamination: The sample or cuvette may be contaminated with other fluorescent molecules. | - Use high-purity solvents and reagents.- Thoroughly clean the cuvettes between measurements. |
| Raman Scattering: A peak from the solvent (e.g., water) may be visible. | To confirm if a peak is from Raman scattering, change the excitation wavelength. A Raman peak will shift with the excitation wavelength, while a fluorescence peak will not. | |
| Excimer Formation: At higher concentrations, this compound can form excimers, which have a red-shifted emission. | Reduce the concentration of this compound in your sample. | |
| Calibration Curve has a Poor Fit (Low R²) | Inaccurate Viscosity Standards: The actual viscosity of the prepared standards does not match the theoretical values. | - Prepare fresh viscosity standards using high-purity reagents (e.g., glycerol and water).- Accurately measure the components of the standards by weight or volume.- Use a reliable source for the viscosity values of your standards at the measurement temperature. |
| Non-linear Relationship: The relationship between fluorescence intensity and viscosity is often a power-law, not a simple linear relationship. | Fit the data to a power-law equation of the form: Fluorescence Intensity = C * (Viscosity)^x. A log-log plot of the data should yield a straight line. |
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using this compound for viscosity measurements?
A1: this compound is a "molecular rotor," and its fluorescence properties are dependent on the viscosity of its environment. In low-viscosity environments, the dicyanovinyl group of the this compound molecule can rotate freely, which leads to non-radiative decay and low fluorescence. In more viscous or constrained environments, this rotation is hindered, causing a significant increase in the fluorescence quantum yield and, consequently, the fluorescence intensity.[3] This relationship allows for the creation of a calibration curve to determine the viscosity of an unknown sample.
Q2: How do I prepare viscosity standards for a this compound calibration curve?
A2: Viscosity standards are typically prepared by mixing two miscible solvents with different viscosities in various ratios. A common and well-characterized system is a series of glycerol-water or glycerol-methanol mixtures. By varying the weight percentage of glycerol, you can create a range of viscosities. It is crucial to know the precise temperature at which you will perform your measurements, as the viscosity of these mixtures is highly temperature-dependent.
Q3: What is the typical relationship between this compound fluorescence and viscosity?
A3: The relationship between the fluorescence quantum yield (and often, the fluorescence intensity) of this compound and viscosity is typically described by the Förster-Hoffmann equation, which can be simplified to a power-law relationship:
Fluorescence Intensity = C * (Viscosity)x
Where 'C' is a constant and 'x' is an exponent that is determined from the calibration curve. When plotted on a log-log scale, this relationship should be linear.
Q4: Can I use this compound to measure viscosity in biological samples?
A4: Yes, this compound is frequently used to measure microviscosity in biological systems such as cell membranes and to monitor protein aggregation.[2] However, there are challenges to consider. This compound has poor water solubility and can bind to proteins like serum albumin, which can affect the fluorescence signal.[2] It is important to perform appropriate controls and potentially use modified versions of this compound for specific biological applications.
Q5: How can I prevent photobleaching of this compound during my experiments?
A5: To minimize photobleaching, you should reduce the exposure of your sample to the excitation light as much as possible. This can be achieved by:
-
Using the lowest possible excitation light intensity that still provides a good signal-to-noise ratio.
-
Minimizing the duration of light exposure during measurements.
-
For microscopy, using an antifade mounting medium for fixed samples.
Experimental Protocol: Generating a this compound Viscosity Calibration Curve
This protocol outlines the steps to create a calibration curve for viscosity measurements using this compound with glycerol-water standards.
Materials:
-
9-(dicyanovinyl)julolidine (this compound)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), high purity
-
Glycerol, high purity
-
Deionized water
-
Volumetric flasks and pipettes
-
Fluorometer with temperature control
-
Cuvettes
Procedure:
-
Prepare a this compound Stock Solution: Dissolve a small, accurately weighed amount of this compound in DMSO or DMF to create a concentrated stock solution (e.g., 1-2 mM). Store this solution protected from light.[1]
-
Prepare Viscosity Standards:
-
Prepare a series of glycerol-water mixtures with varying weight percentages of glycerol (e.g., 0%, 20%, 40%, 60%, 80%, 90%).
-
To do this accurately, it is best to weigh the glycerol and water.
-
Refer to established tables for the viscosity of glycerol-water mixtures at your intended measurement temperature.
-
-
Prepare Samples for Measurement:
-
For each viscosity standard, add a small aliquot of the this compound stock solution to the standard in a cuvette to achieve a final this compound concentration in the low micromolar range (e.g., 1-5 µM).
-
Ensure the final concentration of DMSO or DMF from the stock solution is low (typically <1%) to avoid significantly altering the viscosity of the standard.
-
Mix each sample thoroughly.
-
-
Fluorometer Setup and Measurement:
-
Set the fluorometer to the excitation and emission wavelengths for this compound (e.g., excitation at ~450 nm, emission at ~505 nm).[1]
-
Set the temperature of the sample holder to your desired experimental temperature and allow it to stabilize.
-
Measure the fluorescence intensity of each of your prepared standards. Ensure you also measure a blank (the viscosity standard without this compound) to subtract any background fluorescence.
-
-
Data Analysis and Calibration Curve Construction:
-
Subtract the blank fluorescence from each of your standard measurements.
-
Plot the corrected fluorescence intensity (y-axis) against the known viscosity of your standards (x-axis).
-
To linearize the data, create a log-log plot (log(Fluorescence Intensity) vs. log(Viscosity)).
-
Perform a linear regression on the log-log plot to determine the slope (the exponent 'x' in the power-law equation) and the y-intercept. This will give you the calibration equation for your system.
-
Quantitative Data Summary
The following table provides representative data for the viscosity of glycerol-water mixtures at 20°C and the expected trend for this compound fluorescence. Actual fluorescence intensity values will depend on the specific instrument and experimental conditions.
| Glycerol (% by weight) | Viscosity at 20°C (cP) | Expected Relative this compound Fluorescence Intensity |
| 0 | 1.00 | Low |
| 20 | 1.76 | Increased |
| 40 | 3.87 | Moderately High |
| 60 | 11.8 | High |
| 80 | 60.6 | Very High |
| 90 | 234 | Extremely High |
Note: Viscosity values are approximate and should be confirmed with a reliable data source for the specific temperature of the experiment.
Visualizations
Caption: Experimental workflow for generating a this compound viscosity calibration curve.
Caption: Principle of this compound fluorescence dependence on environmental viscosity.
References
Navigating DCVJ Fluorescence: A Technical Guide to Avoiding Artifacts
Welcome to the technical support center for DCVJ (9-(dicyanovinyl)julolidine) fluorescence applications. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful molecular rotor to probe changes in microviscosity. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you overcome common experimental hurdles and avoid fluorescence artifacts, ensuring the accuracy and reliability of your results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during this compound-based experiments, providing step-by-step solutions to get your research back on track.
Question: I'm observing a second, red-shifted emission peak in my this compound spectrum. What does this mean and how can I fix it?
Answer: The appearance of a second, longer-wavelength emission peak, typically around 570-575 nm, is a strong indicator of this compound self-aggregation and excimer formation.[1][2][3] This can obscure the viscosity-dependent fluorescence signal of monomeric this compound, which emits around 505-510 nm.[1][4]
Troubleshooting Steps:
-
Reduce this compound Concentration: High concentrations of this compound in aqueous solutions can lead to aggregation.[2] It is recommended to use a concentration of 6 μM or lower to maintain a predominantly monomeric state.[1]
-
Optimize Solvent Conditions: this compound has poor water solubility.[5] Ensure adequate solubilization, potentially by using a co-solvent like DMSO, but be mindful of the final DMSO concentration in your experiment as it can affect your biological system.
-
Perform a Concentration-Dependent Study: To confirm that the second peak is due to aggregation, run a series of experiments with varying this compound concentrations. A decrease in the relative intensity of the red-shifted peak with decreasing this compound concentration supports the aggregation hypothesis.[2]
Question: My background fluorescence is very high, even in my control samples. What could be the cause?
Answer: High background fluorescence can stem from several sources, including non-specific binding of this compound to proteins or membranes and autofluorescence from your sample or media.
Troubleshooting Steps:
-
Assess Non-Specific Binding: this compound can bind to proteins, such as serum albumin, and phospholipid bilayers, leading to an increase in fluorescence intensity that is not related to the viscosity change you intend to measure.[4][5]
-
Solution: Include appropriate controls, such as running the experiment in the absence of your target molecule but in the presence of other potential binding partners (e.g., bovine serum albumin) to quantify the extent of non-specific binding.
-
-
Check for Autofluorescence: Biological samples and culture media can exhibit intrinsic fluorescence.
-
Solution: Before adding this compound, measure the fluorescence of your unstained sample under the same experimental conditions to determine the autofluorescence contribution. This background can then be subtracted from your this compound measurements.
-
-
Optimize Washing Steps: If you are working with cells or tissues, ensure that your washing protocols are sufficient to remove unbound this compound.
Question: The fluorescence intensity of my this compound sample is decreasing over time. What is happening?
Answer: A decrease in fluorescence intensity over time can be attributed to photobleaching or, in some cases, quenching of the fluorophore.
Troubleshooting Steps:
-
Minimize Exposure to Excitation Light: Photobleaching is the irreversible destruction of a fluorophore due to prolonged exposure to excitation light.
-
Solution: Reduce the intensity of the excitation source, decrease the exposure time, and acquire data only when necessary.
-
-
Use Anti-fade Reagents: For fixed samples or in vitro assays, consider using a commercially available anti-fade mounting medium or reagent to reduce photobleaching.
-
Investigate Quenching: Fluorescence quenching can occur due to the presence of certain molecules in your sample that can non-radiatively de-excite the fluorophore.[6]
-
Solution: Identify potential quenchers in your buffer or sample. Common quenchers include oxygen and molecules with heavy atoms.[6] If possible, modify your experimental buffer to remove the quenching agent.
-
Frequently Asked Questions (FAQs)
What is the mechanism of this compound fluorescence?
This compound is a "molecular rotor" whose fluorescence is dependent on the viscosity of its local environment. In a low-viscosity medium, the dicyanovinyl and julolidine moieties of the this compound molecule can freely rotate, leading to non-radiative decay and low fluorescence. In a high-viscosity environment, this intramolecular rotation is restricted, forcing the molecule to relax from its excited state through the emission of a photon, resulting in increased fluorescence intensity.[1][7]
What are the optimal excitation and emission wavelengths for this compound?
Monomeric this compound typically has an absorption maximum around 465-489 nm and an emission maximum around 505-510 nm.[1][4] However, these values can be influenced by the local environment. It is always recommended to determine the optimal excitation and emission spectra for your specific experimental conditions.
How should I prepare my this compound stock solution?
Due to its hydrophobicity, this compound should be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution.[4] This stock can then be diluted into your aqueous experimental buffer to the desired final concentration. Be sure to use a final solvent concentration that does not adversely affect your sample.
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative parameters for using this compound.
| Parameter | Recommended Value/Range | Reference(s) |
| Working Concentration | ≤ 6 µM (to avoid aggregation) | [1] |
| Excitation Maximum | ~465 - 489 nm | [4] |
| Monomer Emission Maximum | ~505 - 510 nm | [1][4] |
| Excimer Emission Maximum | ~570 - 575 nm | [1][3] |
| Common Solvent for Stock | DMSO | [4] |
Experimental Protocols and Visualizations
To further aid in experimental design and troubleshooting, detailed methodologies and visual diagrams are provided below.
Protocol: Monitoring Protein Aggregation with this compound
This protocol is adapted from studies on amyloid-β aggregation.[4][7]
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare your protein of interest (e.g., Amyloid-β) in the appropriate buffer.
-
-
Experimental Setup:
-
In a fluorescence cuvette, add your experimental buffer.
-
Add the this compound stock solution to a final concentration of 1 µM.
-
Initiate the aggregation reaction by adding the protein to the desired final concentration (e.g., 8 µM).
-
-
Data Acquisition:
-
Place the cuvette in a fluorometer set to the appropriate temperature (e.g., 37°C) with constant stirring.
-
Set the excitation wavelength to 465 nm and record the emission spectrum from 480 nm to 600 nm.
-
Acquire measurements at regular time intervals to monitor the kinetics of aggregation.
-
-
Data Analysis:
-
Plot the fluorescence intensity at 510 nm (monomer peak) and 575 nm (excimer peak, if present) as a function of time. An increase in fluorescence at 510 nm indicates the formation of oligomers that restrict this compound rotation. The appearance of a peak at 575 nm suggests that the oligomers can bind multiple this compound molecules in close proximity.[1]
-
Caption: this compound fluorescence is governed by its rotational freedom.
Caption: A logical workflow for diagnosing this compound fluorescence issues.
References
- 1. Fluorescent Probe this compound Shows High Sensitivity for Characterization of Amyloid β-Peptide Early in the Lag Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study of aggregation of 9-(dicyano-vinyl)julolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent Probe this compound Shows High Sensitivity for Characterization of Amyloid β-Peptide Early in the Lag Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00334E [pubs.rsc.org]
- 6. What are the factors that cause fluorescence quenching? | AAT Bioquest [aatbio.com]
- 7. scispace.com [scispace.com]
Best practices for storing and handling 9-(2,2-Dicyanovinyl)julolidine
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-(2,2-Dicyanovinyl)julolidine (DCVJ).
Best Practices for Storage and Handling
Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring experimental success.
Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage. | Minimizes degradation over time. |
| Light | Protect from light. Store in an amber vial or a dark container. | This compound is a fluorescent dye and can be susceptible to photobleaching. |
| Moisture | Store in a dry environment. A desiccator is recommended. | Moisture can lead to hydrolysis or clumping of the crystalline solid. |
| Inert Atmosphere | For stock solutions, purge the solvent with an inert gas (e.g., argon or nitrogen) before dissolving this compound. | Reduces the risk of oxidation. |
Handling Precautions:
This compound is a chemical compound and should be handled with appropriate safety measures.
| Precaution | Details |
| Personal Protective Equipment (PPE) | Wear a lab coat, safety glasses, and chemical-resistant gloves. |
| Ventilation | Handle in a well-ventilated area or a chemical fume hood. |
| Spills | In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. |
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Problem 1: Poor Solubility or Precipitation of this compound
Symptoms:
-
Visible particles in the stock solution.
-
Precipitation upon dilution into aqueous buffers.
-
Inconsistent fluorescence readings.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Solvent | This compound is sparingly soluble in aqueous buffers but has good solubility in organic solvents like DMSO and DMF.[1] Prepare a concentrated stock solution in high-purity, anhydrous DMSO or DMF. |
| Low-Quality Solvent | Water content in the organic solvent can reduce the solubility of this compound. Use anhydrous grade solvents. |
| Precipitation in Aqueous Media | For experiments in aqueous buffers, first dissolve this compound in DMSO and then dilute it into the aqueous buffer of choice.[1] It is recommended not to store the aqueous solution for more than one day.[1] |
| Concentration Too High | The solubility of this compound in a 1:2 solution of DMSO:PBS (pH 7.2) is approximately 0.33 mg/mL.[1] Do not exceed this concentration when preparing working solutions in similar aqueous buffers. |
Problem 2: No or Weak Fluorescence Signal
Symptoms:
-
Fluorescence intensity is at or near the background level.
-
Poor signal-to-noise ratio.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Filter Set | Ensure the excitation and emission filters on the fluorescence microscope or plate reader are appropriate for this compound. The excitation maximum is around 450 nm, and the emission maximum is around 505 nm in viscous environments.[1] |
| Low Concentration | The concentration of this compound may be too low for detection. Prepare a fresh working solution and consider increasing the concentration. |
| Photobleaching | This compound can photobleach upon prolonged exposure to excitation light. Minimize exposure time and use the lowest possible excitation intensity. |
| Quenching | In low viscosity environments, the fluorescence of this compound is quenched due to intramolecular rotation.[2] The signal will only increase in a viscous environment where this rotation is restricted.[2] |
| Degraded this compound | Improper storage can lead to degradation. Use a fresh vial of this compound and follow recommended storage practices. |
Problem 3: High Background Fluorescence
Symptoms:
-
High fluorescence signal in control samples (e.g., buffer only).
-
Difficulty distinguishing the signal from the background.
Possible Causes and Solutions:
| Cause | Solution |
| Autofluorescence | The sample medium or other components in the assay may be autofluorescent. Run a control sample without this compound to measure the background fluorescence and subtract it from your measurements. |
| This compound Aggregation | At high concentrations, this compound can form aggregates which may lead to altered fluorescence properties and increased background. Prepare fresh dilutions and consider using a lower concentration. |
| Contaminated Solvents or Buffers | Use high-purity solvents and freshly prepared buffers to avoid fluorescent contaminants. |
Problem 4: Inconsistent or Irreproducible Results
Symptoms:
-
High variability between replicate experiments.
-
Results are not consistent with previous findings.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Pipetting | Ensure accurate and consistent pipetting of the this compound stock solution and other reagents. |
| Temperature Fluctuations | The fluorescence of this compound is sensitive to viscosity, which is temperature-dependent. Maintain a constant and controlled temperature throughout the experiment. |
| Timing of Measurements | For kinetic assays, ensure that measurements are taken at consistent time points. |
| Stock Solution Degradation | Prepare fresh stock solutions regularly and store them properly. Avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in my experiment?
A1: The optimal concentration depends on the specific application. For protein aggregation studies, a concentration of 1 µM has been used.[2] For membrane viscosity measurements, the concentration should be high enough to provide a detectable signal but low enough to avoid aggregation. It is recommended to perform a concentration titration to determine the optimal concentration for your specific experimental setup.
Q2: How do I prepare a stock solution of this compound?
A2: this compound is supplied as a crystalline solid.[1] To prepare a stock solution, dissolve the solid in an organic solvent such as ethanol, DMSO, or DMF.[1] The solubility is approximately 0.2 mg/mL in ethanol and 20 mg/mL in DMSO and DMF.[1] It is recommended to purge the solvent with an inert gas before dissolving the this compound to prevent oxidation.[1]
Q3: Can I store this compound in an aqueous solution?
A3: It is not recommended to store this compound in aqueous solutions for more than one day, as it is sparingly soluble and may precipitate over time.[1] For experiments in aqueous buffers, it is best to prepare fresh dilutions from a DMSO or DMF stock solution immediately before use.[1]
Q4: What are the excitation and emission wavelengths for this compound?
A4: The excitation maximum of this compound is approximately 450 nm.[1] Its emission is dependent on the viscosity of the solvent, with an emission maximum of around 480 nm in low viscosity solvents and 505 nm in high viscosity solvents.[1]
Q5: Is this compound toxic to cells?
A5: this compound is toxic if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] It is intended for research use only and not for human or veterinary use.[1] Always handle with appropriate personal protective equipment in a well-ventilated area.
Experimental Protocols
Protocol 1: General Procedure for Measuring Changes in Viscosity
This protocol provides a general workflow for using this compound to measure changes in the viscosity of a sample.
Caption: General workflow for viscosity measurements using this compound.
Methodology:
-
Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mM.
-
Prepare the sample: Prepare your sample of interest (e.g., protein solution, liposome suspension) in a suitable buffer.
-
Prepare the working solution: Dilute the this compound stock solution into the sample to the final desired concentration. Ensure thorough mixing.
-
Incubate: Incubate the sample under the desired experimental conditions (e.g., temperature).
-
Measure fluorescence: Use a fluorometer or fluorescence plate reader to measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~505 nm.
-
Analyze the data: Compare the fluorescence intensity of your sample under different conditions (e.g., before and after adding a viscosity-altering agent) to determine the relative change in viscosity.
Protocol 2: Monitoring Protein Aggregation
This protocol outlines a method for using this compound to monitor the kinetics of protein aggregation.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescent Probe this compound Shows High Sensitivity for Characterization of Amyloid β-Peptide Early in the Lag Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Method for High‐Throughput Measurements of Viscosity in Sub‐micrometer‐Sized Membrane Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DCVJ Fluorescence
Frequently Asked Questions (FAQs)
Q1: Is the fluorescence intensity of DCVJ sensitive to changes in pH?
While this compound is primarily known as a molecular rotor whose fluorescence quantum yield is highly dependent on the viscosity of its microenvironment, significant deviations from a neutral pH could potentially impact its fluorescence. Extreme pH values (highly acidic or alkaline) can affect the chemical stability of fluorescent dyes and may lead to protonation or deprotonation of the molecule, altering its electronic structure and, consequently, its fluorescence properties. However, without specific studies on this compound, the exact nature and magnitude of this effect are not well-documented.
Q2: At what pH is it recommended to use this compound?
Most published studies using this compound for viscosity measurements or protein aggregation assays are conducted in buffered solutions at or near physiological pH (typically pH 7.2-7.4). For example, experiments involving live cells or physiological buffers like HEPES are consistently performed at pH 7.4.[1] Some studies investigating amyloid-beta oligomerization have used this compound at an acidic pH of 2.5, indicating its utility in specific non-physiological conditions.[2] It is crucial to maintain a constant and well-buffered pH throughout your experiment to ensure that any observed changes in fluorescence are attributable to changes in viscosity and not pH fluctuations.
Q3: What are the potential consequences of using this compound in highly acidic or alkaline solutions?
In the absence of specific data for this compound, we can hypothesize potential issues based on the behavior of other organic dyes:
-
Highly Acidic Conditions (e.g., pH < 4): Potential for protonation of the nitrogen atoms in the julolidine ring system or the dicyanovinyl group. This could alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to changes in fluorescence intensity and emission wavelength.
-
Highly Alkaline Conditions (e.g., pH > 10): Risk of hydrolysis of the dicyanovinyl group or other parts of the molecule, which could lead to a non-reversible loss of fluorescence. The stability of dyes in highly alkaline solutions can be limited.
Q4: How can I test the effect of pH on my this compound fluorescence measurements?
It is highly recommended to perform a pH stability control experiment. This involves preparing a series of buffers at different pH values relevant to your experimental range, adding a constant concentration of this compound, and measuring the fluorescence intensity. This will help you to identify a stable pH range for your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low or no fluorescence intensity | pH-induced quenching or degradation: The pH of your sample may be outside the optimal range for this compound, causing fluorescence quenching or chemical degradation of the dye. | 1. Verify the pH of your sample buffer. 2. Perform a pH stability test for this compound in your buffer system to determine the optimal pH range. 3. Ensure your buffer has sufficient capacity to resist pH changes during the experiment. |
| Drifting or unstable fluorescence signal over time | pH instability: The pH of your sample may be changing over time, affecting the fluorescence of this compound. This can be common in unbuffered or weakly buffered solutions, or in biological systems with metabolic activity. | 1. Use a well-characterized and stable buffer system with adequate buffering capacity. 2. Monitor the pH of your sample before and after the experiment to check for significant changes. 3. If working with live cells, ensure the medium is appropriately buffered to handle metabolic byproducts. |
| Inconsistent results between experiments | Inconsistent pH of buffers: Small variations in the pH of your buffers between experiments can lead to variability in this compound fluorescence, especially if the dye is sensitive to pH in that range. | 1. Prepare all buffers fresh and accurately calibrate your pH meter before each use. 2. Prepare a large batch of buffer for a series of experiments to minimize variability. |
Experimental Protocols
Protocol: Assessing the pH Stability of this compound Fluorescence
This protocol outlines a general method to determine the effect of pH on this compound fluorescence intensity in your experimental system.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
A series of buffers covering the desired pH range (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, borate buffer for pH 8-10)
-
Spectrofluorometer
Methodology:
-
Prepare a set of buffers at various pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9, 10).
-
To a cuvette containing a fixed volume of each buffer, add a small aliquot of the this compound stock solution to reach the final desired concentration (e.g., 1-5 µM). Ensure the final concentration of the solvent (e.g., DMSO) is constant across all samples and is low enough not to affect the buffer's pH or the sample's viscosity.
-
Gently mix and incubate for a set period (e.g., 15 minutes) at a constant temperature.
-
Measure the fluorescence intensity of each sample using a spectrofluorometer. Use the excitation and emission maxima appropriate for this compound in your solvent system (e.g., excitation ~455 nm, emission ~500 nm).[3]
-
Plot the fluorescence intensity as a function of pH to identify the range in which the fluorescence is stable.
Visualizations
Logical Workflow for Troubleshooting pH-Related Issues
Caption: A flowchart for diagnosing unexpected this compound fluorescence results, with a focus on pH-related variables.
References
Technical Support Center: Solvent Effects on the Quantum Yield of 9-(dicyanovinyl)julolidine (DCVJ)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the viscosity-sensitive fluorescent probe, DCVJ.
Data Presentation: Solvent Effects on this compound Quantum Yield
The fluorescence quantum yield (Φ) of this compound is highly dependent on the viscosity (η) of its environment. In solvents of low viscosity, intramolecular rotation leads to non-radiative decay pathways, resulting in a low quantum yield. As viscosity increases, this rotation is restricted, leading to a significant increase in fluorescence. This relationship can be described by the Förster-Hoffmann equation:
log(Φ) = C + x * log(η)
where 'C' is a constant and 'x' is a parameter that depends on the specific molecular rotor, with a value of approximately 0.54 for this compound.
| Solvent | Viscosity (cP at 20°C) | Quantum Yield (Φ) | Notes |
| Ethanol | 1.2 | ~1.2 x 10⁻³ | Low quantum yield in a low-viscosity solvent. |
| Propan-1-ol | 2.2 | Very low | - |
| Ethylene Glycol / Glycerol Mixtures | Variable | Increases with glycerol % | Demonstrates the power-law relationship. |
| Ethanol / Glycerol (10:90 v/v) | High | ~4.2 x 10⁻² | Significant increase in a high-viscosity mixture. |
| Glycerol | 1412 | High | Up to a 30-fold increase compared to propan-1-ol.[1] |
Troubleshooting Guides and FAQs
This section addresses common issues encountered during experiments with this compound.
Question: My this compound solution shows a very weak fluorescence signal, even in what I expect to be a viscous environment. What could be the problem?
Answer:
-
Concentration: Ensure you are using an appropriate concentration of this compound. A typical starting concentration for steady-state measurements is 1 µM.[1]
-
Photobleaching: this compound can be susceptible to photobleaching, especially under prolonged or high-intensity illumination. Minimize light exposure to your sample.
-
Solvent Purity: Impurities in your solvent can quench fluorescence. Use high-purity, spectroscopy-grade solvents.
-
pH of the Medium: While this compound is less sensitive to pH than some other probes, extreme pH values can affect its chemical structure and fluorescence properties. Ensure your buffer system is appropriate.
-
Instrument Settings: Verify that your fluorometer's excitation and emission wavelengths are set correctly for this compound (typically around 465 nm for excitation and 500-510 nm for emission). Check the detector gain and slit widths to ensure they are optimized for your sample.
Question: I am observing a second, red-shifted emission peak in my this compound spectrum. What does this indicate?
Answer: The appearance of a longer-wavelength emission band, often around 575 nm, can be due to the formation of this compound excimers (excited-state dimers).[1] This is more likely to occur at higher concentrations of the probe. If you are aiming to study the monomeric properties of this compound, you should work at lower concentrations (e.g., 1 µM) where only the monomeric peak at approximately 510 nm is observed.[1]
Question: I am having trouble dissolving this compound in my aqueous buffer. What can I do?
Answer: this compound has poor water solubility.[2] It is common practice to prepare a concentrated stock solution of this compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. This stock solution can then be diluted to the final working concentration in the aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to significantly affect your experimental system.
Question: My results are not reproducible. What are some potential sources of variability?
Answer:
-
Temperature Fluctuations: Viscosity is highly dependent on temperature. Even small changes in temperature can alter the viscosity of your solvent and, consequently, the quantum yield of this compound. Ensure your experiments are conducted at a constant and controlled temperature.
-
Aggregation: At higher concentrations, this compound can aggregate, which will affect its fluorescence properties.[3] It is crucial to work within a concentration range where aggregation is minimal.
-
Binding to Other Molecules: In biological samples, this compound can bind to proteins, such as serum albumin, which can lead to a background signal.[2] This is an important consideration when working with complex biological media.
-
Solvent Polarity: While viscosity is the primary determinant of this compound's quantum yield, solvent polarity can cause a spectral shift in the emission peak.[4][5] If you are comparing different solvent systems, be aware that changes in polarity can affect the emission wavelength.
Experimental Protocols
Detailed Methodology for Relative Quantum Yield Determination of this compound
This protocol describes how to determine the relative fluorescence quantum yield of this compound in a solvent of interest using a known fluorescence standard.
Materials:
-
This compound
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectroscopy-grade solvents
-
UV-Vis spectrophotometer
-
Fluorometer with a thermostatted cuvette holder
-
1 cm path length quartz cuvettes
Procedure:
-
Prepare a series of dilute solutions of both the this compound sample and the fluorescence standard in the desired solvent(s). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer. Record the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the fluorometer. It is crucial to use the same excitation wavelength, slit widths, and other instrumental parameters for both the sample and the standard.
-
Integrate the area under the emission spectra for both the this compound sample and the standard.
-
Calculate the relative quantum yield (Φ_sample) using the following equation:
Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
Plot the integrated fluorescence intensity versus absorbance for the series of concentrations for both the sample and the standard. The slope of this plot is proportional to the quantum yield. The ratio of the slopes can be used to calculate the relative quantum yield, which can be a more accurate method.
Mandatory Visualizations
Caption: Workflow for determining the relative quantum yield of this compound.
Caption: Relationship between solvent viscosity and this compound quantum yield.
References
- 1. Fluorescent Probe this compound Shows High Sensitivity for Characterization of Amyloid β-Peptide Early in the Lag Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00334E [pubs.rsc.org]
- 3. A study of aggregation of 9-(dicyano-vinyl)julolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of solvent polarity and solvent viscosity on the fluorescent properties of molecular rotors and related probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: 9-(2,2-Dicyanovinyl)julolidine (DCVJ) vs. Thioflavin T (ThT) for Amyloid Detection
For researchers, scientists, and drug development professionals navigating the complexities of amyloid detection, the choice of a fluorescent probe is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of two commonly used dyes: 9-(2,2-dicyanovinyl)julolidine (DCVJ) and Thioflavin T (ThT), supported by experimental data and detailed protocols.
Thioflavin T has long been the gold standard for the detection of mature amyloid fibrils, valued for its robust fluorescence enhancement upon binding to the characteristic cross-β sheet structures. In contrast, this compound, a molecular rotor, has emerged as a sensitive tool for probing the earlier stages of amyloid aggregation, particularly the formation of oligomeric intermediates. This guide will delve into the distinct mechanisms, performance metrics, and experimental considerations for each probe to aid in the selection of the most appropriate tool for your research needs.
At a Glance: Key Performance Characteristics
| Feature | 9-(2,2-Dicyanovinyl)julolidine (this compound) | Thioflavin T (ThT) |
| Binding Target | Primarily early-stage, non-fibrillar oligomers; sensitive to packing and conformation.[1] | Mature amyloid fibrils with cross-β sheet structure.[2] |
| Binding Affinity (Kd) | Data for amyloid aggregates is not readily available. A dissociation constant of 20 ± 10 µM has been reported for its binding to calmodulin.[3] | Sub-micromolar to low micromolar range for fibrils. Experimental values for Aβ40 fibrils range from ~750 nM to 6000 nM.[2][4] |
| Fluorescence Quantum Yield (Bound) | Specific values for amyloid aggregates are not readily available; quantum yield increases upon restricted rotation. | Can be significant, with values up to 0.44 reported for ThT bound to lysozyme amyloid fibrils. |
| Signal-to-Noise Ratio | Data is not readily available. | Can be a limiting factor due to background fluorescence. |
| Specificity | Sensitive to the conformation of oligomers (e.g., binds Aβ40 but not Aβ42 oligomers).[1] Also binds to other proteins like calmodulin, indicating it is not exclusively specific to amyloidogenic proteins.[3] | Highly specific for the cross-β sheet structure of amyloid fibrils.[2] |
| Primary Application | Studying the kinetics of oligomer formation and the lag phase of amyloid aggregation.[1] | Quantification and imaging of mature amyloid fibrils. |
Delving into the Mechanisms: How They Work
The distinct specificities of this compound and ThT for different amyloid species are rooted in their fundamentally different mechanisms of fluorescence enhancement.
Thioflavin T (ThT): This benzothiazole dye exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β sheet structure of amyloid fibrils. In solution, ThT has free rotation around its central carbon-carbon bond, which leads to non-radiative decay of the excited state and consequently, low fluorescence. When ThT binds to the channels or grooves on the surface of amyloid fibrils, this rotation is restricted, leading to a dramatic enhancement of its fluorescence.[2]
9-(2,2-Dicyanovinyl)julolidine (this compound): this compound is a molecular rotor whose fluorescence is highly sensitive to the viscosity of its local environment.[5] In a low-viscosity medium, the dicyanovinyl group can freely rotate, which provides a non-radiative pathway for the decay of the excited state, resulting in weak fluorescence. When this compound binds to hydrophobic pockets or within the packed structure of protein aggregates, such as early oligomers, the rotation is hindered. This restriction of intramolecular rotation closes the non-radiative decay channel, leading to a significant increase in fluorescence intensity.[1][5]
Visualizing the Binding Mechanisms
Caption: ThT's fluorescence is enhanced upon binding to amyloid fibrils.
Caption: this compound fluorescence increases in the viscous environment of oligomers.
Experimental Protocols
Thioflavin T (ThT) Assay for Amyloid Fibril Detection
This protocol is adapted from standard methods for monitoring amyloid aggregation.
Materials:
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered through a 0.22 µm filter)
-
Amyloidogenic protein or peptide of interest
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
Procedure:
-
Prepare ThT working solution: Dilute the ThT stock solution in the assay buffer to a final concentration of 10-25 µM.
-
Prepare protein samples: Prepare your protein samples at the desired concentration in the assay buffer. Include a buffer-only control.
-
Set up the assay: In the 96-well plate, mix the protein sample with the ThT working solution. The final volume in each well is typically 100-200 µL.
-
Incubation: Incubate the plate at 37°C. Agitation (e.g., orbital shaking) may be required to promote fibril formation.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a plate reader.
-
Excitation wavelength: ~440-450 nm
-
Emission wavelength: ~480-490 nm
-
9-(2,2-Dicyanovinyl)julolidine (this compound) Assay for Early Aggregate Detection
This protocol is based on a study by Nagarajan et al. (2017) for monitoring Aβ oligomerization.[1]
Materials:
-
9-(2,2-Dicyanovinyl)julolidine (this compound) stock solution (e.g., in DMSO)
-
Amyloid beta (Aβ) peptide (e.g., Aβ40)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Fluorometer cuvette or microplate
Procedure:
-
Prepare this compound working solution: Dilute the this compound stock solution in the assay buffer to a final concentration of 1 µM.
-
Initiate Aggregation: Add the Aβ peptide to the this compound working solution to a final concentration of 8 µM. The mixture should be constantly stirred at 37°C.
-
Fluorescence Measurement: Record the fluorescence emission spectra at regular time intervals.
-
Excitation wavelength: 465 nm
-
Emission scan range: 480–600 nm
-
-
Data Analysis: Monitor the increase in fluorescence intensity at ~510 nm (monomer peak) and potentially at ~575 nm (excimer peak), which can provide information on the proximity of bound this compound molecules.[1]
Visualizing the Experimental Workflow
Caption: A generalized workflow for amyloid aggregation fluorescence assays.
Summary and Recommendations
The choice between this compound and ThT hinges on the specific research question and the stage of amyloid aggregation being investigated.
-
For studying the kinetics of mature fibril formation and for the quantification and imaging of established amyloid plaques, Thioflavin T remains the probe of choice. Its high specificity for the cross-β sheet structure and the extensive body of literature supporting its use make it a reliable tool for these applications.
-
For investigating the early stages of aggregation, particularly the formation and structural characteristics of oligomeric intermediates, 9-(2,2-dicyanovinyl)julolidine offers unique advantages. Its sensitivity to the viscosity of the microenvironment allows for the detection of non-fibrillar species that are often silent in ThT assays. This makes this compound particularly valuable for studies on the mechanisms of oligomer formation and for screening inhibitors that target these early toxic species.
It is important to note that for a comprehensive understanding of the entire aggregation pathway, the complementary use of both this compound and ThT can provide a more complete picture, capturing the evolution from early oligomers to mature fibrils. As with any experimental technique, careful optimization of dye and protein concentrations, as well as incubation conditions, is crucial for obtaining reliable and reproducible data.
References
- 1. Fluorescent Probe this compound Shows High Sensitivity for Characterization of Amyloid β-Peptide Early in the Lag Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9-(Dicyanovinyl)julolidine binding to bovine brain calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The binding of Thioflavin-T and its neutral analog BTA-1 to protofibrils of the Alzheimer Aβ16-22 peptide probed by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 9-(2,2-Dicyanovinyl)julolidine for Cellular Imaging and the Detection of Protein Aggregation | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
A Comparative Guide to Fluorescent Probes for Intracellular Viscosity Measurement: Alternatives to DCVJ
For Researchers, Scientists, and Drug Development Professionals
The viscosity of the intracellular environment is a critical biophysical parameter that influences a wide array of cellular processes, including protein folding, diffusion of macromolecules, and organelle function. Dysregulation of intracellular viscosity has been implicated in various pathologies, making its accurate measurement a key area of research. For years, 9-(dicyanovinyl)julolidine (DCVJ) has been a widely used fluorescent molecular rotor for probing intracellular viscosity. However, its limitations, such as sensitivity to solvent polarity and susceptibility to protein binding, have spurred the development of a new generation of fluorescent probes with improved characteristics. This guide provides an objective comparison of promising alternatives to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their specific needs.
Performance Comparison of Intracellular Viscosity Probes
The following table summarizes the key quantitative performance indicators of this compound and its alternatives. This allows for a direct comparison of their spectral properties, viscosity sensing range, and other critical parameters.
| Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) Range | Lifetime (τ) Range (ns) | Viscosity Range (cP) | Key Advantages |
| This compound | ~460 | ~498 | Low in low viscosity, increases with viscosity | Short, increases with viscosity | Broad | Well-established, commercially available |
| CCVJ | ~440 | ~476 | Similar to this compound | Short, increases with viscosity | Broad | Improved water solubility compared to this compound[1] |
| FCVJ | ~460 | ~500 | - | - | Broad | Improved photostability and membrane localization compared to this compound |
| BODIPY-C12 | ~467 | ~515 | - | ~0.3 - 3.4[2] | 0.6 - 950[3] | High photostability, suitable for FLIM, insensitive to polarity[4] |
| BTV | ~470 | ~515 | <0.1 (low η) to 0.56 (high η)[5] | Increases with viscosity | Broad | Mitochondria-targeting[5] |
| Ratiometric Probes (e.g., Qca-Cy2) | Dual excitation/emission | Ratiometric output | - | - | Broad | Self-calibrating, independent of probe concentration[6] |
Mechanism of Action: Twisted Intramolecular Charge Transfer (TICT)
The majority of these molecular rotors, including this compound and its derivatives, as well as many BODIPY-based probes, operate based on the Twisted Intramolecular Charge Transfer (TICT) mechanism. In the excited state, these molecules can undergo intramolecular rotation. In low viscosity environments, this rotation is rapid and leads to a non-emissive TICT state, resulting in low fluorescence. In viscous environments, the rotation is hindered, forcing the molecule to relax through fluorescence emission, thus leading to a higher quantum yield and a longer fluorescence lifetime.
Caption: The Twisted Intramolecular Charge Transfer (TICT) mechanism.
Experimental Protocols
General Cell Preparation and Staining
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescent viscosity probe stock solution (typically 1 mM in DMSO or ethanol)
-
Imaging dishes or plates with glass bottoms
Procedure:
-
Seed cells onto imaging dishes and culture until they reach the desired confluency (typically 60-80%).
-
Prepare the probe working solution by diluting the stock solution in cell culture medium to the final desired concentration (typically 1-10 µM).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. Incubation time and probe concentration should be optimized for each cell line and probe.
-
After incubation, wash the cells twice with PBS to remove excess probe.
-
Add fresh, pre-warmed culture medium or PBS to the cells for imaging.
Intracellular Viscosity Measurement Methodologies
This is the simplest method but can be affected by variations in probe concentration.
Caption: Workflow for intensity-based intracellular viscosity measurement.
Protocol:
-
Follow the general cell preparation and staining protocol.
-
Acquire fluorescence images using a standard fluorescence microscope equipped with the appropriate filter set for the chosen probe.
-
Measure the mean fluorescence intensity of the regions of interest (ROIs) within the cells.
-
To obtain quantitative viscosity values, a calibration curve must be generated by measuring the fluorescence intensity of the probe in solutions of known viscosity (e.g., glycerol-water mixtures).
This method overcomes the concentration dependency by taking a ratio of fluorescence intensities at two different wavelengths.
Caption: Workflow for ratiometric intracellular viscosity measurement.
Protocol:
-
Use a ratiometric viscosity probe and follow the general cell preparation and staining protocol.
-
Acquire fluorescence images at two distinct emission wavelengths using a fluorescence microscope with appropriate filter sets or a spectral detector.
-
Calculate the ratio of the fluorescence intensities at the two wavelengths for each pixel or ROI.
-
Generate a calibration curve by measuring the intensity ratio of the probe in solutions of known viscosity.
FLIM is a powerful technique that provides a direct measure of viscosity, independent of probe concentration.
Caption: Workflow for FLIM-based intracellular viscosity measurement.
Protocol:
-
Select a probe suitable for FLIM (e.g., BODIPY-C12) and follow the general cell preparation and staining protocol.
-
Use a confocal or multiphoton microscope equipped with a pulsed laser and time-correlated single photon counting (TCSPC) electronics.
-
Acquire fluorescence lifetime data for each pixel in the image.
-
Fit the fluorescence decay data for each pixel to an exponential decay model to determine the fluorescence lifetime.
-
Generate a fluorescence lifetime map of the cell.
-
Create a calibration curve by measuring the fluorescence lifetime of the probe in solutions of known viscosity. This allows for the conversion of the lifetime map into a quantitative viscosity map. For BODIPY-C12, a logarithmic plot of fluorescence lifetime versus solvent viscosity typically yields a straight line.[2]
Conclusion
The field of intracellular viscosity measurement has evolved significantly, offering researchers a range of powerful tools beyond the traditional this compound probe. Alternatives such as CCVJ, FCVJ, and particularly the BODIPY-based probes, provide enhanced properties like improved solubility, photostability, and suitability for advanced imaging techniques like FLIM. Ratiometric probes offer the advantage of self-calibration, eliminating artifacts from concentration variations. The choice of the most appropriate probe and measurement modality will depend on the specific biological question, the available instrumentation, and the desired level of quantification. By understanding the performance characteristics and experimental protocols outlined in this guide, researchers can make informed decisions to accurately probe the viscous landscape within living cells.
References
- 1. Synthesis and evaluation of self-calibrating ratiometric viscosity sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence Lifetime Imaging of Molecular Rotors in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Organic Fluorescent Probes for Monitoring Micro-Environments in Living Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of DCVJ Fluorescence Data with Rheometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of viscosity is critical in numerous scientific disciplines, particularly in drug development and protein sciences, where it influences formulation stability, manufacturing processes, and bioavailability. While traditional mechanical rheometry provides bulk viscosity measurements, fluorescence-based techniques using molecular rotors like 9-(dicyanovinyl)julolidine (DCVJ) offer a non-invasive method to probe microviscosity. This guide provides an objective comparison of these two techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate method for their needs and in cross-validating their findings.
Data Presentation: A Comparative Overview
| Parameter | This compound Fluorescence | Rheometry | Correlation |
| Viscosity (cP) | Calculated from fluorescence intensity/lifetime based on a calibration curve. For a model protein solution, this might range from 1-50 cP depending on concentration and aggregation state. | Directly measured. For the same model protein solution, values would be in a similar range of 1-50 cP. | A strong positive correlation is expected. As protein concentration or aggregation increases, both measured fluorescence intensity/lifetime and bulk viscosity will increase. The relationship is often described by the Förster-Hoffmann equation for this compound.[1][2][3][4] |
| Sensitivity | Highly sensitive to changes in the local microenvironment of the probe. Can detect early-stage protein aggregation and changes in hydration.[5][6][7] | Measures bulk fluid properties. May not be as sensitive to the initial formation of small aggregates. | This compound may detect viscosity changes at earlier stages of aggregation than bulk rheometry. |
| Sample Volume | Typically in the microliter range. | Can range from microliters to milliliters depending on the rheometer geometry.[8][9][10] | Both methods can be adapted for small sample volumes, but fluorescence is often more amenable to very low volumes. |
| Throughput | High-throughput screening is possible using plate readers.[1] | Generally lower throughput, with measurements performed on individual samples. | This compound fluorescence is more suitable for high-throughput applications. |
Experimental Protocols
This compound Fluorescence Viscosity Measurement
This protocol outlines the steps for measuring the viscosity of a protein solution using the fluorescent molecular rotor this compound. The method relies on the principle that the fluorescence quantum yield of this compound is dependent on the viscosity of its immediate environment.[1][4][11]
Materials:
-
9-(dicyanovinyl)julolidine (this compound) stock solution (e.g., 1 mM in DMSO)
-
Protein solution of interest
-
Buffer solution (same as the protein solution)
-
Glycerol or other suitable viscous solvent for calibration
-
96-well black microplates
-
Fluorescence microplate reader or spectrofluorometer
Procedure:
-
Calibration Curve:
-
Prepare a series of calibration standards with known viscosities using varying concentrations of glycerol in the buffer.
-
Add a final concentration of 1 µM this compound to each calibration standard.[5]
-
Measure the fluorescence intensity of each standard at an excitation wavelength of ~480 nm and an emission wavelength of ~510 nm.
-
Plot the logarithm of the fluorescence intensity against the logarithm of the known viscosity. This plot, based on the Förster-Hoffmann equation (log(I) = C + x*log(η)), will serve as the calibration curve.[3][12]
-
-
Sample Preparation:
-
Add this compound from the stock solution to the protein solution to a final concentration of 1 µM.
-
Incubate the mixture for a short period (e.g., 15-30 minutes) at room temperature, protected from light, to allow the probe to equilibrate within the sample.
-
-
Fluorescence Measurement:
-
Pipette the this compound-labeled protein solution into a 96-well black microplate.
-
Measure the fluorescence intensity using the same instrument settings as for the calibration curve.
-
-
Data Analysis:
-
Use the measured fluorescence intensity of the protein sample and the calibration curve to determine the microviscosity of the solution.
-
Rheometry Viscosity Measurement
This protocol describes the measurement of bulk viscosity of a protein solution using a rotational rheometer.
Materials:
-
Rotational rheometer with appropriate geometry (e.g., cone-and-plate or parallel plate)
-
Protein solution of interest
-
Temperature control unit
Procedure:
-
Instrument Setup and Calibration:
-
Equilibrate the rheometer to the desired measurement temperature (e.g., 25°C).
-
Perform a zero-gap calibration of the geometry.
-
If necessary, calibrate the instrument using a standard fluid of known viscosity.
-
-
Sample Loading:
-
Carefully pipette the protein solution onto the lower plate of the rheometer, ensuring a sufficient volume to fill the gap between the plates without overfilling. For low-viscosity samples, a specific loading technique may be required to avoid spreading.
-
-
Measurement:
-
Bring the upper geometry down to the measurement gap.
-
Allow the sample to equilibrate at the set temperature for a few minutes.
-
Perform a shear rate sweep to determine the viscosity as a function of shear rate. For many protein solutions, the viscosity will be Newtonian (independent of shear rate) at low to moderate concentrations.[9]
-
-
Data Analysis:
-
Record the viscosity values at different shear rates. For a Newtonian fluid, the viscosity will be constant over the range of shear rates tested.
-
Mandatory Visualization
References
- 1. A Method for High‐Throughput Measurements of Viscosity in Sub‐micrometer‐Sized Membrane Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. Fluorescent molecular rotor-based polymer materials for local microviscosity mapping in microfluidic channels [arxiv.org]
- 4. Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00334E [pubs.rsc.org]
- 5. Fluorescent Probe this compound Shows High Sensitivity for Characterization of Amyloid β-Peptide Early in the Lag Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent Probe this compound Shows High Sensitivity for Characterization of Amyloid β-Peptide Early in the Lag Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescent molecular rotors: a new class of probes for tubulin structure and assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rheosense.com [rheosense.com]
- 9. Rheology of clustering protein solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. Molecular rheometry : direct determination of viscosity in L o and L d lipid phases via fluorescence lifetime imaging - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP51953H [pubs.rsc.org]
- 12. Environment-sensitive behavior of fluorescent molecular rotors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Molecular Rotors for Viscosity Sensing: DCVJ and its Alternatives
For researchers, scientists, and drug development professionals, the precise measurement of microviscosity is crucial for understanding a myriad of cellular processes and optimizing drug delivery systems. Fluorescent molecular rotors have emerged as powerful tools for this purpose. This guide provides an objective comparison of the performance of a well-known molecular rotor, 9-(dicyanovinyl)julolidine (DCVJ), with other common alternatives, namely BODIPY-based rotors and Thioflavin T, supported by experimental data and detailed protocols.
Molecular rotors are a class of fluorescent probes whose fluorescence quantum yield and lifetime are sensitive to the viscosity of their local environment. In low-viscosity environments, these molecules can undergo intramolecular rotation or twisting upon photoexcitation, leading to non-radiative decay and low fluorescence. As viscosity increases, this internal motion is restricted, causing a significant increase in fluorescence intensity and lifetime. This principle allows for the quantitative measurement of viscosity in microscopic environments.
Performance Comparison of Molecular Rotors
The selection of a molecular rotor for a specific application depends on several key performance metrics, including its sensitivity to viscosity changes, the dynamic range of viscosity it can measure, its quantum yield, and its photostability. The following table summarizes the quantitative performance of this compound, a representative BODIPY-based rotor (BODIPY-C10), and Thioflavin T (ThT) in methanol-glycerol mixtures, a common solvent system for viscosity studies.
| Property | This compound | BODIPY-C10 | Thioflavin T (ThT) |
| Viscosity Sensitivity Range (cP) | ~1 - 1000+ | ~1 - 1500+ | Wide range, sensitive from low to high viscosity |
| Quantum Yield (Φ) in low viscosity (e.g., Methanol, ~0.6 cP) | ~0.0001[1] | ~0.02 | ~0.0001[2][3] |
| Quantum Yield (Φ) in high viscosity (e.g., Glycerol, ~1400 cP) | Can increase up to 30-fold[4] | ~0.77 | ~0.28 (in rigid isotropic solution)[2][3] |
| Fluorescence Lifetime (τ) in low viscosity (e.g., Methanol) | Very short (ps range)[1] | ~300 - 800 ps (polarity dependent)[5] | Very short (ps range) |
| Fluorescence Lifetime (τ) in high viscosity (e.g., Glycerol) | Increases significantly | ~5700 ps[3] | Increases significantly |
| Excitation Max (nm) | ~455 nm | ~516 nm | ~412 nm |
| Emission Max (nm) | ~500 nm | ~535 nm | ~482 nm |
Signaling Pathway of a Molecular Rotor
The viscosity sensing mechanism of a molecular rotor can be visualized as a transition between a fluorescent locally excited (LE) state and a non-fluorescent twisted intramolecular charge transfer (TICT) state. The rate of this transition is governed by the viscosity of the surrounding medium.
Experimental Protocols
General Experimental Workflow
The general workflow for measuring viscosity using molecular rotors involves several key steps, from sample preparation to data analysis.
Detailed Methodology for Viscosity Measurement
1. Preparation of Viscosity Standards:
-
Prepare a series of solutions with known viscosities. A common method is to use mixtures of methanol and glycerol in varying volume ratios.
-
The viscosity of these mixtures can be found in literature or measured using a commercial viscometer.
2. Preparation of Molecular Rotor Stock Solution:
-
Dissolve the molecular rotor (e.g., this compound, BODIPY derivative, or Thioflavin T) in a suitable solvent (e.g., DMSO or ethanol) to create a concentrated stock solution. The final concentration in the measurement samples should be in the low micromolar range to avoid aggregation and inner filter effects.
3. Sample Preparation for Calibration Curve:
-
Add a small aliquot of the molecular rotor stock solution to each of the viscosity standard solutions. Ensure the final concentration of the rotor is consistent across all standards.
-
Allow the samples to equilibrate at a constant temperature, as viscosity is temperature-dependent.
4. Fluorescence Measurement:
-
For Fluorescence Intensity Measurements:
-
Use a spectrofluorometer to measure the fluorescence emission spectrum of each standard.
-
Record the peak emission intensity at the characteristic wavelength for the chosen rotor.
-
-
For Fluorescence Lifetime Measurements:
-
Use a time-correlated single photon counting (TCSPC) system to measure the fluorescence lifetime of each standard.
-
5. Generation of Calibration Curve:
-
The relationship between fluorescence (quantum yield or lifetime) and viscosity is often described by the Förster-Hoffmann equation: log(Φ) = C + x * log(η) or log(τ) = C' + x' * log(η) , where Φ is the quantum yield, τ is the lifetime, η is the viscosity, and C, C', x, and x' are constants.
-
Plot the logarithm of the fluorescence intensity or lifetime against the logarithm of the viscosity for the standard solutions.
-
Perform a linear regression on the data to obtain the calibration curve and the fitting parameters.
6. Measurement of Unknown Samples:
-
Prepare the sample with the unknown viscosity by adding the same final concentration of the molecular rotor as used for the standards.
-
Measure the fluorescence intensity or lifetime of the unknown sample under the same experimental conditions (temperature, instrument settings).
7. Determination of Unknown Viscosity:
-
Using the equation of the calibration curve, calculate the viscosity of the unknown sample from its measured fluorescence intensity or lifetime.
Choosing the Right Molecular Rotor
-
This compound is a classic and commercially available molecular rotor that has been extensively studied.[6] However, it can be sensitive to solvent polarity and may have limitations in aqueous environments due to poor solubility.[6]
-
BODIPY-based rotors offer high photostability, high quantum yields, and their photophysical properties can be readily tuned through chemical modification.[7] This allows for the development of probes with specific localization properties or emission wavelengths. However, some BODIPY rotors can also exhibit sensitivity to polarity and temperature.[5][8]
-
Thioflavin T is widely known for its application in detecting amyloid fibrils, but it also functions as a molecular rotor.[9] Its fluorescence is highly sensitive to viscosity changes.
The choice of the most suitable molecular rotor will depend on the specific experimental conditions, including the viscosity range of interest, the chemical nature of the sample, and the instrumentation available. Careful calibration and consideration of potential environmental effects are crucial for obtaining accurate and reliable viscosity measurements.
References
- 1. How to Measure Viscosity: 10 Steps (with Pictures) - wikiHow [wikihow.com]
- 2. Precision Assessment of Biofluid Viscosity Measurements Using Molecular Rotors [ouci.dntb.gov.ua]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. web.vu.lt [web.vu.lt]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of DCVJ and its Derivative FCVJ for Viscosity Sensing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 9-(2,2-Dicyanovinyl)julolidine (DCVJ), a widely used fluorescent molecular rotor, and its farnesyl derivative, (2-carboxy-2-cyanovinyl)-julolidine farnesyl ester (FCVJ). This comparison focuses on their performance as viscosity sensors, supported by experimental data and detailed protocols to aid in experimental design and application.
Introduction to this compound and its Derivatives as Molecular Rotors
This compound is a well-established fluorescent probe whose emission properties are highly sensitive to the viscosity of its microenvironment.[1][2] This sensitivity arises from its function as a molecular rotor, where intramolecular rotation of the dicyanovinyl group against the julolidine moiety provides a non-radiative decay pathway. In viscous environments, this rotation is hindered, leading to a significant increase in fluorescence quantum yield and lifetime. This property makes this compound a valuable tool for probing viscosity in various systems, including polymer synthesis and biological membranes.[2][3]
However, this compound exhibits certain limitations, including poor water solubility and a tendency to bind to serum proteins, which can lead to background signals and artifacts in cellular applications.[2][3] To address these shortcomings, derivatives such as FCVJ have been developed. FCVJ incorporates a farnesyl tail, which enhances its lipophilicity and promotes better localization within cellular membranes, leading to improved performance for in-situ viscosity measurements.[2][3]
Performance Comparison: this compound vs. FCVJ
| Property | This compound | FCVJ | Key Advantages of FCVJ |
| Excitation Max (λex) | ~465 nm | ~460 nm | Similar excitation profiles allow for use with common light sources. |
| Emission Max (λem) | ~510 nm (monomer), ~575 nm (excimer)[4] | Not specified, but expected to be similar to this compound | The dual emission of this compound can be complex to interpret. |
| Quantum Yield (Φf) | Low in low-viscosity solvents, increases significantly with viscosity.[1][5] | Higher quantum yield in viscous environments compared to this compound.[2][3] | Enhanced brightness in the target environment (membranes). |
| Viscosity Sensitivity (x in log(Φf) ∝ x log(η)) | ~0.6[5] | Higher sensitivity to membrane viscosity changes. | More responsive to subtle changes in membrane fluidity. |
| Photostability | Moderate | Improved photostability.[2][3] | More suitable for long-term imaging experiments. |
| Cellular Localization | Cytoplasmic and membrane staining, binds to tubulin.[6] | Primarily localizes to the cell membrane.[2][3] | Reduced off-target binding and clearer membrane-specific signals. |
| Aqueous Solubility | Poor[2][3] | Poor, but the farnesyl tail aids in membrane partitioning. | Better suited for direct application to cells for membrane studies. |
Theoretical Background: The Twisted Intramolecular Charge Transfer (TICT) State
The viscosity-dependent fluorescence of this compound and its derivatives is governed by the formation of a Twisted Intramolecular Charge Transfer (TICT) state. Upon photoexcitation, the molecule transitions from its planar ground state (S₀) to a locally excited (LE) state. In low-viscosity environments, the dicyanovinyl group can freely rotate, leading to the formation of a non-emissive, lower-energy TICT state from which the molecule relaxes back to the ground state non-radiatively. In a viscous medium, this intramolecular rotation is restricted, favoring radiative decay from the LE state, resulting in increased fluorescence.
Experimental Protocols
Measuring Cell Membrane Viscosity with FCVJ
This protocol describes the use of FCVJ to measure changes in cell membrane viscosity.
Materials:
-
FCVJ stock solution (e.g., 1 mM in DMSO)
-
Cultured cells on glass-bottom dishes
-
Phosphate-buffered saline (PBS) or other suitable imaging buffer
-
Fluorescence microscope with appropriate filter sets (e.g., excitation ~460 nm, emission ~510 nm)
-
Optional: Agents to modulate membrane viscosity (e.g., cholesterol, benzyl alcohol)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes suitable for microscopy.
-
FCVJ Staining:
-
Prepare a working solution of FCVJ in imaging buffer (e.g., 1-5 µM).
-
Wash the cells once with pre-warmed imaging buffer.
-
Incubate the cells with the FCVJ working solution for 15-30 minutes at 37°C.
-
Wash the cells twice with pre-warmed imaging buffer to remove excess probe.
-
-
Fluorescence Imaging:
-
Immediately image the stained cells using a fluorescence microscope.
-
Acquire images using consistent settings for excitation power, exposure time, and detector gain to allow for quantitative comparison.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the cell membranes in the acquired images.
-
Changes in fluorescence intensity correlate with changes in membrane viscosity. An increase in intensity indicates an increase in viscosity, and vice-versa.
-
For quantitative measurements, a calibration curve can be generated by measuring FCVJ fluorescence in solvents of known viscosity. The relationship between fluorescence intensity (or quantum yield) and viscosity is described by the Förster-Hoffmann equation: log(I) = C + x log(η), where I is the fluorescence intensity, η is the viscosity, and C and x are constants.[7][8]
-
Monitoring Tubulin Polymerization with this compound
This protocol outlines the use of this compound to monitor the in vitro polymerization of tubulin.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Purified tubulin protein
-
Glycerol-based polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA, 30% v/v glycerol)
-
GTP solution (100 mM)
-
Fluorometer with temperature control
Procedure:
-
Preparation:
-
Pre-warm the fluorometer to 37°C.
-
Prepare a reaction mixture containing tubulin (e.g., 1-2 mg/mL) and this compound (e.g., 1-5 µM) in the polymerization buffer on ice.
-
-
Initiation of Polymerization:
-
Add GTP to the reaction mixture to a final concentration of 1 mM.
-
Quickly transfer the mixture to a pre-warmed cuvette in the fluorometer.
-
-
Fluorescence Measurement:
-
Immediately begin recording the fluorescence intensity over time (e.g., every 30 seconds for 60 minutes).
-
Use an excitation wavelength of ~465 nm and monitor the emission at ~510 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
An increase in fluorescence intensity indicates the polymerization of tubulin into microtubules, which restricts the intramolecular rotation of the bound this compound.
-
The kinetics of polymerization (lag phase, elongation phase, and plateau) can be determined from the resulting curve.
-
Conclusion
Both this compound and its derivative FCVJ are powerful tools for viscosity sensing. While this compound has been widely used and is well-characterized for a variety of applications, FCVJ offers significant advantages for studying the viscosity of cellular membranes due to its improved localization, sensitivity, and photostability. The choice between these probes should be guided by the specific experimental system and the research question being addressed. For researchers focusing on intracellular processes within the cytoplasm or in vitro polymerization assays, this compound remains a viable option. However, for studies demanding precise and stable measurements of cell membrane viscosity, FCVJ is the superior choice.
References
- 1. researchgate.net [researchgate.net]
- 2. chimia.ch [chimia.ch]
- 3. Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00334E [pubs.rsc.org]
- 4. Fluorescent Probe this compound Shows High Sensitivity for Characterization of Amyloid β-Peptide Early in the Lag Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Haidekker Lab: Research Interests [photonics.engr.uga.edu]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
Unveiling the Unseen: The Advantages of DCVJ in Viscosity Measurement
For researchers, scientists, and drug development professionals navigating the complexities of fluid dynamics, the precise measurement of viscosity is paramount. While traditional techniques have long been the industry standard, a novel fluorescent molecular rotor, 9-(2,2-dicyanovinyl)julolidine (DCVJ), is emerging as a powerful alternative, offering unique advantages, particularly in microscale and high-throughput applications.
This guide provides an objective comparison of this compound-based viscosity measurement with traditional methods, supported by a summary of key performance indicators and detailed experimental protocols.
At a Glance: this compound vs. Traditional Viscometers
| Feature | This compound (Fluorescent Molecular Rotor) | Rotational Viscometer | Capillary Viscometer |
| Principle of Operation | Viscosity-dependent fluorescence quantum yield | Torque required to rotate a spindle in the fluid | Time taken for a fluid to flow through a capillary |
| Measurement Type | Microviscosity | Bulk viscosity | Kinematic viscosity (convertible to dynamic) |
| Sample Volume | Microliters (µL) | Milliliters (mL) | Milliliters (mL) |
| Measurement Time | Seconds to minutes | Minutes | Minutes to hours (including cleaning) |
| High-Throughput Capability | Yes, adaptable to plate readers[1] | Limited | No |
| In-situ & In-vivo Measurement | Yes, suitable for cellular and subcellular environments[2][3] | No | No |
| Shear Rate Control | Not directly controlled | Yes | No, dependent on hydrostatic pressure |
| Key Advantages | High sensitivity in microenvironments, high-throughput screening, real-time monitoring | Wide viscosity range, well-established standards | High accuracy for Newtonian fluids, simple apparatus |
| Limitations | Poor water solubility, potential for protein binding, requires calibration[3] | Larger sample volume, potential for sample shearing | Time-consuming, requires precise temperature control, not suitable for opaque or non-Newtonian fluids |
The Science Behind the Techniques
This compound: A Molecular Beacon for Viscosity
This compound is a fluorescent molecule that acts as a "molecular rotor." Its ability to rotate internally is hindered by the viscosity of its surrounding environment. In low-viscosity environments, the molecule can freely rotate, which leads to non-radiative decay and low fluorescence. Conversely, in a high-viscosity medium, this rotation is restricted, causing the molecule to release its absorbed energy as intense fluorescence. The quantum yield of this compound's fluorescence has been shown to increase significantly—by a factor of up to 30—as the solvent viscosity increases[4]. This direct relationship between fluorescence intensity and viscosity allows for precise measurements at the microscale.
Traditional Viscometry: Established and Reliable
Rotational viscometers operate by measuring the torque required to rotate a spindle submerged in the fluid at a constant speed[5]. The resistance to this rotation is directly proportional to the fluid's viscosity. This method is versatile and can be used for a wide range of viscosities and for both Newtonian and non-Newtonian fluids.
Capillary viscometers , such as the Ostwald or Ubbelohde types, determine viscosity by measuring the time it takes for a known volume of fluid to flow through a capillary tube of a known diameter and length under the influence of gravity[6][7]. This time is then used to calculate the kinematic viscosity of the fluid.
Experimental Protocols: A Step-by-Step Guide
Viscosity Measurement Using this compound (High-Throughput Method)
This protocol is adapted from a method for high-throughput screening of membrane viscosity using a plate reader[1].
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent like DMSO.
- For membrane viscosity, incubate lipid vesicles with a final this compound concentration of 50 nM (400:1 lipid-to-dye ratio) for 30 minutes at 45°C with agitation[1].
- For other samples, mix the sample with this compound to achieve the desired final concentration.
2. Calibration:
- Prepare a series of calibration standards with known viscosities (e.g., glycerol-water mixtures).
- Add this compound to each standard at the same concentration as the samples.
- Measure the fluorescence intensity and absorbance of each standard.
- Create a calibration curve by plotting the ratio of fluorescence to absorbance against the known viscosity values[1].
3. Measurement:
- Pipette the prepared samples and calibration standards into a 96-well plate (200 µL per well)[1].
- Measure the fluorescence emission and absorbance using a plate reader. For this compound, typical excitation is around 465 nm, and emission is monitored between 480-600 nm[2][4].
- Calculate the fluorescence-to-absorbance ratio for each sample.
4. Data Analysis:
- Use the calibration curve to determine the viscosity of the samples from their fluorescence-to-absorbance ratios.
Viscosity Measurement Using a Rotational Viscometer
This protocol provides a general outline for using a rotational viscometer.
1. Instrument Setup:
- Turn on the viscometer and the temperature control unit, setting it to the desired test temperature[8].
- Select an appropriate spindle and rotational speed based on the expected viscosity of the sample.
2. Sample Preparation:
- Pour the sample into a suitable container, ensuring there are no air bubbles.
- Place the container in the viscometer's sample holder.
3. Measurement:
- Carefully lower the spindle into the sample until it is immersed to the specified mark[5].
- Allow the sample to reach thermal equilibrium (typically 10-30 minutes)[8].
- Start the motor to rotate the spindle at the selected speed.
- Allow the reading to stabilize and then record the viscosity value and the percentage of torque[8][9]. The torque reading should ideally be between 10% and 100% for accurate measurements.
4. Post-Measurement:
- Turn off the motor, raise the spindle, and clean it thoroughly before the next measurement.
Viscosity Measurement Using a Capillary Viscometer (Ostwald type)
This protocol describes the manual use of an Ostwald viscometer.
1. Preparation:
- Clean and dry the viscometer thoroughly.
- Clamp the viscometer vertically in a constant temperature bath.
2. Sample Loading:
- Using a pipette, introduce a precise volume of the sample into the larger bulb of the viscometer[6].
3. Measurement:
- Using a pipette bulb or other suction device, draw the liquid up through the capillary until the meniscus is above the upper timing mark[6].
- Release the suction and allow the liquid to flow freely down the capillary.
- Start a stopwatch when the meniscus passes the upper timing mark and stop it when it passes the lower timing mark[6].
- Repeat the measurement at least three times to ensure accuracy.
4. Calculation:
- The kinematic viscosity (ν) is calculated using the equation: ν = C * t, where 'C' is the viscometer constant and 't' is the average flow time.
- The dynamic viscosity (η) can be calculated if the density (ρ) of the fluid is known: η = ν * ρ.
Visualizing the Workflow
Caption: this compound Viscosity Measurement Workflow
Caption: Rotational Viscometer Workflow
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and traditional viscometry ultimately depends on the specific application. For bulk viscosity measurements of homogenous fluids where larger sample volumes are available, traditional methods like rotational and capillary viscometry remain robust and reliable choices.
However, for researchers in drug development and cell biology, the advantages of this compound are compelling. Its ability to measure microviscosity in complex biological environments, its suitability for high-throughput screening of formulations, and its potential for real-time, in-situ monitoring open up new avenues for understanding and characterizing fluid properties at a scale previously inaccessible with traditional techniques. As research continues to delve into the micro-world, the application of molecular rotors like this compound is set to become an indispensable tool in the scientist's arsenal.
References
- 1. A Method for High‐Throughput Measurements of Viscosity in Sub‐micrometer‐Sized Membrane Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00334E [pubs.rsc.org]
- 4. Fluorescent Probe this compound Shows High Sensitivity for Characterization of Amyloid β-Peptide Early in the Lag Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
Navigating the Murky Waters of Cellular Viscosity: A Comparative Guide to 9-(2,2-Dicyanovinyl)julolidine (DCJ) and its Alternatives
For researchers, scientists, and drug development professionals, the precise measurement of intracellular viscosity is crucial for understanding a myriad of cellular processes, from protein folding and aggregation to cellular signaling and transport. 9-(2,2-Dicyanovinyl)julolidine (DCJ) has been a widely utilized fluorescent molecular rotor for this purpose. However, a closer examination reveals significant limitations that can impact the accuracy and reliability of experimental data. This guide provides a critical comparison of DCJ with alternative fluorescent probes, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their biological investigations.
The inherent drawbacks of DCJ in biological research
DCJ's fluorescence is sensitive to the viscosity of its microenvironment, a property that makes it a valuable tool. However, its application in complex biological systems is hampered by several key limitations:
-
Poor Water Solubility and Aggregation: DCJ is sparingly soluble in aqueous buffers, a significant challenge for its application in biological systems.[1] This can lead to the formation of aggregates, which exhibit different fluorescent properties from the monomeric form and can complicate data interpretation.[2] At higher concentrations, DCJ can form excimers, further altering its emission spectrum.[2]
-
Non-Specific Binding and Background Fluorescence: A major drawback of DCJ is its tendency to bind to various cellular components, including serum proteins, tubulin, actin, and phospholipid bilayers.[3] This non-specific binding can lead to a high background signal, making it difficult to discern viscosity changes in the specific cellular compartment of interest.[3] Protein-bound DCJ can also leak into the cytoplasm, contributing to this background noise.
-
Photophysical Limitations: DCJ suffers from a small Stokes shift, the difference between the maximum excitation and emission wavelengths. This can lead to self-quenching and reduced signal-to-noise ratios. Furthermore, it requires high-energy excitation, which can be phototoxic to live cells and limit its utility in long-term imaging experiments.
-
Environmental Sensitivity Beyond Viscosity: The fluorescence of DCJ can also be influenced by the polarity of its environment.[4] This dual sensitivity can make it challenging to solely attribute changes in fluorescence to viscosity.
A Comparative Look: DCJ vs. Modern Alternatives
To overcome the limitations of DCJ, a new generation of fluorescent viscosity probes has been developed. Here, we compare DCJ to two notable alternatives: Farnesyl-(2-carboxy-2-cyanovinyl)julolidine (FCVJ) and a BODIPY-based probe, BTVP.
| Feature | 9-(2,2-Dicyanovinyl)julolidine (DCJ) | Farnesyl-(2-carboxy-2-cyanovinyl)julolidine (FCVJ) | BODIPY-based Thiophene Probe (BTVP) |
| Solubility | Poor in aqueous solutions.[1] | Improved membrane compatibility. | Generally good in organic solvents, can be modified for aqueous solubility. |
| Specificity | Prone to non-specific binding to proteins and membranes.[3] | Enhanced membrane localization due to the farnesyl group.[5] | Can be targeted to specific organelles (e.g., mitochondria) by chemical modification.[6] |
| Photostability | Moderate. | Improved photostability compared to DCJ. | Generally high. |
| Viscosity Sensitivity | Moderate. | Good viscosity-sensitive properties.[5] | High, with a significant fluorescence enhancement upon increased viscosity.[6] |
| Quantum Yield | Low in low-viscosity environments. | Increases with viscosity. | Can be high, with a large dynamic range.[7][8] |
| Stokes Shift | Small. | Similar to DCJ. | Can be engineered for a larger Stokes shift. |
| Excitation/Emission | ~450 nm / ~480-505 nm.[1] | Similar to DCJ. | Tunable, often in the visible to near-infrared range. |
Experimental Protocols: A Guide to Application
Protocol 1: General Procedure for Live Cell Viscosity Imaging with DCJ
This protocol provides a general guideline for using DCJ to image viscosity in live cells. Note: Optimization of probe concentration and incubation time is crucial for each cell type to minimize cytotoxicity and non-specific binding.
Materials:
-
9-(2,2-Dicyanovinyl)julolidine (DCJ)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or other suitable imaging buffer
-
Live-cell imaging medium
-
Cells of interest cultured on glass-bottom dishes or coverslips
Procedure:
-
Stock Solution Preparation: Prepare a 1-5 mM stock solution of DCJ in high-quality, anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.
-
Working Solution Preparation: On the day of the experiment, dilute the DCJ stock solution in pre-warmed live-cell imaging medium or PBS to the desired final working concentration. A starting concentration of 1-10 µM is recommended, but should be optimized. To minimize precipitation, first dilute the stock solution in a small volume of buffer before adding it to the final volume of medium.
-
Cell Staining:
-
Wash the cultured cells twice with pre-warmed PBS.
-
Replace the PBS with the DCJ working solution.
-
Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time will vary depending on the cell type and experimental goals.
-
-
Washing: After incubation, wash the cells two to three times with pre-warmed imaging medium or PBS to remove excess, unbound probe and reduce background fluorescence.
-
Imaging:
-
Immediately image the cells using a fluorescence microscope equipped with a suitable filter set for DCJ (e.g., excitation ~440 nm, emission ~480-520 nm).
-
Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity.
-
For viscosity measurements, changes in fluorescence intensity or lifetime can be monitored. Calibration curves using solutions of known viscosity (e.g., glycerol-water mixtures) are necessary for quantitative analysis.
-
Protocol 2: Comparative Workflow for Evaluating Fluorescent Viscosity Probes
This workflow outlines a general procedure for comparing the performance of DCJ with alternative viscosity probes.
Figure 1. Experimental workflow for comparing fluorescent viscosity probes.
Visualizing the Decision-Making Process
The choice of a fluorescent probe for viscosity measurements is a critical step in experimental design. The following diagram illustrates a decision-making workflow to guide researchers in selecting the most appropriate probe for their specific application.
Figure 2. Decision-making workflow for selecting a fluorescent viscosity probe.
Conclusion: Moving Beyond the Limitations
While 9-(2,2-Dicyanovinyl)julolidine has served as a foundational tool in the study of cellular viscosity, its inherent limitations necessitate a move towards more robust and specific fluorescent probes. Alternatives like FCVJ and targeted BODIPY-based rotors offer significant advantages in terms of photostability, specificity, and sensitivity. By carefully considering the experimental requirements and the properties of the available probes, researchers can obtain more accurate and reliable data, ultimately leading to a clearer understanding of the intricate role of viscosity in cellular function and disease.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pr.ibs.re.kr [pr.ibs.re.kr]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Functionalized BODIPYs as Fluorescent Molecular Rotors for Viscosity Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. web.vu.lt [web.vu.lt]
Unveiling Cellular Landscapes: A Comparative Guide to DCVJ Fluorescence and Cellular Mechanics
For researchers, scientists, and drug development professionals, understanding the intricate interplay between the fluidity of the cellular environment and its mechanical properties is paramount. This guide provides a comprehensive comparison of 9-(dicyanovinyl)julolidine (DCVJ) fluorescence, a method for assessing cellular viscosity, with established techniques for measuring cellular mechanics. By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, we aim to equip you with the knowledge to select and implement the most suitable methods for your research needs.
The mechanical properties of cells, such as stiffness and viscosity, are increasingly recognized as critical regulators of cellular function, including differentiation, migration, and disease progression. Simultaneously, the viscosity of the cellular interior and its membranes, often described as microviscosity, dictates the diffusion and interaction of molecules, thereby influencing signaling pathways and metabolic processes. This compound, a fluorescent molecular rotor, offers a minimally invasive approach to probe this microviscosity. Its fluorescence quantum yield is dependent on the rotational freedom of a part of the molecule, which is in turn restricted by the viscosity of its immediate environment. An increase in viscosity leads to a corresponding increase in fluorescence intensity.
This guide will compare this compound fluorescence with three widely used techniques for measuring cellular mechanics: Atomic Force Microscopy (AFM), Micropipette Aspiration, and Particle-Tracking Microrheology.
Quantitative Comparison of Cellular Properties
While direct correlative studies using this compound and mechanical measurement techniques on the same cell lines are emerging, the following table presents data from a study that utilized a similar fluorescent molecular rotor (BODIPY-C12) to measure plasma membrane microviscosity alongside Atomic Force Microscopy (AFM) to determine cell stiffness (Young's Modulus) in various human colorectal cancer cell lines. This provides a valuable insight into the potential relationships between membrane fluidity and cellular elasticity.
| Cell Line | Plasma Membrane Microviscosity (cP) using BODIPY-C12 | Young's Modulus (kPa) using AFM |
| HT29 | 286 ± 12 | 0.45 ± 0.04 |
| Caco-2 | 315 ± 14 | 0.62 ± 0.05 |
| HCT116 | 340 ± 18 | 0.78 ± 0.06 |
| SW837 | 365 ± 21 | 1.05 ± 0.09 |
| SW480 | 388 ± 25 | 1.21 ± 0.11 |
Data adapted from "Correlation of Plasma Membrane Microviscosity and Cell Stiffness Revealed via Fluorescence-Lifetime Imaging and Atomic Force Microscopy", Cells 2023.
Experimental Protocols
This compound Fluorescence for Cellular Viscosity Measurement
This protocol outlines the general steps for staining live cells with this compound and measuring the corresponding fluorescence to assess cellular microviscosity.
Materials:
-
This compound (9-(dicyanovinyl)julolidine) stock solution (e.g., 1 mM in DMSO)
-
Live cells cultured on glass-bottom dishes
-
Phosphate-buffered saline (PBS) or other appropriate imaging buffer
-
Fluorescence microscope equipped with a suitable filter set (e.g., excitation ~450 nm, emission ~500 nm) and a sensitive camera
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes suitable for high-resolution imaging.
-
This compound Staining:
-
Prepare a working solution of this compound in imaging buffer (e.g., 1-10 µM). The optimal concentration should be determined empirically for each cell type.
-
Remove the culture medium from the cells and wash gently with pre-warmed PBS.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.
-
-
Image Acquisition:
-
After incubation, wash the cells twice with pre-warmed imaging buffer to remove excess dye.
-
Add fresh imaging buffer to the cells.
-
Immediately image the cells using a fluorescence microscope. Acquire images from multiple fields of view.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of individual cells or specific subcellular regions using image analysis software (e.g., ImageJ).
-
An increase in fluorescence intensity is indicative of higher microviscosity. For quantitative measurements, a calibration curve can be generated using solutions of known viscosity (e.g., glycerol-water mixtures).
-
Atomic Force Microscopy (AFM) for Cellular Stiffness
This protocol provides a general workflow for measuring the Young's Modulus of living cells using AFM.
Materials:
-
Atomic Force Microscope (AFM) with a liquid cell
-
Soft cantilevers with a spherical or pyramidal tip (spring constant typically 0.01-0.1 N/m)
-
Live cells cultured on a petri dish or glass slide
-
Culture medium or appropriate buffer
Procedure:
-
AFM Setup and Calibration:
-
Calibrate the deflection sensitivity of the cantilever by pressing it against a hard surface (e.g., the glass slide).
-
Calibrate the spring constant of the cantilever using the thermal noise method.
-
-
Cell Measurement:
-
Mount the cell culture dish in the AFM liquid cell, ensuring the cells are submerged in medium or buffer.
-
Locate a single, well-adhered cell using the AFM's optical microscope.
-
Position the AFM tip over the desired measurement location on the cell (e.g., the cell body over the nucleus).
-
Perform force-distance spectroscopy: the cantilever is lowered to indent the cell and then retracted. Record the cantilever deflection as a function of its vertical position.
-
Repeat the measurement at multiple locations on the cell and on multiple cells.
-
-
Data Analysis:
-
Convert the force-distance curves into force-indentation curves.
-
Fit the indentation portion of the curve to an appropriate contact mechanics model (e.g., the Hertz model for spherical indenters) to calculate the Young's Modulus, which represents the cell's stiffness.
-
Micropipette Aspiration for Cellular Mechanics
This protocol describes the basic steps for measuring the mechanical properties of single cells using micropipette aspiration.
Materials:
-
Inverted microscope
-
Micromanipulator
-
Pressure control system
-
Glass micropipettes with a known inner diameter
-
Cell suspension
Procedure:
-
Pipette Preparation: Pull and forge glass capillaries to create micropipettes with a smooth, flat tip and a desired inner diameter (typically 3-7 µm).
-
System Setup: Mount the micropipette on the micromanipulator and connect it to the pressure control system.
-
Cell Aspiration:
-
Introduce a dilute suspension of cells into the experimental chamber on the microscope.
-
Bring the micropipette tip into contact with a single cell.
-
Apply a small, constant suction pressure to the pipette.
-
Record the length of the cell projection that is aspirated into the pipette over time using a camera.
-
-
Data Analysis:
-
Model the cell as a viscoelastic material (e.g., a liquid drop model) to relate the applied pressure and the aspirated length to mechanical properties such as cortical tension and viscosity.
-
Particle-Tracking Microrheology
This protocol outlines the general procedure for measuring intracellular mechanics by tracking the motion of embedded fluorescent particles.
Materials:
-
Fluorescent nanoparticles (e.g., carboxylate-modified polystyrene beads, 100-500 nm diameter)
-
Microinjection system or bead-loading gun
-
Live cells cultured on glass-bottom dishes
-
High-speed fluorescence microscope
Procedure:
-
Particle Delivery: Introduce the fluorescent nanoparticles into the cytoplasm of the cells. This can be achieved through microinjection, bead loading, or other particle delivery methods.
-
Image Acquisition:
-
Allow the cells to recover after particle delivery.
-
Using a high-speed fluorescence microscope, acquire time-lapse image series of the fluctuating nanoparticles within the cells at a high frame rate (e.g., >100 Hz).
-
-
Data Analysis:
-
Track the x and y coordinates of the individual particles in the image series over time.
-
Calculate the mean-squared displacement (MSD) of the particles as a function of time lag.
-
From the MSD, and using the generalized Stokes-Einstein relation, the viscoelastic properties (storage and loss moduli) of the cytoplasm can be determined.
-
Visualizing the Concepts
To better understand the principles and workflows discussed, the following diagrams were generated using Graphviz.
Caption: Mechanism of this compound as a molecular rotor.
Caption: Workflow for comparing this compound fluorescence and AFM.
Caption: Interplay of cellular viscosity and stiffness.
A Head-to-Head Comparison: DCVJ vs. BODIPY-Based Viscosity Probes for Cellular and Pharmaceutical Research
For researchers, scientists, and drug development professionals, the precise measurement of microviscosity within cellular environments and pharmaceutical formulations is critical. Fluorescent molecular rotors have emerged as powerful tools for this purpose, offering high sensitivity and spatiotemporal resolution. Among the most prominent classes of these probes are the classic 9-(dicyanovinyl)julolidine (DCVJ) and the versatile boron-dipyrromethene (BODIPY)-based rotors. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal probe for your research needs.
This guide delves into the key performance characteristics of this compound and BODIPY-based viscosity probes, presenting a clear comparison of their photophysical properties, mechanisms of action, and practical considerations for their use in experimental settings.
At a Glance: Key Performance Characteristics
The choice between this compound and BODIPY-based viscosity probes often depends on the specific experimental requirements, such as the desired viscosity range, the imaging modality (intensity vs. lifetime), and the photostability needed for long-term imaging. The following table summarizes the key photophysical properties of representative probes from each class.
| Property | This compound | BODIPY-based Rotor (representative) |
| Excitation Max (λex) | ~455 nm[1] | ~500-520 nm |
| Emission Max (λem) | ~500 nm[1] | ~515-580 nm |
| Quantum Yield (Φf) | Low in low viscosity, increases significantly with viscosity[1] | Generally high, increases with viscosity |
| Fluorescence Lifetime (τf) | Increases with viscosity | Increases significantly with viscosity (e.g., ~100 ps at 0.6 cP to 3.4 ns at 950 cP for one derivative)[2] |
| Viscosity Sensitivity (x) | ~0.6[3] | ~0.5 - 0.75 for some derivatives[2] |
| Photostability | Moderate | Generally high[4] |
| Solubility | Poor in water, soluble in organic solvents and basic buffers[1][5] | Can be chemically modified for better aqueous solubility or specific organelle targeting[4] |
| Mechanism | Twisted Intramolecular Charge Transfer (TICT)[6] | Intramolecular Rotation[7] |
Unraveling the Mechanism of Viscosity Sensing
The viscosity-dependent fluorescence of both this compound and BODIPY-based probes arises from the restriction of intramolecular motion in more viscous environments. This restriction reduces non-radiative decay pathways, leading to an increase in fluorescence quantum yield and lifetime.
This compound: The Twisted Intramolecular Charge Transfer (TICT) Model
This compound's fluorescence is governed by the formation of a Twisted Intramolecular Charge Transfer (TICT) state. In a low-viscosity environment, the dicyanovinyl group can freely rotate relative to the julolidine moiety upon photoexcitation. This rotation leads to the formation of a non-emissive or weakly emissive TICT state, quenching the fluorescence. As viscosity increases, this intramolecular rotation is hindered, forcing the molecule to relax from its locally excited state via fluorescence emission.
BODIPY-Based Probes: Harnessing Intramolecular Rotation
BODIPY-based molecular rotors typically feature a rotating moiety, often a meso-substituted phenyl group, attached to the rigid BODIPY core.[7] Similar to this compound, in low viscosity solvents, this group can rotate freely, providing a non-radiative decay channel and thus quenching fluorescence. In a viscous environment, this rotation is restricted, leading to enhanced fluorescence. The high intrinsic brightness and photostability of the BODIPY core contribute to the excellent performance of these probes.[4]
Experimental Protocols: Measuring Viscosity with Fluorescent Probes
Accurate viscosity measurements rely on careful calibration and standardized experimental procedures. The relationship between fluorescence and viscosity for molecular rotors is described by the Förster-Hoffmann equation[3]:
log(Φf) = C + x * log(η) or log(τf) = C' + x * log(η)
where Φf is the fluorescence quantum yield, τf is the fluorescence lifetime, η is the viscosity, C and C' are constants, and x is the viscosity sensitivity of the probe.
General Experimental Workflow
The following diagram outlines the general workflow for measuring viscosity using either this compound or BODIPY-based probes.
Detailed Protocol for Viscosity Measurement using Fluorescence Intensity (e.g., this compound)
-
Preparation of Calibration Standards:
-
Prepare a series of solutions with known viscosities. A common method is to use mixtures of glycerol and methanol or ethylene glycol at varying ratios.
-
Ensure the solvents are of high purity to avoid interfering fluorescence.
-
The viscosity of these standards can be found in literature tables or measured using a viscometer.
-
-
Preparation of Probe Stock Solution:
-
Dissolve this compound in a suitable organic solvent (e.g., DMSO or DMF) to create a concentrated stock solution (e.g., 1 mM). Protect the solution from light.
-
-
Calibration Curve Measurement:
-
Add a small, consistent volume of the this compound stock solution to each calibration standard to achieve a final concentration in the low micromolar range (e.g., 1-5 µM).
-
Incubate the solutions for a short period to ensure the probe is fully dissolved and equilibrated.
-
Using a fluorometer, measure the fluorescence emission spectrum of each standard at the optimal excitation wavelength for this compound (around 455 nm).
-
Record the peak fluorescence intensity for each standard.
-
Plot the logarithm of the fluorescence intensity against the logarithm of the viscosity for all standards.
-
Perform a linear fit to the data to obtain the calibration curve and determine the viscosity sensitivity parameter, x.
-
-
Sample Measurement:
-
Add the this compound stock solution to your experimental sample to the same final concentration used for the calibration curve.
-
Incubate under the desired experimental conditions.
-
Measure the fluorescence intensity of the sample under the same instrument settings as the calibration.
-
-
Viscosity Determination:
-
Using the measured fluorescence intensity of your sample and the calibration curve, calculate the viscosity of your sample.
-
Detailed Protocol for Viscosity Measurement using Fluorescence Lifetime Imaging Microscopy (FLIM) (e.g., BODIPY-based probes)
-
Cell Culture and Staining:
-
Culture cells of interest on a suitable imaging dish (e.g., glass-bottom dish).
-
Prepare a staining solution of the BODIPY-based viscosity probe in cell culture medium (e.g., 1-5 µM). The final concentration and incubation time will depend on the specific probe and cell type and should be optimized.
-
Incubate the cells with the staining solution for the determined time (e.g., 15-30 minutes) at 37°C.
-
Wash the cells with fresh, pre-warmed medium or phosphate-buffered saline (PBS) to remove excess probe.
-
-
FLIM System Setup and Calibration:
-
Use a confocal or multiphoton microscope equipped with a FLIM system (e.g., Time-Correlated Single Photon Counting - TCSPC).
-
Use a pulsed laser source with an excitation wavelength appropriate for the BODIPY probe (e.g., 488 nm or 514 nm).
-
Calibrate the FLIM system using a standard with a known, short fluorescence lifetime (e.g., erythrosin B in water).
-
-
Image Acquisition:
-
Acquire FLIM images of the stained cells. Ensure sufficient photon counts in each pixel for accurate lifetime determination.
-
Acquire images at different locations within the cell or under different experimental conditions as required.
-
-
Data Analysis:
-
Fit the fluorescence decay curve for each pixel of the FLIM image to an exponential decay model (mono- or bi-exponential, depending on the probe and its environment).
-
Generate a fluorescence lifetime map of the cell, where the color of each pixel represents the calculated fluorescence lifetime.
-
-
Viscosity Mapping:
-
To obtain quantitative viscosity values, a calibration curve of fluorescence lifetime versus viscosity must be generated, similar to the intensity-based method, but measuring lifetime instead of intensity in the calibration standards.
-
Use this calibration curve to convert the measured fluorescence lifetimes in the cellular map to viscosity values.
-
Concluding Remarks
Both this compound and BODIPY-based viscosity probes are invaluable tools for probing the micro-viscous environments in a wide range of scientific disciplines. This compound, as a classic molecular rotor, provides a reliable method for viscosity measurements, particularly using fluorescence intensity. However, its lower photostability and poor water solubility can be limiting factors in some applications.
BODIPY-based probes, on the other hand, offer several advantages, including generally higher photostability, high quantum yields, and the versatility of chemical modification to tune their properties and target specific cellular compartments.[4] Their suitability for fluorescence lifetime imaging (FLIM) provides a more robust method for quantitative viscosity mapping, as it is independent of probe concentration.
The choice between these two classes of probes will ultimately be dictated by the specific demands of the experiment. For endpoint assays or situations where high photostability is not paramount, this compound can be a cost-effective option. For live-cell imaging, long-term studies, and quantitative viscosity mapping, the superior photophysical properties and versatility of BODIPY-based molecular rotors make them a more powerful and reliable choice.
References
- 1. interchim.fr [interchim.fr]
- 2. scispace.com [scispace.com]
- 3. The Haidekker Lab: Research Interests [photonics.engr.uga.edu]
- 4. Exploring BODIPY-Based Sensor for Imaging of Intracellular Microviscosity in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring viscosity, polarity and temperature sensitivity of BODIPY-based molecular rotors - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP03571C [pubs.rsc.org]
- 6. Molecular rheometry : direct determination of viscosity in L o and L d lipid phases via fluorescence lifetime imaging - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP51953H [pubs.rsc.org]
- 7. Functionalized BODIPYs as Fluorescent Molecular Rotors for Viscosity Detection - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Membrane Order: Laurdan and Its Alternatives
For researchers, scientists, and drug development professionals navigating the complex world of cellular membranes, understanding membrane order is paramount. The organization and fluidity of the lipid bilayer influence a vast array of cellular processes, from signal transduction to drug--membrane interactions. This guide provides a comprehensive comparison of Laurdan, a widely used fluorescent probe for measuring membrane order, with its key alternatives, supported by experimental data and detailed protocols.
At the heart of these measurements is the concept of Generalized Polarization (GP), a ratiometric method that quantifies the spectral shift of certain dyes in response to changes in the polarity of their environment. A higher GP value generally corresponds to a more ordered, less fluid membrane, while a lower GP value indicates a more disordered, fluid environment.
The Principle of Laurdan Generalized Polarization
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) is a fluorescent probe whose emission spectrum is sensitive to the polarity of its local environment. In a highly ordered, "gel-like" lipid bilayer, water penetration is low, and Laurdan's emission maximum is blue-shifted (around 440 nm). Conversely, in a disordered, "liquid-crystalline" phase, increased water penetration leads to a red-shift in its emission maximum (around 490 nm).[1]
The GP value is calculated from the fluorescence intensities at these two wavelengths, providing a quantitative measure of membrane order.
Principle of Laurdan Generalized Polarization (GP).
Comparative Analysis of Membrane Order Probes
While Laurdan is a powerful tool, several alternatives offer distinct advantages in specific experimental contexts. This section compares Laurdan with C-Laurdan, di-4-ANEPPDHQ, and Nile Red.
| Probe | Principle | Excitation/Emission (nm) | GP Range (Typical) | Advantages | Disadvantages |
| Laurdan | Solvatochromism | Ex: ~340-405, Em: 440 (ordered), 490 (disordered)[1] | -0.3 to +0.6[1] | Well-characterized, sensitive to phase transitions.[2] | Requires UV excitation (potential for phototoxicity), two-photon microscopy often preferred.[3] |
| C-Laurdan | Solvatochromism | Ex: ~405, Em: similar to Laurdan[4] | Similar to Laurdan | Higher water solubility, brighter than Laurdan for confocal microscopy, enhanced photostability.[5] | Newer, less extensively characterized than Laurdan. |
| di-4-ANEPPDHQ | Electrochromism | Ex: ~488, Em: 560 (ordered), 650 (disordered)[1] | Varies with calculation method | Excitable with visible light (compatible with standard confocal microscopes), more photostable than Laurdan.[3][6] | Reports on different membrane properties than Laurdan, less sensitive to temperature-induced fluidity changes.[7][8] |
| Nile Red | Solvatochromism | Ex: ~552, Em: ~636 (in methanol) | Not typically used for GP | Stains intracellular lipid droplets, fluoresces in hydrophobic environments.[9] | Primarily a lipid droplet stain, not a direct reporter of plasma membrane order in the same way as Laurdan.[10] |
Experimental Data Summary
The following table summarizes representative GP values obtained with Laurdan and C-Laurdan in model membranes, highlighting their differential response to membrane order.
| Membrane Composition | Phase | Laurdan GP | C-Laurdan GP | Reference |
| POPC | Ld | -0.05 ± 0.00 | -0.29 ± 0.00 | [11] |
| POPC + 40% Cholesterol | Lo | 0.42 ± 0.00 | 0.27 ± 0.00 | [11] |
| Giant Plasma Membrane Vesicles (GPMVs) | Ordered | 0.80 ± 0.01 | 0.70 ± 0.03 | [11] |
| Giant Plasma Membrane Vesicles (GPMVs) | Disordered | 0.68 ± 0.02 | 0.51 ± 0.04 | [11] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for using Laurdan, C-Laurdan, and di-4-ANEPPDHQ.
General Workflow for Membrane Order Measurement
General experimental workflow for membrane order measurement.
Laurdan Staining Protocol
-
Stock Solution: Prepare a 1-5 mM stock solution of Laurdan in a suitable organic solvent like DMSO or ethanol.
-
Labeling: Dilute the Laurdan stock solution in serum-free medium or buffer to a final concentration of 1-10 µM.
-
Incubation: Incubate cells or liposomes with the Laurdan solution for 30-60 minutes at 37°C.
-
Washing: Wash the sample twice with fresh, pre-warmed medium or buffer to remove excess probe.
-
Imaging: Acquire fluorescence images using a two-photon or confocal microscope. Excite the sample at approximately 405 nm and collect emission in two channels, typically centered around 440 nm and 490 nm.
C-Laurdan Staining Protocol
-
Stock Solution: Prepare a 1 mM stock solution of C-Laurdan in DMSO.
-
Labeling: Dilute the C-Laurdan stock solution in serum-free medium to a final concentration of 1-5 µM.
-
Incubation: Incubate cells with the C-Laurdan solution for 15-30 minutes at 37°C.[4]
-
Washing: Wash the cells twice with phosphate-buffered saline (PBS).
-
Imaging: Acquire images using a confocal microscope with a 405 nm laser for excitation. Collect emission in two channels, for example, 425-475 nm and 500-550 nm.[12]
di-4-ANEPPDHQ Staining Protocol
-
Stock Solution: Prepare a 1-5 mM stock solution of di-4-ANEPPDHQ in ethanol or DMSO.
-
Labeling: Dilute the stock solution in a suitable buffer or medium to a final concentration of 1-5 µM.
-
Incubation: Incubate cells or liposomes with the di-4-ANEPPDHQ solution for 5-30 minutes at room temperature or 37°C.[1][12]
-
Washing: Gently wash the sample to remove unbound probe.
-
Imaging: Acquire images using a confocal microscope. Excite the sample at approximately 488 nm and collect emission in two channels, typically 500-580 nm (ordered) and 620-750 nm (disordered).[1][13]
Conclusion
The choice of fluorescent probe for measuring membrane order is critical and depends on the specific biological question and available instrumentation. Laurdan remains a cornerstone in the field, providing a wealth of historical data and a strong theoretical framework. However, newer probes like C-Laurdan and di-4-ANEPPDHQ offer significant advantages in terms of photostability and compatibility with standard confocal microscopy. By understanding the principles, advantages, and limitations of each probe, researchers can make informed decisions to accurately and reliably probe the intricate world of membrane organization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. C-Laurdan: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 5. Imaging lipid lateral organization in membranes with C-laurdan in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Laurdan and Di-4-ANEPPDHQ probe different properties of the membrane. [publications-affiliated.scilifelab.se]
- 8. Laurdan and Di-4-ANEPPDHQ probe different properties of the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nile Red | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]
- 10. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 11. pnas.org [pnas.org]
- 12. Live cell imaging of Di-4-ANEPPDHQ stained cells by confocal microscope [bio-protocol.org]
- 13. Assessment of membrane lipid state at the natural killer cell immunological synapse [protocols.io]
AIEgens (Aggregation-Induced Emission Luminogens) as Viscosity Probes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The viscosity of cellular microenvironments is a critical parameter that influences a vast array of biological processes, from protein folding and aggregation to cellular signaling and transport. Consequently, the ability to accurately measure viscosity in living cells and tissues is of paramount importance in fundamental biological research and drug development. In recent years, Aggregation-Induced Emission luminogens (AIEgens) have emerged as a powerful class of fluorescent probes for viscosity sensing, offering distinct advantages over conventional fluorescent dyes. This guide provides an objective comparison of AIEgens with other viscosity probes, supported by experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate tool for their specific needs.
The Principle of AIEgens as Viscosity Probes
AIEgens are a unique class of fluorophores that are non-emissive or weakly fluorescent when molecularly dissolved in good solvents. However, upon aggregation or when their intramolecular motions are restricted, they become highly fluorescent. This "turn-on" fluorescence mechanism is the cornerstone of their application as viscosity probes. In a low-viscosity environment, the phenyl rings of the AIEgen core, such as tetraphenylethylene (TPE), can freely rotate, providing a non-radiative decay pathway for the excited state, thus quenching the fluorescence. As the viscosity of the surrounding medium increases, these intramolecular rotations are restricted, blocking the non-radiative decay channel and forcing the excited molecule to release its energy via fluorescence, leading to a significant increase in emission intensity.
Diagram of the AIEgen Working Principle
Caption: Mechanism of AIEgens as viscosity probes.
Performance Comparison: AIEgens vs. Conventional Viscosity Probes
Conventional viscosity probes, often referred to as "molecular rotors," also exhibit viscosity-dependent fluorescence. However, many of these are based on Twisted Intramolecular Charge Transfer (TICT) states and can suffer from drawbacks such as relatively small Stokes shifts, susceptibility to aggregation-caused quenching (ACQ), and lower photostability. AIEgens, in contrast, overcome many of these limitations.
| Feature | AIEgen Probes | Conventional Molecular Rotors (e.g., DCVJ, BODIPY-based) |
| Working Principle | Aggregation-Induced Emission (AIE) | Twisted Intramolecular Charge Transfer (TICT) |
| Fluorescence in High Viscosity | High "turn-on" fluorescence | Increased fluorescence |
| Photostability | Generally high | Variable, can be prone to photobleaching |
| Stokes Shift | Generally large | Often small to moderate |
| Quantum Yield in Water | Very low | Low to moderate |
| Susceptibility to ACQ | Resistant (AIE effect) | Prone to aggregation-caused quenching |
| Signal-to-Noise Ratio | High | Moderate to high |
Table 1. General comparison of AIEgen probes and conventional molecular rotors for viscosity sensing.
Quantitative Comparison of Viscosity Probes
The performance of a viscosity probe is quantitatively described by the Förster-Hoffmann equation, which relates the fluorescence quantum yield (Φ) or intensity (I) to the viscosity (η) of the medium:
log(I) = C + x * log(η)
where C is a constant and x is the viscosity sensitivity coefficient. A higher x value indicates a greater change in fluorescence for a given change in viscosity.
| Probe | Type | Excitation (nm) | Emission (nm) | Quantum Yield (in glycerol) | Viscosity Sensitivity (x) | Reference |
| TPE-TPP | AIEgen | ~350 | ~480 | > 0.3 | ~0.5-0.6 | [1][2] |
| TP-V | AIEgen | ~488 | ~610 | ~0.4 | 0.58 | [3] |
| BODIPY-V | Molecular Rotor | ~580 | ~600 | ~0.5 | 0.52 | [4] |
| This compound | Molecular Rotor | ~460 | ~500 | ~0.3 | 0.6 | [5] |
Table 2. Photophysical properties and viscosity sensitivity of selected AIEgen and conventional viscosity probes. Note: These values can vary depending on the specific molecular structure and experimental conditions.
Experimental Protocols
This protocol outlines the general steps for calibrating and using an AIEgen probe to measure the viscosity of a solution.
Diagram of the Experimental Workflow
Caption: Workflow for viscosity measurement.
Materials:
-
AIEgen viscosity probe (e.g., TPE-based probe)
-
Glycerol
-
Deionized water
-
Spectrofluorometer
-
Viscometer (for calibrating standards)
Procedure:
-
Preparation of Viscosity Standards:
-
Prepare a series of water-glycerol mixtures with varying volume fractions of glycerol (e.g., 0%, 10%, 20%, ..., 90%).
-
Measure the viscosity of each standard solution using a viscometer at a controlled temperature.
-
-
Calibration Curve:
-
Prepare a stock solution of the AIEgen probe in a suitable solvent (e.g., DMSO).
-
Add a small, constant amount of the AIEgen stock solution to each water-glycerol standard to achieve the desired final concentration (typically in the low micromolar range).
-
Record the fluorescence emission spectrum of each solution using a spectrofluorometer, with the excitation wavelength set to the absorption maximum of the AIEgen.
-
Plot the logarithm of the fluorescence intensity at the emission maximum against the logarithm of the measured viscosity.
-
Perform a linear fit to the data to obtain the Förster-Hoffmann equation for your specific probe and instrument.
-
-
Measurement of Unknown Sample:
-
Add the same final concentration of the AIEgen probe to your sample of unknown viscosity.
-
Measure the fluorescence intensity at the same emission wavelength.
-
Use the calibration equation to calculate the viscosity of your sample.
-
This protocol provides a general guideline for imaging intracellular viscosity using an AIEgen probe.
Materials:
-
AIEgen viscosity probe suitable for live-cell imaging
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Confocal laser scanning microscope
-
Cells of interest cultured on glass-bottom dishes
Procedure:
-
Cell Seeding: Seed the cells on glass-bottom dishes and allow them to adhere and grow to the desired confluency.
-
Probe Loading:
-
Prepare a stock solution of the AIEgen probe in DMSO.
-
Dilute the stock solution in pre-warmed cell culture medium to the final working concentration (typically 1-10 µM).
-
Remove the old medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells for a specific period (e.g., 15-30 minutes) at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the probe-containing medium and wash the cells gently with pre-warmed PBS two to three times to remove any excess, non-internalized probe.
-
Replace the PBS with fresh, pre-warmed cell culture medium.
-
-
Imaging:
-
Immediately image the cells using a confocal laser scanning microscope.
-
Use the appropriate laser line for excitation and set the emission detector to capture the fluorescence of the AIEgen probe.
-
Acquire images and analyze the fluorescence intensity in different cellular compartments or under different experimental conditions to assess relative changes in viscosity. For quantitative measurements, a calibration in a cellular environment is challenging but can be approximated using fluorescence lifetime imaging (FLIM).
-
Conclusion
AIEgens represent a significant advancement in the field of fluorescent viscosity probes. Their high sensitivity, photostability, and resistance to aggregation-caused quenching make them superior tools for studying viscosity in complex biological systems. This guide provides a framework for understanding and utilizing AIEgens, empowering researchers to make informed decisions and design robust experiments to unravel the roles of viscosity in health and disease.
References
- 1. A minireview of viscosity-sensitive fluorescent probes: design and biological applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Fluorescent probes for viscosity and temperature - Fizinių ir technologijos mokslų centras [ftmc.lt]
- 4. Viscosity-Sensitive Solvatochromic Fluorescent Probes for Lipid Droplets Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Fluorescent Probes for Monitoring Micro-Environments in Living Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 9-(2,2-Dicyanovinyl)julolidine: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 9-(2,2-Dicyanovinyl)julolidine (DCVJ), a fluorescent dye used in various biochemical applications, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of solid this compound and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
Disposal Protocol
The primary directive for the disposal of 9-(2,2-Dicyanovinyl)julolidine is to treat it as hazardous chemical waste. The precautionary statement P501 advises to "Dispose of contents/ container to an approved waste disposal plant"[1]. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste streams[2].
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe disposal.[3][4]
-
Solid Waste: Collect unused or expired solid 9-(2,2-Dicyanovinyl)julolidine in its original container if possible. If the original container is compromised, use a new, clean, and compatible container clearly labeled as "Hazardous Waste" and with the full chemical name.
-
Liquid Waste: Solutions containing this compound, including experimental residues and rinsates, must be collected in a designated, leak-proof hazardous waste container.[5] It is recommended to use separate containers for halogenated and non-halogenated solvent waste.
-
Contaminated Labware: Disposable items such as gloves, pipette tips, and absorbent paper that are contaminated with this compound should be collected in a separate, clearly labeled hazardous waste bag for solid chemical waste.[5]
Step 2: Waste Container Management
All hazardous waste containers must be managed according to standard laboratory safety protocols.[3][4][5][6]
-
Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "9-(2,2-Dicyanovinyl)julolidine," and a description of the contents (e.g., "Solid this compound," "this compound in DMSO," "Contaminated Labware"). The date of waste accumulation should also be noted.
-
Storage: Store waste containers in a designated and properly ventilated satellite accumulation area.[3] Ensure that containers are kept closed except when adding waste and are stored in secondary containment to prevent spills.[5]
-
Compatibility: Ensure that the waste container material is compatible with the solvents used in the this compound solutions.
Step 3: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. EHS professionals are trained in the proper handling and transportation of chemical waste and will ensure that it is sent to a licensed hazardous waste disposal facility.
Quantitative Data Summary
| Waste Type | Collection Container | Labeling Requirements |
| Solid 9-(2,2-Dicyanovinyl)julolidine | Original or new, compatible, sealed container | "Hazardous Waste," "9-(2,2-Dicyanovinyl)julolidine," "Solid" |
| Liquid solutions containing this compound | Leak-proof, screw-cap hazardous waste bottle | "Hazardous Waste," "9-(2,2-Dicyanovinyl)julolidine in [Solvent Name]" |
| Contaminated disposable labware | Labeled hazardous waste bag for solid chemical waste | "Hazardous Waste," "Contaminated materials with 9-(2,2-Dicyanovinyl)julolidine" |
Experimental Workflow for Waste Disposal
Caption: Workflow for the safe disposal of 9-(2,2-Dicyanovinyl)julolidine waste.
Logical Relationship of Disposal Decisions
References
- 1. starshinechemical.com [starshinechemical.com]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 9-(2,2-Dicyanovinyl)julolidine
Essential Safety and Handling Guide for 9-(2,2-Dicyanovinyl)julolidine
This guide provides crucial safety and logistical information for the handling and disposal of 9-(2,2-Dicyanovinyl)julolidine (DCVJ), a fluorescent molecular rotor used in various research applications. The following procedures are designed to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
Chemical Identifier and Properties
| Property | Value |
| CAS Number | 58293-56-4 |
| Molecular Formula | C₁₆H₁₅N₃ |
| Molecular Weight | 249.31 g/mol |
| Appearance | Crystalline solid |
| Storage Temperature | -20°C for long-term storage |
Hazard Identification and Safety Precautions
9-(2,2-Dicyanovinyl)julolidine is a hazardous substance and should be handled with care. The following table summarizes its hazard classifications.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Oral Toxicity | 💀 | Danger | H301: Toxic if swallowed.[1] |
| Skin Corrosion/Irritation | ❗ | Danger | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | ❗ | Danger | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | ❗ | Danger | H335: May cause respiratory irritation.[1] |
Toxicological Data
| Route of Exposure | Species | Value |
| Oral LD50 | Mouse | 56 mg/kg[1] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling 9-(2,2-Dicyanovinyl)julolidine to minimize exposure and ensure personal safety.[2][3]
| Protection Type | Specification |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask).[2][3] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards. |
| Skin and Body Protection | Laboratory coat. Additional protective clothing may be necessary based on the scale of work. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential. The following workflow outlines the key steps from receiving the compound to its final disposal.
Caption: Workflow for the safe handling and disposal of 9-(2,2-Dicyanovinyl)julolidine.
Experimental Protocols: Stock Solution Preparation
Solubility Data
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL[1] |
| Dimethylformamide (DMF) | ~20 mg/mL[1] |
| Ethanol | ~0.2 mg/mL[1] |
| 1:2 solution of DMSO:PBS (pH 7.2) | ~0.33 mg/mL[1] |
Step-by-Step Guide for Stock Solution Preparation
-
Ensure Proper Ventilation : Work in a certified chemical fume hood.
-
Equilibrate to Room Temperature : Before opening, allow the vial of solid 9-(2,2-Dicyanovinyl)julolidine to warm to room temperature to prevent condensation.
-
Weigh the Compound : Tare a clean, dry microcentrifuge tube or vial. Carefully add the desired amount of the solid compound.
-
Add Solvent : Using a calibrated pipette, add the appropriate volume of anhydrous DMSO or DMF to the solid to achieve the desired concentration. It is recommended to purge the solvent with an inert gas before use.[1]
-
Dissolve the Compound : Vortex or sonicate the mixture until the solid is completely dissolved. Gentle heating to 37°C can aid in dissolution.
-
Storage of Stock Solution : Store stock solutions in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.[1]
Disposal Plan
All waste materials contaminated with 9-(2,2-Dicyanovinyl)julolidine must be treated as hazardous chemical waste.
-
Solid Waste : Collect any unused solid compound, contaminated weighing paper, and disposable labware (e.g., pipette tips, tubes) in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste : Collect all solutions containing 9-(2,2-Dicyanovinyl)julolidine in a dedicated, sealed, and clearly labeled container for hazardous liquid waste. Do not pour down the drain.
-
Decontamination : Decontaminate all non-disposable glassware and equipment that came into contact with the compound by rinsing with an appropriate solvent (e.g., ethanol or acetone), and collect the rinsate as hazardous liquid waste. Subsequently, wash with soap and water.
-
Disposal : All waste containers must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
